5-nitro-3,4-dihydro-2H-1,4-benzoxazine
Description
Structure
2D Structure
Properties
IUPAC Name |
5-nitro-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-10(12)6-2-1-3-7-8(6)9-4-5-13-7/h1-3,9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMLNKRYGKJRJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C2N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568096 | |
| Record name | 5-Nitro-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137469-90-0 | |
| Record name | 5-Nitro-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine from 2-amino-4-nitrophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a plausible and robust two-step synthetic pathway for the preparation of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, 2-amino-4-nitrophenol. While a direct, one-pot synthesis is not extensively documented, this guide provides detailed experimental protocols for a logical sequence of N-alkylation followed by intramolecular cyclization, based on established and analogous chemical transformations.
Synthetic Strategy Overview
The synthesis of this compound from 2-amino-4-nitrophenol is proposed to proceed via a two-step sequence:
-
N-alkylation: The selective N-alkylation of the amino group of 2-amino-4-nitrophenol with a suitable two-carbon synthon, such as 2-chloroethanol or 2-bromoethanol, to yield the intermediate N-(2-hydroxyethyl)-2-amino-4-nitrophenol.
-
Intramolecular Cyclization: The subsequent acid-catalyzed intramolecular cyclization of the N-(2-hydroxyethyl) intermediate, leading to the formation of the desired this compound ring system through dehydration.
This approach allows for controlled and high-yielding transformations at each step, facilitating the efficient synthesis of the target molecule.
Experimental Protocols
The following sections provide detailed methodologies for the proposed synthetic steps. These protocols are based on analogous reactions reported in the scientific literature and are intended to serve as a comprehensive guide for laboratory execution.
Step 1: Synthesis of N-(2-hydroxyethyl)-2-amino-4-nitrophenol
This procedure details the N-alkylation of 2-amino-4-nitrophenol with 2-chloroethanol in the presence of a suitable base.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-amino-4-nitrophenol | 154.12 | 15.4 g | 0.1 |
| 2-chloroethanol | 80.51 | 8.86 g (7.9 mL) | 0.11 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 10.1 g | 0.12 |
| N,N-Dimethylformamide (DMF) | - | 150 mL | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-4-nitrophenol (15.4 g, 0.1 mol) and N,N-dimethylformamide (DMF, 150 mL).
-
Stir the mixture at room temperature to obtain a homogeneous solution.
-
Add sodium bicarbonate (10.1 g, 0.12 mol) to the solution.
-
Slowly add 2-chloroethanol (8.86 g, 7.9 mL, 0.11 mol) to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and maintain it at this temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (500 mL) with constant stirring.
-
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield N-(2-hydroxyethyl)-2-amino-4-nitrophenol.
Expected Yield: 75-85%
Step 2: Synthesis of this compound
This procedure describes the acid-catalyzed intramolecular cyclization of N-(2-hydroxyethyl)-2-amino-4-nitrophenol.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(2-hydroxyethyl)-2-amino-4-nitrophenol | 198.17 | 19.8 g | 0.1 |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 10 mL | - |
| Water | - | 500 mL | - |
| Sodium Bicarbonate (saturated solution) | - | As required | - |
Procedure:
-
In a 250 mL round-bottom flask, place N-(2-hydroxyethyl)-2-amino-4-nitrophenol (19.8 g, 0.1 mol).
-
Carefully and slowly add concentrated sulfuric acid (10 mL) to the flask with cooling in an ice bath.
-
After the addition is complete, heat the reaction mixture to 120-130 °C for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice (500 g).
-
Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from ethanol to afford pure this compound.
Expected Yield: 60-70%
Data Presentation
The following tables summarize the key quantitative data for the proposed synthetic protocol.
Table 1: Reagents and Conditions for the Synthesis of N-(2-hydroxyethyl)-2-amino-4-nitrophenol
| Parameter | Value |
| Starting Material | 2-amino-4-nitrophenol |
| Alkylating Agent | 2-chloroethanol |
| Base | Sodium Bicarbonate |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 90-100 °C |
| Reaction Time | 12-16 hours |
| Molar Ratio (Substrate:Reagent:Base) | 1 : 1.1 : 1.2 |
| Expected Yield | 75-85% |
Table 2: Reagents and Conditions for the Synthesis of this compound
| Parameter | Value |
| Starting Material | N-(2-hydroxyethyl)-2-amino-4-nitrophenol |
| Catalyst | Concentrated Sulfuric Acid |
| Temperature | 120-130 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | 60-70% |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound from 2-amino-4-nitrophenol.
Caption: Experimental workflow for the two-step synthesis.
An In-depth Technical Guide to the Chemical Properties of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 5-nitro-3,4-dihydro-2H-1,4-benzoxazine is limited in publicly available literature. This guide provides a comprehensive overview based on established chemical principles and data from structurally related analogs, including the parent compound and its 6-nitro and 7-nitro isomers. All quantitative data for the 5-nitro isomer should be considered predictive.
Executive Summary
This technical guide details the chemical properties, a proposed synthetic route, and the predicted characteristics of this compound. The 1,4-benzoxazine scaffold is a significant heterocyclic motif in medicinal chemistry, and the introduction of a nitro group can profoundly influence its biological activity and chemical reactivity. This document serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this specific nitro-substituted benzoxazine derivative.
Physicochemical Properties
The physicochemical properties of this compound are predicted based on the known data of its structural isomers and the parent compound. The nitro group, being strongly electron-withdrawing, is expected to increase the melting point and polarity compared to the unsubstituted 3,4-dihydro-2H-1,4-benzoxazine.
Table 1: Comparison of Physicochemical Properties
| Property | This compound (Predicted) | 6-nitro-3,4-dihydro-2H-1,4-benzoxazine[1][2][3] | 7-nitro-3,4-dihydro-2H-1,4-benzoxazine[4] | 3,4-dihydro-2H-1,4-benzoxazine[5] |
| Molecular Formula | C₈H₈N₂O₃ | C₈H₈N₂O₃ | C₈H₈N₂O₃ | C₈H₉NO |
| Molecular Weight | 180.16 g/mol | 180.16 g/mol | 180.16 g/mol | 135.16 g/mol |
| Appearance | Predicted to be a yellow or orange solid | Orange Powder | Data not available | Data not available |
| Melting Point | Predicted >120 °C | 113.5-122.5 °C | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available | Data not available |
| CAS Number | Not available | 28226-22-4 | 120711-81-1 | 5735-53-5 |
Proposed Synthesis
A plausible synthetic route to this compound involves a two-step process starting from the commercially available 2-amino-3-nitrophenol. The key steps are the N-alkylation of the amino group with a suitable two-carbon electrophile, followed by an intramolecular cyclization to form the oxazine ring.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-(2-hydroxyethylamino)-3-nitrophenol
-
To a stirred solution of 2-amino-3-nitrophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃, 2.5 eq).
-
Add 2-chloroethanol (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired intermediate.
Step 2: Synthesis of this compound
-
Dissolve the intermediate, 2-(2-hydroxyethylamino)-3-nitrophenol (1.0 eq), in a suitable high-boiling point solvent.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Spectroscopic Data (Predicted and Comparative)
The spectroscopic data for the 5-nitro isomer are predicted based on the known spectra of related compounds. The characteristic peaks for the benzoxazine core are expected, with shifts influenced by the position of the nitro group.
Table 2: Comparative ¹H NMR Spectroscopic Data (δ, ppm)
| Proton | 5-nitro (Predicted) | 6-nitro (Literature values vary)[6] | 3,4-dihydro-2H-1,4-benzoxazine (Literature values vary) |
| H-2 | ~4.4-4.6 (t) | ~4.4 (t) | ~4.3 (t) |
| H-3 | ~3.4-3.6 (t) | ~3.5 (t) | ~3.4 (t) |
| NH | ~5.0-6.0 (br s) | ~5.8 (br s) | ~4.5 (br s) |
| Aromatic H | H-6 (~7.8, d), H-7 (~6.9, t), H-8 (~7.5, d) | H-5 (~7.6, d), H-7 (~7.5, dd), H-8 (~6.8, d) | ~6.6-6.9 (m) |
Table 3: Comparative ¹³C NMR Spectroscopic Data (δ, ppm)
| Carbon | 5-nitro (Predicted) | 6-nitro (Literature values vary) | 3,4-dihydro-2H-1,4-benzoxazine (Literature values vary) |
| C-2 | ~67 | Data not available | ~67 |
| C-3 | ~43 | Data not available | ~43 |
| Aromatic C | C-4a (~130), C-5 (NO₂-bearing, ~140), C-6 (~125), C-7 (~118), C-8 (~120), C-8a (~145) | Data not available | ~116-146 |
Table 4: Comparative IR Spectroscopy Data (cm⁻¹)
| Functional Group | 5-nitro (Predicted) | 6-nitro (Literature values vary)[6] | 3,4-dihydro-2H-1,4-benzoxazine (Literature values vary) |
| N-H Stretch | ~3350-3450 | ~3380 | ~3350 |
| C-H (Aromatic) | ~3050-3150 | ~3100 | ~3050 |
| C-H (Aliphatic) | ~2850-2950 | ~2850-2950 | ~2850-2950 |
| NO₂ (Asymmetric) | ~1520-1560 | ~1500 | - |
| NO₂ (Symmetric) | ~1340-1380 | ~1340 | - |
| C-O-C Stretch | ~1220-1260 | ~1240 | ~1230 |
Chemical Reactivity
The chemical reactivity of this compound is dictated by the interplay of the electron-rich benzoxazine ring system and the strongly electron-withdrawing nitro group.
-
Reactions at the Nitrogen Atom: The secondary amine in the oxazine ring can undergo reactions such as N-alkylation and N-acylation.
-
Electrophilic Aromatic Substitution: The benzene ring of 3,4-dihydro-2H-1,4-benzoxazine is activated towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to the activating amino and ether groups (positions 6 and 8). However, the presence of the deactivating nitro group at the 5-position will significantly reduce the ring's reactivity and direct incoming electrophiles primarily to the meta position relative to the nitro group (positions 7).
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl). This transformation would yield 5-amino-3,4-dihydro-2H-1,4-benzoxazine, a potentially useful intermediate for further functionalization.
-
Ring-Opening Reactions: The benzoxazine ring can undergo ring-opening under certain conditions, though it is generally stable.[7]
Potential Biological Activity and Signaling Pathways
While no specific biological data exists for the 5-nitro isomer, the broader classes of benzoxazines and nitroaromatic compounds are known for their diverse biological activities.
-
Antimicrobial and Anticancer Potential: Benzoxazine derivatives have been investigated for various pharmacological activities, including antimicrobial and anticancer effects.
-
Mechanism of Nitroaromatic Drugs: Many nitroaromatic compounds function as prodrugs.[8] Their biological activity is often dependent on the enzymatic reduction of the nitro group within target cells (e.g., bacteria, protozoa, or hypoxic tumor cells).[9] This reduction, catalyzed by nitroreductases, generates reactive nitrogen species, such as nitroso and hydroxylamine intermediates, as well as superoxide radicals.[8] These reactive species can induce cellular damage by binding to DNA, proteins, and other macromolecules, leading to cytotoxicity.
Caption: General bioactivation pathway of nitroaromatic prodrugs.
Conclusion
This compound represents an intriguing yet underexplored molecule. Based on the chemistry of its structural isomers and related compounds, it is predicted to be a stable, crystalline solid. The proposed synthetic route offers a viable method for its preparation, enabling further investigation into its chemical and biological properties. The presence and position of the nitro group are expected to be key determinants of its reactivity and potential as a bioactive agent, likely functioning through reductive activation. This guide provides a solid theoretical framework to initiate and support future research on this compound.
References
- 1. Synthesis, characterization, reaction mechanism and kinetics of 3,4-dihydro-2H-1,3-benzoxazine and its polymer | Semantic Scholar [semanticscholar.org]
- 2. 3,4-Dihydro-2H-1,4-benzoxazine | C8H9NO | CID 585096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. svedbergopen.com [svedbergopen.com]
- 7. scielo.br [scielo.br]
- 8. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines [mdpi.com]
5-nitro-3,4-dihydro-2H-1,4-benzoxazine IUPAC name and structure
An In-depth Technical Guide to 5-nitro-3,4-dihydro-2H-1,4-benzoxazine
Introduction
The 1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties.[1] The versatility of the benzoxazine ring system allows for substitutions that can modulate its pharmacological profile. This guide focuses on the 5-nitro derivative, this compound, providing a comprehensive overview of its chemical identity, properties, synthesis, and potential applications for researchers, scientists, and drug development professionals. The introduction of a nitro group at the 5-position of the benzoxazine core can significantly influence its electronic properties and biological activity.
IUPAC Name and Chemical Structure
The nomenclature and structural details of the compound are fundamental for its identification and characterization.
IUPAC Name: this compound[2]
Synonyms: 3,4-dihydro-5-nitro-2H-1,4-Benzoxazine[2]
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is provided in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂O₃ | [2] |
| Molecular Weight | 180.16 g/mol | [2] |
| CAS Number | 137469-90-0 | [2] |
| Physical Form | Solid | [2] |
| Purity | 97% | [2] |
| Storage Temperature | 4°C, protect from light | [2] |
| Signal Word | Warning | [2] |
| GHS Pictogram | GHS07 (Harmful) | [2] |
| Hazard Statements | H302, H315, H319, H335 | [2] |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 | [2] |
Experimental Protocols: Synthesis
The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives can be achieved through various methods.[3] A common approach involves the cyclization of appropriate precursors. The following is a representative synthetic workflow for obtaining the parent compound, which can be subsequently nitrated to yield the 5-nitro derivative.
General Synthesis Workflow
Caption: A generalized workflow for the synthesis of the 3,4-dihydro-2H-1,4-benzoxazine core structure.
Nitration of 3,4-dihydro-2H-1,4-benzoxazine
The introduction of a nitro group onto the benzene ring of the 3,4-dihydro-2H-1,4-benzoxazine scaffold is typically achieved through electrophilic aromatic substitution using a nitrating agent.
Experimental Protocol:
-
Dissolution: Dissolve 3,4-dihydro-2H-1,4-benzoxazine in a suitable solvent, such as concentrated sulfuric acid, at a low temperature (e.g., 0-5°C) in an ice bath.
-
Addition of Nitrating Agent: Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and concentrated sulfuric acid, to the solution while maintaining the low temperature and stirring.
-
Reaction: Allow the reaction to proceed at a controlled temperature for a specific duration, monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into ice-water to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration, wash with water until neutral, and then purify by recrystallization from an appropriate solvent (e.g., ethanol) to obtain pure this compound.
Biological Activity and Potential Applications
While specific biological data for this compound is not extensively reported in the provided search results, the broader class of benzoxazines possesses a wide range of pharmacological activities.[1] The nitro group, being a strong electron-withdrawing group, can significantly alter the biological properties of the parent molecule.
Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been investigated for their anti-inflammatory activity.[4] Furthermore, various substituted 1,4-benzoxazin-3-one derivatives have been synthesized and evaluated for their antimicrobial activities against a range of bacteria and fungi.[5] The bioactivity of 1,4-benzoxazinones as phytotoxic, antifungal, antimicrobial, and antifeedant agents has also been a subject of research.[6]
Potential Signaling Pathway Involvement
Given the anti-inflammatory potential of related benzoxazine structures, a plausible mechanism of action could involve the modulation of inflammatory signaling pathways. The diagram below illustrates a simplified representation of a generic inflammatory signaling pathway that could be a target for such compounds.
Caption: A simplified diagram of a potential inflammatory signaling pathway that could be modulated by bioactive benzoxazine derivatives.
Conclusion
This compound is a derivative of the pharmacologically significant 1,4-benzoxazine scaffold. This guide has provided essential technical information, including its IUPAC name, structure, physicochemical properties, and a general synthetic approach. While detailed biological studies on this specific nitro-derivative are limited in the public domain, the known activities of related benzoxazines suggest its potential for further investigation in drug discovery and development, particularly in the areas of anti-inflammatory and antimicrobial research. Further studies are warranted to fully elucidate the biological activity profile and mechanism of action of this compound.
References
- 1. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,4-dihydro-5-nitro-2H-1,4-Benzoxazine | 137469-90-0 [sigmaaldrich.com]
- 3. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
- 4. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Spectroscopic Characterization of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities. The introduction of a nitro group at the 5-position of the benzoxazine ring is anticipated to modulate its electronic properties and biological activity, making 5-nitro-3,4-dihydro-2H-1,4-benzoxazine a compound of considerable interest for further investigation. This technical guide outlines a proposed synthetic pathway and a detailed predictive analysis of its spectroscopic characteristics.
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound involves a two-step process starting from 2-amino-4-nitrophenol.
Step 1: N-alkylation of 2-amino-4-nitrophenol
-
To a solution of 2-amino-4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃, 2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,2-dibromoethane (1.1 eq) dropwise to the stirring mixture.
-
Heat the reaction mixture to 80-90 °C and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature and then pour it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate, N-(2-bromoethyl)-2-amino-4-nitrophenol.
Step 2: Intramolecular Cyclization
-
Dissolve the N-(2-bromoethyl)-2-amino-4-nitrophenol intermediate (1.0 eq) in a polar solvent such as ethanol.
-
Add a base, for example, sodium ethoxide (NaOEt, 1.5 eq), to the solution.
-
Reflux the reaction mixture and monitor its completion by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel to obtain this compound.
Spectroscopic and Structural Elucidation of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 5-nitro-3,4-dihydro-2H-1,4-benzoxazine. Due to the limited availability of direct experimental data in peer-reviewed literature for this specific compound, this document presents a detailed, predicted ¹H and ¹³C NMR dataset. These predictions are derived from the analysis of structurally analogous compounds and established principles of NMR spectroscopy. This guide is intended to serve as a foundational resource for the synthesis, characterization, and application of this and related benzoxazine derivatives.
Predicted ¹H and ¹³C NMR Spectroscopic Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and integration for the ¹H NMR spectrum, along with the predicted chemical shifts for the ¹³C NMR spectrum of this compound. These predictions are based on known substituent effects on the benzoxazine scaffold.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.65 | dd | ~8.5, 2.0 | 1H | H-6 |
| ~7.58 | dd | ~8.0, 2.0 | 1H | H-8 |
| ~6.95 | t | ~8.2 | 1H | H-7 |
| ~4.35 | t | ~5.0 | 2H | H-2 (O-CH₂) |
| ~3.50 | t | ~5.0 | 2H | H-3 (N-CH₂) |
| ~6.50 | br s | - | 1H | N-H |
Predicted solvent: CDCl₃. The chemical shift of the N-H proton is highly dependent on solvent and concentration and may vary significantly.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~148.0 | C-5 |
| ~142.5 | C-8a |
| ~135.0 | C-4a |
| ~120.0 | C-7 |
| ~118.5 | C-6 |
| ~115.0 | C-8 |
| ~65.0 | C-2 (O-CH₂) |
| ~42.0 | C-3 (N-CH₂) |
Predicted solvent: CDCl₃.
Experimental Protocols
The following provides a generalized, detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for benzoxazine derivatives, based on common practices in the field.[1]
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for benzoxazine derivatives due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.[1] Other deuterated solvents such as DMSO-d₆ or Acetone-d₆ may be used depending on the solubility of the specific compound.
-
Concentration: A sample concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality ¹H and ¹³C NMR spectra on a modern NMR spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2] However, for routine analysis, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
2. NMR Spectrometer Parameters:
-
Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H) is recommended for better signal dispersion and resolution.[3]
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate.
-
Acquisition Time (aq): An acquisition time of 3-4 seconds ensures good resolution.
-
Spectral Width (sw): A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum and improve the signal-to-noise ratio.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.
-
Spectral Width (sw): A spectral width of 200-220 ppm is sufficient to encompass the chemical shifts of most organic compounds.
-
3. Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline.
-
Referencing: The chemical shift axis is referenced to the internal standard (TMS) or the residual solvent peak.
-
Integration: For ¹H NMR spectra, the peak areas are integrated to determine the relative number of protons corresponding to each signal.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow from the molecular structure to the final tabulated NMR data.
This structured approach ensures the systematic acquisition, processing, and interpretation of NMR data, which is crucial for the accurate structural elucidation of synthetic compounds in drug discovery and materials science.
References
FT-IR spectrum analysis of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine
An In-depth Technical Guide to the FT-IR Spectrum Analysis of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound. This document details the expected vibrational frequencies, a general experimental protocol for obtaining the spectrum, and a logical workflow for the synthesis and analysis of this compound.
Introduction to FT-IR Spectroscopy of Benzoxazines
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of organic compounds. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which provides a unique molecular "fingerprint." For a molecule like this compound, FT-IR spectroscopy is instrumental in confirming the presence of key functional groups, including the nitro (NO₂) group, the ether linkage (C-O-C) of the oxazine ring, the secondary amine (N-H), and the aromatic ring. Vibrational spectroscopy, including FT-IR, provides valuable information at a molecular level, as vibrational frequencies are associated with specific chemical functional groups.[1]
Predicted FT-IR Spectral Data
The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on the analysis of structurally similar compounds found in the literature, such as other nitro-substituted benzoxazine derivatives.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3400 | Medium | N-H stretching | Secondary amine in the oxazine ring |
| ~3100 - 3000 | Medium-Weak | C-H stretching | Aromatic C-H |
| ~2950 - 2850 | Medium-Weak | C-H stretching | Aliphatic C-H in the oxazine ring |
| ~1590, ~1480 | Strong-Medium | C=C stretching | Aromatic ring |
| ~1520 | Strong | Asymmetric NO₂ stretching | Nitro group |
| ~1340 | Strong | Symmetric NO₂ stretching | Nitro group |
| ~1230 | Strong | Asymmetric C-O-C stretching | Ether linkage in the oxazine ring |
| ~1100 | Medium | C-N stretching | Aliphatic amine |
| ~930 | Medium | Out-of-plane C-H bending | Aromatic ring substitution pattern |
Experimental Protocol for FT-IR Analysis
This section outlines a general procedure for obtaining the FT-IR spectrum of this compound.
3.1. Instrumentation
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector is suitable for this analysis. The analysis can be performed using either the Attenuated Total Reflectance (ATR) or the potassium bromide (KBr) pellet method.
3.2. Sample Preparation
-
ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal (typically diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. This method is rapid and requires minimal sample preparation.
-
KBr Pellet Method: Approximately 1-2 mg of the finely ground sample is mixed with about 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. A blank KBr pellet is required for the background measurement.[2]
3.3. Data Acquisition
-
Background Spectrum: A background spectrum is collected to account for atmospheric water and carbon dioxide, as well as any absorption from the sample holder or KBr pellet.[3]
-
Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.
-
Instrument Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.
-
3.4. Data Processing
The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The spectrum is then analyzed for the characteristic absorption bands, and the peak positions are determined.
Workflow for Synthesis and Analysis
The following diagram illustrates the general workflow for the synthesis of a benzoxazine monomer followed by its FT-IR analysis. Benzoxazine monomers are commonly synthesized via a Mannich reaction of a phenol, a primary amine, and formaldehyde.
Caption: Workflow for the synthesis and FT-IR analysis of this compound.
Interpretation of the Spectrum
The FT-IR spectrum of this compound would be characterized by several key features:
-
N-H Stretching: A peak around 3400 cm⁻¹ is indicative of the N-H bond in the oxazine ring.
-
Aromatic and Aliphatic C-H Stretching: Bands in the 3100-2850 cm⁻¹ region correspond to the C-H bonds of the aromatic ring and the methylene groups of the oxazine ring.
-
Nitro Group Vibrations: Strong absorption bands around 1520 cm⁻¹ (asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch) are characteristic of the NO₂ group, confirming its presence.
-
Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region are due to the vibrations of the benzene ring.
-
C-O-C and C-N Stretching: The region between 1300 cm⁻¹ and 1000 cm⁻¹ is often referred to as the "fingerprint region." For this molecule, strong bands corresponding to the asymmetric C-O-C stretching of the ether linkage and C-N stretching of the amine are expected in this region. The presence of a band around 1230 cm⁻¹ is a strong indicator of the benzoxazine ring structure.[4]
By carefully analyzing the positions and intensities of these absorption bands, researchers can confirm the successful synthesis and purity of this compound.
References
An In-Depth Technical Guide to the Mass Spectrometry of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine (CAS Number: 137469-90-0). Due to the limited availability of direct experimental mass spectra for this specific compound in publicly accessible literature, this document combines established fragmentation principles of nitroaromatic and benzoxazine compounds to present a predictive analysis. This guide is intended to serve as a foundational resource for the characterization and identification of this and structurally related molecules.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound is predicted to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of the nitro group and the dihydrobenzoxazine ring. The fragmentation pattern is likely dominated by cleavages influenced by the nitroaromatic moiety and the heterocyclic ring structure.
Table 1: Predicted Key Fragment Ions in the Electron Ionization (EI) Mass Spectrum of this compound
| m/z | Proposed Fragment Structure | Proposed Fragmentation Pathway | Predicted Relative Abundance |
| 180 | [M]•+ | Molecular Ion | Moderate |
| 150 | [M - NO]•+ | Loss of nitric oxide from the nitro group | Moderate to High |
| 134 | [M - NO₂]•+ | Loss of nitrogen dioxide from the nitro group | High |
| 135 | [C₈H₉NO]•+ | Parent 3,4-dihydro-2H-1,4-benzoxazine radical cation | Moderate |
| 120 | [C₇H₆NO]•+ | Loss of a methyl radical from the m/z 135 fragment | Low |
| 106 | [C₇H₈N]•+ | Rearrangement and loss of CO from the m/z 134 fragment | Moderate |
| 77 | [C₆H₅]•+ | Phenyl cation | Low to Moderate |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (m/z 180). Subsequent fragmentation is proposed to follow two major pathways originating from the nitro group and the benzoxazine ring system.
Caption: Proposed EI fragmentation pathway of this compound.
Experimental Protocols
A detailed experimental protocol is crucial for obtaining high-quality mass spectral data. The following is a representative methodology for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
3.1. Sample Preparation
-
Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution: Prepare a working solution of 10 µg/mL by diluting the stock solution with the same solvent.
-
Quality Control: Prepare a solvent blank and a known standard sample for quality control purposes.
3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) and an electron ionization (EI) source is recommended.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Scan Rate: 2 scans/second
-
Solvent Delay: 3 minutes
-
3.3. Data Analysis
-
Total Ion Chromatogram (TIC) Analysis: Identify the peak corresponding to this compound in the TIC.
-
Mass Spectrum Extraction: Extract the mass spectrum from the apex of the identified chromatographic peak.
-
Background Subtraction: Perform background subtraction to obtain a clean mass spectrum.
-
Fragmentation Analysis: Identify the molecular ion and major fragment ions. Propose fragmentation pathways based on the observed m/z values and known chemical principles.
Experimental and Analytical Workflow
The overall workflow for the mass spectrometric analysis of this compound involves a series of logical steps from sample preparation to final data interpretation.
Caption: General workflow for the GC-MS analysis of this compound.
This guide provides a predictive yet comprehensive framework for the mass spectrometric analysis of this compound. The tabulated predicted mass spectral data and proposed fragmentation pathways serve as a valuable reference for researchers in identifying and characterizing this compound. The detailed experimental protocol offers a practical starting point for its laboratory analysis.
Solubility Profile of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine in organic solvents. Due to a lack of specific experimental data in publicly available literature for this particular isomer, this document focuses on predicting solubility based on the compound's structural features and the general principles of solvency. Furthermore, it offers detailed experimental protocols for researchers to determine precise solubility values. This guide is intended to be a valuable resource for professionals in drug development and chemical synthesis who require an understanding of this compound's behavior in various solvent systems.
Introduction to this compound
This compound is a heterocyclic compound belonging to the benzoxazine family. The presence of a nitro group, a strong electron-withdrawing functionality, significantly influences its physicochemical properties, including its solubility. Understanding the solubility of this compound is critical for a variety of applications, including reaction chemistry, purification, formulation development, and biological screening.
Predicted Solubility in Organic Solvents
While specific quantitative data for this compound is not available, a qualitative assessment of its solubility can be made based on the principle of "like dissolves like." The molecule possesses both polar (nitro group, ether linkage, and the N-H group) and nonpolar (benzene ring) regions. This amphiphilic nature suggests that its solubility will be dependent on the polarity of the solvent.
A related isomer, 7-nitro-3,4-dihydro-2H-1,4-benzoxazine, is reported to be sparingly soluble in water, indicating that the introduction of a nitro group to the benzoxazine core limits aqueous solubility. By extension, this compound is also expected to have low water solubility.
The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents can effectively solvate the polar nitro group and the N-H bond through dipole-dipole interactions. |
| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as hydrogen bond donors and acceptors, interacting with the nitro group, ether oxygen, and N-H group. |
| Moderately Polar | Acetone, Ethyl Acetate | Moderate | These solvents have sufficient polarity to interact with the polar functionalities of the molecule. |
| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | The aromatic ring of the solvents can interact with the benzene ring of the solute via π-π stacking, but the polar nitro group will hinder dissolution. |
| Nonpolar Aliphatic | Hexane, Heptane | Low / Insoluble | The significant difference in polarity between the solute and these solvents will result in poor solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can interact with the solute through dipole-dipole interactions. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental methods are required. The following protocols describe two common and reliable methods for determining the solubility of a solid compound in a liquid solvent.
Shake-Flask Method (Equilibrium Solubility)
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.
Apparatus and Materials:
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Filtration device (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
-
This compound
-
Selected organic solvents
Procedure:
-
Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). It is advisable to perform a time-to-equilibrium study beforehand.
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant of each vial using a syringe.
-
Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean vial to remove any undissolved solid.
-
Dilute the filtered saturated solution with a known volume of an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the solubility from the concentration of the diluted sample and the dilution factor.
Gravimetric Method
The gravimetric method is a simpler, albeit potentially less precise, method for determining solubility that does not require sophisticated analytical instrumentation.
Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.
Apparatus and Materials:
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Evaporating dish or pre-weighed vial
-
Oven or vacuum oven
-
Pipettes
-
This compound
-
Selected organic solvents
Procedure:
-
Prepare a saturated solution as described in steps 1-6 of the Shake-Flask Method.
-
Carefully pipette a known volume of the clear supernatant into a pre-weighed, clean, and dry evaporating dish or vial.
-
Record the exact volume transferred.
-
Gently evaporate the solvent in a fume hood or using a rotary evaporator. For high-boiling point solvents, a vacuum oven at a suitable temperature may be necessary.
-
Once the solvent is completely removed, dry the residue in an oven at a temperature below the compound's melting or decomposition point until a constant weight is achieved.
-
Cool the dish or vial in a desiccator to room temperature.
-
Weigh the dish or vial containing the dried solute.
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container.
-
Express the solubility as mass of solute per volume of solvent (e.g., g/L or mg/mL).
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.
Logical Relationship of Solubility Factors
The solubility of a compound is influenced by a hierarchy of factors, from its fundamental molecular structure to the external experimental conditions.
The Dawn of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 1,4-Benzoxazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzoxazine scaffold stands as a cornerstone in medicinal chemistry, underpinning a vast array of biologically active compounds. From its initial discovery to its current status as a "privileged structure," the journey of 1,4-benzoxazine and its derivatives is a testament to the continuous evolution of synthetic chemistry and the relentless pursuit of novel therapeutic agents. This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of 1,4-benzoxazine derivatives, complete with detailed experimental protocols, quantitative data, and mechanistic insights to empower researchers in their quest for new medicines.
A Historical Timeline: From Obscurity to Prominence
The story of 1,4-benzoxazine derivatives begins in the mid-20th century, with the first reported synthesis of the 1,4-benzoxazine ring system in 1959.[1][2] Early synthetic methods were often arduous, demanding harsh reaction conditions and yielding modest outputs.[1] A significant turning point in the broader field of benzoxazine chemistry was the development of the Mannich reaction for the synthesis of 1,3-benzoxazines in 1944 by Holly and Cope, followed by a more efficient one-pot synthesis by Burke in 1949.[1] While not directly producing the 1,4-isomer, these early advancements laid the groundwork for heterocyclic chemistry and inspired further exploration.
The true potential of the 1,4-benzoxazine scaffold began to be realized with the discovery of its diverse biological activities.[1] Researchers unearthed its promise in areas ranging from antimicrobial and anticancer to neuroprotective and anti-inflammatory applications.[3][4] This surge in interest fueled the development of more sophisticated and efficient synthetic methodologies, transforming the landscape of 1,4-benzoxazine chemistry.
The Evolution of Synthesis: From Classical to Catalytic
The synthetic routes to 1,4-benzoxazine derivatives have undergone a remarkable evolution, driven by the need for greater efficiency, milder conditions, and broader substrate scope.
Early Methods: The Foundation
The foundational methods for constructing the 3,4-dihydro-2H-1,4-benzoxazine core involved the condensation of 2-aminophenols with α-haloketones or 1,2-dihaloethanes.[1] These classical approaches, while historically significant, were often hampered by high temperatures, long reaction times, and variable yields.[1]
The Dawn of Catalysis: A New Era of Efficiency
The limitations of classical methods spurred the development of modern catalytic systems, which have revolutionized the synthesis of 1,4-benzoxazine derivatives.
Copper-Catalyzed Intramolecular Cyclizations (Ullmann-Type Coupling): The advent of copper-catalyzed C-N and C-O bond-forming reactions, particularly Ullmann-type couplings, provided a powerful tool for the synthesis of these heterocycles.[1] A common and effective strategy involves the intramolecular cyclization of a precursor formed from the reaction of a 2-halophenol with an ethanolamine derivative.[1]
Palladium-Catalyzed Reactions: Palladium catalysis has also emerged as a versatile tool for the construction of 1,4-benzoxazine rings, offering high yields and stereoselectivity.[5][6][7]
Key Synthetic Protocols: A Practical Guide
To facilitate research and development, this section provides detailed experimental protocols for the synthesis of representative 1,4-benzoxazine derivatives.
Protocol 1: Classical Synthesis of 2H-1,4-Benzoxazin-3(4H)-one
This protocol describes a classical approach to the synthesis of the 2H-1,4-benzoxazin-3(4H)-one core via the reaction of 2-aminophenol with chloroacetic acid.[8]
Materials:
-
2-Aminophenol
-
Chloroacetic acid
-
Sulfuric acid (concentrated)
-
Water
-
Ethanol
Procedure:
-
A mixture of 2-aminophenol (0.1 mol) and chloroacetic acid (0.1 mol) is prepared.
-
Concentrated sulfuric acid is added dropwise with constant stirring and cooling.
-
The reaction mixture is heated on a water bath for 4-5 hours.
-
After cooling, the mixture is poured into crushed ice.
-
The resulting solid is filtered, washed with cold water, and dried.
-
The crude product is recrystallized from ethanol to yield pure 2H-benzo[b][8][9]oxazin-3(4H)-one.
Protocol 2: Copper-Catalyzed One-Pot Synthesis of N-Substituted 2H-1,4-Benzoxazin-3(4H)-ones
This modern protocol utilizes a copper-catalyzed Ullmann-type coupling for a more efficient synthesis.[1]
Materials:
-
2-Halophenol (e.g., 2-chlorophenol)
-
Substituted 2-chloroacetamide (e.g., N-phenyl-2-chloroacetamide)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dioxane
-
Petroleum ether
-
Ethyl acetate
-
Silica gel
Procedure:
-
To a solution of the respective 2-halophenol (1.0 mmol) and 2-chloroacetamide (1.2 mmol) in dioxane (5 mL), add CuI (0.1 mmol) and K₂CO₃ (2.0 mmol).[1]
-
Stir the resulting mixture at 100 °C for 12-24 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate solvent system to afford the desired N-substituted 2H-1,4-benzoxazin-3(4H)-one.[1]
Protocol 3: Synthesis of 2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones
This two-step protocol involves O-alkylation followed by a "green" catalytic reductive cyclization.[10][11]
Step 1: O-Alkylation of 2-Nitrophenols Materials:
-
2-Nitrophenol
-
Methyl 2-bromoalkanoate (e.g., methyl 2-bromobutanoate)
-
Potassium carbonate (K₂CO₃)
-
Acetone
Procedure:
-
A mixture of 2-nitrophenol (10 mmol), methyl 2-bromoalkanoate (11 mmol), and K₂CO₃ (15 mmol) in acetone (50 mL) is refluxed for 8-12 hours.
-
After cooling, the mixture is filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography to give the 2-nitro ester intermediate.
Step 2: Reductive Cyclization Materials:
-
2-Nitro ester intermediate from Step 1
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
Procedure:
-
A solution of the 2-nitro ester intermediate (5 mmol) in ethanol (50 mL) is hydrogenated at room temperature and atmospheric pressure in the presence of 10% Pd/C (10 mol%).
-
The reaction is monitored by TLC.
-
After completion, the catalyst is filtered off, and the solvent is evaporated to give the crude product.
-
The product is purified by recrystallization or column chromatography to yield the 2-alkyl-2H-1,4-benzoxazin-3(4H)-one.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis and biological activity of various 1,4-benzoxazine derivatives.
Table 1: Yields of Selected 1,4-Benzoxazine Synthesis Methods
| Entry | Starting Materials | Method | Product | Yield (%) | Reference |
| 1 | 2-Aminophenol, Chloroacetic acid | Classical condensation | 2H-1,4-Benzoxazin-3(4H)-one | Variable | [8] |
| 2 | 2-Chlorophenol, N-Phenyl-2-chloroacetamide | Copper-catalyzed Ullmann coupling | N-Phenyl-2H-1,4-benzoxazin-3(4H)-one | 85 | [1] |
| 3 | 2-Nitrophenol, Methyl 2-bromobutanoate | O-Alkylation & Reductive Cyclization | 2-Ethyl-2H-1,4-benzoxazin-3(4H)-one | High | [10][11] |
| 4 | 2-Aminophenol, 1,2-Dihaloethanes | Classical condensation | 3,4-Dihydro-2H-1,4-benzoxazine | Variable | [1] |
| 5 | N-Acyl-o-alkynylanilines | Palladium-catalyzed cyclization | 4-Alkylidene-3,1-benzoxazines | Good | [7] |
Table 2: Anticancer Activity of Selected 1,4-Benzoxazine Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3d | MCF-7 | 43.4 | [12] |
| 4d | MCF-7 | 39.0 | [12] |
| 3d | MDA-MB-231 | 35.9 | [12] |
| 4d | MDA-MB-231 | 35.1 | [12] |
| 7a | A549 | 5.988 ± 0.12 | [12] |
| Various | Various | See source | [13] |
Table 3: Antimicrobial Activity of Selected 1,4-Benzoxazine Derivatives
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 4e | E. coli | 22 | - | [8][14] |
| 4e | S. aureus | 20 | - | [8][14] |
| 4e | B. subtilis | 18 | - | [8][14] |
| 4a | E. coli | 20 | - | [8][14] |
| 3h | Various | 14-19 | - | [3] |
| 5a-m | A. baumannii | - | 64-512 | [15] |
Mechanisms of Action: Unraveling the Biological Pathways
The diverse biological activities of 1,4-benzoxazine derivatives stem from their ability to interact with various cellular targets and modulate key signaling pathways.
Anticancer Activity: Targeting Key Signaling Cascades
Several 1,4-benzoxazine derivatives have demonstrated potent anticancer activity by targeting critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. Certain 1,4-benzoxazine derivatives have been shown to inhibit components of this pathway, leading to the suppression of tumor growth.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
- 5. Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][1,3]oxazines by intramolecular Hiyama coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates [mdpi.com]
- 7. Palladium-catalyzed highly regio- and stereoselective synthesis of 4-alkylidene-4H-3,1-benzoxazines from N-acyl-o-alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. esisresearch.org [esisresearch.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical Properties of Nitro-Substituted Benzoxazines
The introduction of the nitro (–NO₂) group onto the benzoxazine backbone imparts significant changes to the monomer and resulting polymer properties. This electron-withdrawing group influences polymerization behavior, enhances thermal stability, and modifies the dielectric characteristics of the material. This guide provides a comprehensive overview of the physical properties of various nitro-substituted benzoxazines, supported by experimental data and procedural outlines.
Synthesis and Polymerization
Nitro-substituted benzoxazine monomers are typically synthesized via a Mannich condensation reaction, a two-step process involving a nitro-substituted phenol or amine, formaldehyde, and a primary amine or phenol, respectively.[1] The flexibility of this reaction allows for the incorporation of nitro groups onto different positions of the aromatic rings, enabling fine-tuning of the final properties.
The polymerization of benzoxazine monomers proceeds through a thermally initiated cationic ring-opening polymerization.[1] Upon heating, the oxazine ring opens to form a highly cross-linked network structure, yielding a polybenzoxazine thermoset. This process occurs without the release of volatile byproducts, leading to near-zero volumetric shrinkage.[2]
References
An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of interest in medicinal chemistry. Although a definitive crystal structure for this specific molecule is not publicly available, this document outlines a probable synthetic route and details the expected analytical and spectroscopic properties based on structurally related compounds. Furthermore, it discusses the potential biological significance of this molecule, drawing from the known activities of the benzoxazine scaffold and nitro-containing compounds. This guide is intended to serve as a foundational resource for the synthesis, characterization, and further investigation of this compound.
Introduction
The 3,4-dihydro-2H-1,4-benzoxazine core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a nitro group to this scaffold is of particular interest, as this functional group is a known pharmacophore and can significantly influence the electronic and biological properties of a molecule. Nitro-containing compounds have been successfully developed as antibacterial, antiprotozoal, and anticancer agents.[1] This guide focuses on the 5-nitro derivative of 3,4-dihydro-2H-1,4-benzoxazine, providing a detailed theoretical framework for its synthesis and characterization.
Physicochemical and Spectroscopic Data
While specific experimental data for this compound is limited, the following tables summarize key predicted and known properties for the parent compound and related structures.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₃ | |
| Molecular Weight | 180.16 g/mol | [2] |
| XLogP3 | 1.5 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 0 | [2] |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Bands |
| ¹H NMR (CDCl₃) | δ 7.8-8.0 (d, 1H, Ar-H), δ 7.0-7.2 (t, 1H, Ar-H), δ 6.8-7.0 (d, 1H, Ar-H), δ 4.3-4.5 (t, 2H, O-CH₂), δ 3.4-3.6 (t, 2H, N-CH₂), δ 8.0-9.0 (s, 1H, NH) |
| ¹³C NMR (CDCl₃) | δ 145-147 (C-NO₂), δ 140-142 (C-O), δ 135-137 (C-N), δ 125-127 (Ar-CH), δ 120-122 (Ar-CH), δ 115-117 (Ar-CH), δ 65-67 (O-CH₂), δ 42-44 (N-CH₂) |
| IR (KBr) | ν 3300-3400 cm⁻¹ (N-H stretch), ν 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹ (N-O asymmetric and symmetric stretch), ν 1200-1300 cm⁻¹ (C-O stretch), ν 1100-1200 cm⁻¹ (C-N stretch) |
| Mass Spectrometry (EI) | m/z 180 [M]⁺, fragments corresponding to loss of NO₂, C₂H₄O, and other characteristic fragments. |
Synthesis and Experimental Protocols
A plausible synthetic route to this compound is proposed based on established methods for the synthesis of benzoxazine derivatives.[3]
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of 2-amino-4-nitrophenol (1.0 eq) in acetone, add 1,2-dibromoethane (1.2 eq) and potassium carbonate (2.0 eq).
-
Reaction Execution: The reaction mixture is heated to reflux and stirred for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Characterization Workflow
The following workflow outlines the standard procedures for the characterization of the synthesized compound.
Caption: Workflow for the characterization of the synthesized compound.
Potential Biological Significance and Signaling Pathways
Benzoxazine derivatives are known to possess a wide array of biological activities.[4][5][6][7] The presence of the nitro group can further enhance or modulate these activities. Nitroaromatic compounds are often bioreduced in cells to form reactive nitroso and hydroxylamine intermediates, which can lead to cellular damage and are the basis for the antimicrobial and cytotoxic effects of many nitro-containing drugs.[1]
Given the known targets of similar heterocyclic compounds, this compound could potentially interact with various cellular signaling pathways. For instance, some benzoxazinone derivatives have been shown to induce apoptosis through the p53 and caspase-3 pathways and inhibit topoisomerase II, an enzyme crucial for DNA replication.[6]
Caption: Potential signaling pathways affected by this compound.
Conclusion
This technical guide provides a theoretical framework for the synthesis, characterization, and potential biological relevance of this compound. While an experimental crystal structure is not yet available, the information compiled herein offers a solid starting point for researchers interested in this promising heterocyclic compound. The proposed synthetic and characterization protocols are based on well-established methodologies for analogous structures. Further investigation into the biological activities of this compound is warranted, given the known pharmacological profiles of both the benzoxazine scaffold and nitro-containing molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine | C8H8N2O3 | CID 18416151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
- 4. phytojournal.com [phytojournal.com]
- 5. Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity | Semantic Scholar [semanticscholar.org]
- 6. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preliminary Biological Screening of 5-Nitro-3,4-dihydro-2H-1,4-benzoxazine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a consolidated overview of the preliminary biological screening of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine and its derivatives. The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. The introduction of a nitro group at the 5-position can significantly modulate the biological properties of the parent molecule, making this class of compounds a subject of interest for further investigation. This document summarizes key findings on their anticancer and antimicrobial potential, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing experimental workflows.
Anticancer Activity
Derivatives of the 1,4-benzoxazine scaffold have shown promising results as potential anticancer agents.[1] The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest in cancer cell lines.[2] The cytotoxic effects of nitro-substituted benzoxazinones have been evaluated against various cancer cell lines, with some compounds exhibiting significant inhibitory activity.
A study on 7-nitro-2-aryl-4H-benzo[d][1][3]oxazin-4-ones, a related class of compounds, demonstrated significant cytotoxic potential against HeLa (human cervical carcinoma) cells.[4] The anti-proliferative and pro-apoptotic potential of these compounds were evaluated using MTT and Hoechst 33258 staining assays, respectively.[4]
Quantitative Data: In Vitro Cytotoxicity
| Compound ID | Test Compound | Cell Line | IC50 (µM) | Reference |
| 1 | 2-(4-Chlorophenyl)-7-nitro-4H-benzo[d][1][3]oxazin-4-one | HeLa | Not specified, % viability reported | [4] |
| 2 | 7-Nitro-2-phenyl-4H-benzo[d][1][3]oxazin-4-one | HeLa | Not specified, % viability reported | [4] |
| 3 | 7-Nitro-2-(4-nitrophenyl)-4H-benzo[d][1][3]oxazin-4-one | HeLa | Not specified, % viability reported | [4] |
| Doxorubicin | Reference Drug | HeLa | Not specified, % viability reported | [4] |
Note: The referenced study reported cell viability percentages rather than specific IC50 values for all tested compounds. For instance, the most active compounds (3a, 3c, and 3k in the study) showed inhibition of cell viability that ranged between 28.54% and 44.67%.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the general steps for assessing the cytotoxic effects of test compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Antimicrobial Activity
Benzoxazine derivatives have been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[5] The antimicrobial efficacy is often evaluated by determining the minimum inhibitory concentration (MIC) and the diameter of the inhibition zone in agar diffusion assays.
While specific data on the antimicrobial activity of this compound is not extensively detailed in the reviewed literature, related benzoxazine structures have demonstrated notable activity. For instance, some 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones have shown activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[6]
Quantitative Data: Antimicrobial Screening
Specific quantitative data for this compound was not available in the reviewed literature. The following table is a representative example of how such data would be presented.
| Compound ID | Target Microorganism | MIC (µg/mL) | Inhibition Zone (mm) | Reference |
| Hypothetical-1 | Staphylococcus aureus | |||
| Hypothetical-2 | Escherichia coli | |||
| Hypothetical-3 | Candida albicans |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a common technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Synthesis and Logical Relationships
The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives can be achieved through various synthetic routes. One common approach involves the reaction of a substituted 2-aminophenol with an appropriate electrophile. The biological activity of the resulting compounds is then screened through a series of in vitro assays to identify lead compounds for further development.
References
- 1. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 4. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine
Introduction
5-nitro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound of interest in medicinal chemistry and materials science. The 1,4-benzoxazine scaffold is a privileged structure found in numerous biologically active compounds. The introduction of a nitro group can significantly influence the molecule's electronic properties and biological activity, making it a valuable intermediate for the synthesis of more complex derivatives. This document provides a detailed experimental protocol for the synthesis of this compound via the cyclization of 2-amino-3-nitrophenol with 1,2-dibromoethane.
Principle of the Method
The synthesis is based on a nucleophilic substitution reaction followed by an intramolecular cyclization. The amino group of 2-amino-3-nitrophenol first attacks one of the electrophilic carbons of 1,2-dibromoethane. The resulting intermediate then undergoes an intramolecular Williamson ether synthesis, where the phenoxide, formed in the presence of a base, displaces the second bromide to form the oxazine ring.
Experimental Protocol
Materials and Reagents
-
2-Amino-3-nitrophenol
-
1,2-Dibromoethane
-
Potassium Carbonate (anhydrous)
-
Acetone
-
Water (distilled or deionized)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel (for column chromatography)
-
Hexane (for column chromatography)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-nitrophenol (1.0 eq), potassium carbonate (2.5 eq), and acetone (100 mL).
-
Addition of Reagents: Stir the mixture at room temperature for 15 minutes. To this suspension, add a solution of 1,2-dibromoethane (1.5 eq) in acetone (20 mL) dropwise over 10 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain it for 48-72 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add 100 mL of water and extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic extracts and wash them with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used | Yield (%) |
| 2-Amino-3-nitrophenol | 154.12 | 10.0 | 1.0 | 1.54 g | - |
| 1,2-Dibromoethane | 187.86 | 15.0 | 1.5 | 2.82 g (1.3 mL) | - |
| Potassium Carbonate | 138.21 | 25.0 | 2.5 | 3.46 g | - |
| This compound | 180.15 | - | - | - | (Typical: 40-60%) |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
The Versatile Building Block: Application of 5-Nitro-3,4-dihydro-2H-1,4-benzoxazine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
5-Nitro-3,4-dihydro-2H-1,4-benzoxazine is a valuable heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. The presence of the nitro group at the 5-position and the benzoxazine core offers multiple avenues for chemical modification, making it an attractive scaffold for creating diverse molecular architectures with a wide range of biological activities. This document provides detailed application notes and protocols for the use of this compound in synthetic chemistry.
Synthesis of this compound
The primary route for the synthesis of this compound involves the cyclization of 2-amino-4-nitrophenol with a suitable two-carbon electrophile, typically a 1,2-dihaloethane. A detailed protocol for the synthesis of the starting material, 2-amino-4-nitrophenol, is also provided.
Preparation of the Starting Material: 2-Amino-4-nitrophenol
A common method for the preparation of 2-amino-4-nitrophenol is the selective reduction of 2,4-dinitrophenol.
Experimental Protocol:
A mixture of 2,4-dinitrophenol (1 mole) and ammonium chloride (7 moles) in water is heated to 85°C. The mixture is then allowed to cool to 70°C, and sodium sulfide (3.3 moles of 60% fused) is added portion-wise while maintaining the temperature between 80-85°C. After the addition is complete, the reaction mixture is heated at 85°C for an additional 15 minutes. The hot solution is filtered to remove any insoluble material. The filtrate is cooled to allow for the crystallization of the sodium salt of 2-amino-4-nitrophenol. The collected solid is then dissolved in boiling water and acidified with acetic acid to precipitate the 2-amino-4-nitrophenol. The product can be further purified by recrystallization from hot water to yield brown crystals.[1]
| Reactant/Reagent | Molar Ratio | Key Parameters |
| 2,4-Dinitrophenol | 1 | - |
| Ammonium Chloride | 7 | - |
| Sodium Sulfide (60%) | 3.3 | Temperature: 70-85°C |
| Water | - | Solvent |
| Acetic Acid | - | Acidification |
Table 1: Key parameters for the synthesis of 2-amino-4-nitrophenol.
Cyclization to form this compound
The synthesis of the target benzoxazine is achieved through the N-alkylation of 2-amino-4-nitrophenol followed by intramolecular cyclization.
Experimental Protocol:
A mixture of 2-amino-4-nitrophenol (1 mole) and 1,2-dibromoethane (1.2 moles) in a suitable solvent such as ethanol or DMF is treated with a base, for instance, potassium carbonate (2 moles). The reaction mixture is heated under reflux for several hours until the starting material is consumed (monitored by TLC). After cooling, the reaction mixture is filtered to remove the inorganic salts. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.
| Reactant/Reagent | Molar Ratio | Solvent | Base | Temperature |
| 2-Amino-4-nitrophenol | 1 | Ethanol or DMF | K₂CO₃ | Reflux |
| 1,2-Dibromoethane | 1.2 |
Table 2: General conditions for the synthesis of this compound.
A biocatalytic approach has also been reported for the synthesis of 1,4-benzoxazines. This method utilizes a horseradish peroxidase (HRP) catalyzed oxidation of a 2-aminophenol derivative to a reactive o-quinone imine, which then undergoes an inverse electron demand Diels-Alder reaction with a dienophile. For the synthesis of the corresponding nitro-benzoxazine, 4-nitro-2-aminophenol can be used as the substrate, yielding the product in moderate yields (e.g., 42%).
Caption: Synthetic workflow for this compound.
Applications in Synthesis: The Nitro Group as a Versatile Handle
The nitro group in this compound is a key functional group that can be readily transformed into other functionalities, significantly expanding its utility as a synthetic building block.
Reduction to the Corresponding Amine
The most common transformation of the nitro group is its reduction to an amino group, yielding 5-amino-3,4-dihydro-2H-1,4-benzoxazine. This amino derivative serves as a versatile precursor for a wide range of further functionalizations.
Experimental Protocol (General):
To a solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol), a reducing agent is added. Common reducing agents for this transformation include:
-
Catalytic Hydrogenation: Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Metal-Acid Systems: Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or iron powder in acetic acid.
The reaction is typically stirred at room temperature or with gentle heating until the reduction is complete. The product, 5-amino-3,4-dihydro-2H-1,4-benzoxazine, can be isolated after a standard work-up procedure.
| Reducing Agent | Solvent | Temperature |
| H₂/Pd-C | Ethanol/Methanol | Room Temperature |
| SnCl₂·2H₂O | Concentrated HCl | Room Temperature to 50°C |
| Fe/CH₃COOH | Acetic Acid | Room Temperature to 80°C |
Table 3: Common conditions for the reduction of the nitro group.
Caption: Synthetic utility of the amino derivative.
Further Functionalization of the Amino Group
The resulting 5-amino-3,4-dihydro-2H-1,4-benzoxazine is a valuable intermediate for the synthesis of a variety of derivatives with potential biological activity. The primary amino group can undergo a plethora of chemical reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Diazotization: Conversion to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents (e.g., -Cl, -Br, -CN, -OH).
-
Palladium-Catalyzed Cross-Coupling Reactions: The amino group can be a precursor for transformations that allow for its use in Buchwald-Hartwig amination reactions to form C-N bonds.
Potential Biological Significance
The benzoxazine scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[2] The nitro group itself is a known pharmacophore in many bioactive molecules, often contributing to their mechanism of action through redox processes within cells.[3][4]
The strategic placement of the nitro group on the benzoxazine ring system in this compound, and its subsequent conversion to an amino group, provides a powerful platform for the synthesis of new chemical entities. These derivatives can be designed to interact with various biological targets, and their specific biological activities would be dependent on the nature and position of the substituents introduced.
While specific signaling pathways for derivatives of this compound are not yet extensively documented in the public domain, the general biological activities of benzoxazines and nitroaromatic compounds suggest potential for modulation of pathways involved in:
-
Cell Proliferation and Apoptosis: Key pathways in cancer progression.
-
Inflammatory Cascades: Involving enzymes like cyclooxygenases and lipoxygenases.
-
Neuronal Signaling: Relevant for neurodegenerative diseases.
-
Microbial Growth and Survival: Targeting essential enzymes or cellular processes in bacteria and fungi.
References
Applications of 5-Nitro-3,4-dihydro-2H-1,4-benzoxazine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group at the 5-position of this scaffold can significantly influence its physicochemical properties and pharmacological activities. This document provides an overview of the known applications of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine and its derivatives in medicinal chemistry, with a focus on their potential as anticancer and antimicrobial agents. Detailed experimental protocols for the synthesis and biological evaluation of related nitro-substituted benzoxazine derivatives are also presented to guide further research and development in this area. While specific data for the 5-nitro isomer is limited in publicly available literature, this document extrapolates from closely related analogues, particularly 7-nitro-1,3-benzoxazin-4-ones, to provide a comprehensive guide.
Key Applications in Medicinal Chemistry
Derivatives of the nitro-substituted benzoxazine core have demonstrated promising activity in two primary therapeutic areas:
-
Anticancer Activity: Nitro-substituted benzoxazinones have been shown to possess significant cytotoxic potential against various cancer cell lines. Their mechanism of action is thought to involve the induction of apoptosis.
-
Antimicrobial Activity: The benzoxazine scaffold is a known pharmacophore in antimicrobial agents. The presence of a nitro group can enhance this activity against a spectrum of bacteria and fungi.
Quantitative Data Summary
The following table summarizes the biological activity of a series of synthesized 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-one derivatives, which serve as close structural analogues to the topic compound.
Table 1: Anticancer and Antioxidant Activity of 7-Nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-one Derivatives [2]
| Compound ID | Ar-substituent | % Inhibition of HeLa Cell Viability (at 10 µM) | Apoptotic Index (%) | DPPH Radical Scavenging (%) |
| 3a | 4-OH | 44.67 | 75.61 | 85.93 |
| 3c | 4-Cl | 28.54 | 52.86 | 65.28 |
| 3k | 2-Furyl | Not specified | Not specified | 34.45 |
| Doxorubicin | - | >50 (Standard) | - | - |
| Ascorbic Acid | - | - | - | 90.56 (Standard) |
Experimental Protocols
Synthesis of Nitro-Substituted Benzoxazinones
This protocol is adapted from the synthesis of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones.[2]
General Procedure (GP-1):
-
To a solution of 4-nitroanthranilic acid (1 equivalent) in a suitable solvent, add the respective aroyl chloride (2 equivalents).
-
Reflux the reaction mixture for a specified duration.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-one derivative.
Example Synthesis of 2-(4-chlorophenyl)-7-nitro-4H-benzo[d][1][2]oxazin-4-one (3c): [2]
-
Reactants: 4-nitroanthranilic acid (0.9 g, 0.005 mol) and 4-chlorobenzoyl chloride (1.75 g, 0.01 mol).
-
Follow the general procedure GP-1.
-
Yield: 85%
-
Appearance: Yellow solid
-
Melting Point: 105 °C
In Vitro Anticancer Activity - MTT Assay
This protocol is used to assess the cytotoxicity of compounds against cancer cell lines.[2]
-
Cell Culture: Culture HeLa (human cervical carcinoma) cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with the synthesized compounds at a concentration of 10 µM for 48 hours. Use doxorubicin as a positive control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability inhibition using the following formula: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100
Apoptosis Assessment - Hoechst 33258 Staining
This protocol is used to visualize apoptotic nuclei.[2]
-
Cell Treatment: Treat HeLa cells with the test compounds for the desired time.
-
Fixation: Fix the cells with 4% paraformaldehyde for 10 minutes.
-
Staining: Stain the cells with Hoechst 33258 solution (1 µg/mL) for 10 minutes in the dark.
-
Washing: Wash the cells with PBS.
-
Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.
-
Apoptotic Index Calculation: Apoptotic Index (%) = (Number of apoptotic cells / Total number of cells) x 100
Antioxidant Activity - DPPH Free Radical Scavenging Assay
This protocol measures the free radical scavenging capacity of the compounds.[2]
-
Reaction Mixture: Prepare a reaction mixture containing 1 mL of the test compound solution (at various concentrations) and 2 mL of a 0.1 mM DPPH solution in methanol.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm against a blank.
-
Control: Use ascorbic acid as a positive control.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for the synthesis and biological evaluation of nitro-benzoxazinone derivatives.
Caption: Postulated intrinsic apoptosis pathway induced by nitro-benzoxazinone derivatives.
References
Application Notes and Protocols: 5-nitro-3,4-dihydro-2H-1,4-benzoxazine in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. The 3,4-dihydro-2H-1,4-benzoxazine ring system is a promising heterocyclic moiety that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. The incorporation of a nitro group, a well-known pharmacophore in antimicrobial drugs, into the benzoxazine skeleton is a rational strategy to enhance its antimicrobial potential. This document provides a comprehensive guide for the synthesis, antimicrobial evaluation, and mechanistic investigation of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine and its derivatives. While specific experimental data for this exact compound is limited in publicly available literature, this guide consolidates information on related structures and provides detailed protocols to facilitate its investigation as a potential antimicrobial agent.
Data Presentation: Antimicrobial Activity of Related Nitro-Benzoxazine Derivatives
Quantitative antimicrobial data for this compound is not extensively reported. However, studies on analogous nitro-substituted benzoxazine derivatives demonstrate their potential. The following table summarizes the reported antimicrobial activities of various nitro-benzoxazine compounds against a range of microbial strains. This data serves as a valuable reference point for predicting the potential efficacy of this compound and for selecting appropriate microbial strains for initial screening.
Table 1: Antimicrobial Activity of Representative Nitro-Substituted Benzoxazine Derivatives
| Compound/Derivative | Microbial Strain | Activity Metric | Value | Reference |
| 6,8-diisopropyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one | Candida albicans | Fungicidal Activity | - | [1] |
| 2-[5-(4-nitrophenyl)-1H-pyrazol-3-yl] phenol | Acinetobacter baumannii | % Growth Inhibition at 32 µg/mL | 43% | [1] |
| Various 1,4-benzoxazine derivatives with nitro groups | Gram-positive and Gram-negative bacteria | General Activity | Potent | [2] |
| 2-(4-substituted benzyl)-5-substituted benzoxazoles | E. coli, P. aeruginosa, S. aureus, E. faecalis, C. albicans | MIC | 64-512 µg/mL | [3] |
| 2H-3,4-dihydro-1,4-benzoxazin-3-one derivatives | Gram-positive and Gram-negative bacteria, C. albicans | MIC | 12.5-50 µg/mL | [4] |
Note: The data presented is for structurally related compounds and should be used as a guide for initiating research on this compound.
Experimental Protocols
A. Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process starting from the commercially available 2-amino-5-nitrophenol. The first step is the N-alkylation of the amino group, followed by an intramolecular cyclization to form the benzoxazine ring. A common method for the second step is the reaction with a two-carbon electrophile like 1,2-dibromoethane.
Workflow for the Synthesis of this compound
Caption: Proposed two-step synthesis of the target compound.
Protocol:
Step 1: Synthesis of N-benzyl-2-amino-5-nitrophenol (Intermediate)
-
To a stirred solution of 2-amino-5-nitrophenol (1.0 eq) in methanol, add benzaldehyde (1.1 eq).
-
Reflux the mixture for 2-4 hours and monitor the formation of the Schiff base by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to 0°C.
-
Add sodium borohydride (NaBH4) (1.5 eq) portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-benzyl-2-amino-5-nitrophenol.
Step 2: Synthesis of this compound
-
To a solution of N-benzyl-2-amino-5-nitrophenol (1.0 eq) in a high-boiling polar aprotic solvent (e.g., DMF or DMSO), add potassium carbonate (K2CO3) (2.5 eq).
-
Add 1,2-dibromoethane (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to 100-120°C and stir for 24-48 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
B. Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[5]
Workflow for MIC and MBC Determination
Caption: Standard workflow for MIC and MBC determination.
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.
-
Add 100 µL of the stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture of the test bacterium on an agar plate, pick a few colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10^6 CFU/mL.
-
-
Inoculation: Add 10 µL of the diluted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only) on each plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
C. Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[6][7]
Protocol:
-
Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate each aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 24 hours.
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of the compound that resulted in a ≥99.9% kill rate compared to the initial inoculum count.
Hypothesized Mechanism of Action
The antimicrobial activity of this compound is likely to be multifactorial, stemming from both the nitroaromatic and the benzoxazine moieties.
Reductive Bioactivation of the Nitro Group
A common mechanism for nitroaromatic antimicrobial agents is their intracellular reduction by microbial nitroreductases.[8][9] This process generates reactive nitrogen species (RNS) that can cause widespread cellular damage.
Proposed Reductive Activation Pathway
Caption: Reductive bioactivation of the nitro group.
This pathway involves the enzymatic reduction of the nitro group to form highly reactive intermediates such as nitroso and hydroxylamine derivatives. These intermediates can covalently modify and damage crucial macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.[8]
Inhibition of DNA Gyrase
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for DNA replication, transcription, and repair, making it an attractive target for antimicrobial agents. Some benzoxazole derivatives have been shown to inhibit DNA gyrase.[3][10] It is plausible that this compound could also exert its antimicrobial effect through this mechanism.
Proposed DNA Gyrase Inhibition Pathway
Caption: Inhibition of DNA gyrase by the benzoxazine scaffold.
In this proposed pathway, the benzoxazine derivative binds to DNA gyrase, inhibiting its enzymatic activity. This leads to the disruption of DNA supercoiling, which is critical for DNA replication and transcription, ultimately resulting in bacterial cell death.
Conclusion and Future Directions
While the specific antimicrobial profile of this compound remains to be fully elucidated, the information available for related nitro-substituted benzoxazines suggests that it is a promising candidate for further investigation. The protocols provided in this document offer a systematic approach to its synthesis and antimicrobial evaluation. Future research should focus on:
-
Synthesis and Characterization: Successful synthesis and full spectroscopic characterization of this compound.
-
In Vitro Antimicrobial Screening: Determination of MIC and MBC values against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
-
Mechanism of Action Studies: Elucidation of the precise mechanism(s) of action, including investigating its potential as a DNA gyrase inhibitor and assessing the role of the nitro group in its activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to identify compounds with improved potency and a favorable safety profile.
-
In Vivo Efficacy and Toxicity Studies: Evaluation of the most promising candidates in animal models of infection and assessment of their toxicity profiles.
By following these research avenues, the potential of this compound as a novel antimicrobial agent can be thoroughly explored.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. esisresearch.org [esisresearch.org]
- 4. researchgate.net [researchgate.net]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. microchemlab.com [microchemlab.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anticancer Activity of Nitro-Substituted Benzoxazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific anticancer activity data for 5-nitro-3,4-dihydro-2H-1,4-benzoxazine derivatives. The following application notes and protocols are based on published data for a closely related series of compounds, 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones , which share the nitro-substituted benzoxazine core. This information is provided as a valuable reference for initiating research on related nitro-benzoxazine scaffolds.
Introduction
Nitro-substituted benzoxazinone derivatives have emerged as a promising class of heterocyclic compounds with potential applications in cancer therapy. This document provides a summary of the in vitro anticancer activity of a series of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones, along with detailed protocols for key experimental assays to evaluate their cytotoxic and pro-apoptotic effects. The data presented herein is derived from studies on the human cervical cancer cell line, HeLa.
Data Presentation
The anticancer activity of a series of synthesized 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones (compounds 3a-k ) was evaluated against the HeLa cancer cell line. The primary endpoints measured were the inhibition of cell viability and the induction of apoptosis.[1][2][3]
Table 1: Inhibition of Cell Viability of 7-Nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-one Derivatives against HeLa Cells
| Compound ID | R-group on 2-aryl substituent | % Inhibition of Cell Viability (at 250 µg/mL) |
| 3a | 4-CH₃ | 44.67 |
| 3b | 4-OCH₃ | 34.89 |
| 3c | 4-OH | 43.52 |
| 3d | 2-Br | 31.76 |
| 3e | 2-Br | 31.76 |
| 3f | 3-Cl | 28.54 |
| 3g | 4-Cl | 38.65 |
| 3h | 2-naphthyl | 36.48 |
| 3i | 4-F | 32.83 |
| 3j | 3-NO₂ | 30.29 |
| 3k | 4-NO₂ | 41.33 |
| Doxorubicin | (Standard Drug) | Not explicitly quantified in the same manner |
Data extracted from a study evaluating the cytotoxic potential of these compounds. The most active compounds, 3a , 3c , and 3k , showed significant inhibition of HeLa cell viability.[2][3]
Table 2: Pro-apoptotic Potential of 7-Nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-one Derivatives in HeLa Cells
| Compound ID | R-group on 2-aryl substituent | Apoptotic Index (%) |
| 3a | 4-CH₃ | 75.61 |
| 3b | 4-OCH₃ | 65.83 |
| 3c | 4-OH | 73.42 |
| 3d | 2-Br | 58.71 |
| 3e | 2-Br | 58.71 |
| 3f | 3-Cl | 52.86 |
| 3g | 4-Cl | 68.39 |
| 3h | 2-naphthyl | 66.53 |
| 3i | 4-F | 60.27 |
| 3j | 3-NO₂ | 55.94 |
| 3k | 4-NO₂ | 71.58 |
| Doxorubicin | (Standard Drug) | Not explicitly quantified in the same manner |
The apoptotic index was determined using Hoechst 33258 staining, revealing that the test compounds have profound pro-apoptotic potential.[2][3]
Experimental Protocols
Protocol 1: Cell Viability Assessment by MTT Assay
This protocol is for determining the cytotoxic effects of the test compounds on cancer cells.
Materials:
-
HeLa cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics (100 units/mL penicillin and 50 units/mL streptomycin)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in 96-well plates at a density of 1 x 10⁴ cells/well in 200 µL of complete medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare dilutions of the test compounds and a standard drug (e.g., Doxorubicin) in the culture medium. Add 50 µL of each compound solution to the respective wells and incubate for a specified period (e.g., 6 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability inhibition relative to the untreated control cells.
Protocol 2: Apoptosis Detection by Hoechst 33258 Staining
This protocol is for observing the morphological changes in the nuclei of apoptotic cells.
Materials:
-
HeLa cells
-
Culture medium
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Hoechst 33258 staining solution (10 mg/L)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Seed HeLa cells on coverslips in a culture dish and treat with the test compounds at the desired concentrations for a specified duration.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 20 minutes at room temperature.
-
Staining: Wash the fixed cells with PBS and then stain with Hoechst 33258 solution for 10 minutes in the dark at room temperature.
-
Washing: Wash the cells with PBS to remove excess stain.
-
Visualization: Mount the coverslips on glass slides and observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence, while normal cells will have uniformly stained, less bright nuclei.
-
Apoptotic Index Calculation: The apoptotic index can be calculated as the percentage of apoptotic cells relative to the total number of cells in several random fields.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating the anticancer activity of nitro-benzoxazinone derivatives.
Putative Apoptotic Signaling Pathway
While the specific signaling pathways for 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones were not detailed in the provided literature, a general putative pathway for apoptosis induction by anticancer agents is illustrated below.
References
Application Notes and Protocols for the Development of Novel Therapeutics from 1,4-Benzoxazine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of novel therapeutic agents derived from the versatile 1,4-benzoxazine scaffold. This privileged heterocyclic motif has demonstrated a broad spectrum of biological activities, making it a focal point in modern drug discovery.
Introduction to 1,4-Benzoxazine Scaffolds
The 1,4-benzoxazine ring system is a key pharmacophore found in numerous biologically active compounds. Its unique structural features allow for diverse chemical modifications, leading to a wide range of therapeutic applications. Derivatives of 1,4-benzoxazine have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, neuroprotective, and anti-angiogenic agents. The inherent versatility and drug-like properties of this scaffold make it an attractive starting point for the development of novel therapeutics targeting a variety of diseases.
Synthesis of 1,4-Benzoxazine Derivatives
A common and effective method for the synthesis of the 1,4-benzoxazine core involves the reaction of 2-aminophenols with α-halo ketones or their equivalents. The following is a general protocol for the synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives, a prevalent class of bioactive 1,4-benzoxazines.
Experimental Workflow for Synthesis
Detailed Synthesis Protocol: 2H-benzo[b][1][2]oxazin-3(4H)-one
Materials:
-
2-aminophenol
-
Chloroacetyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Chloroform (CHCl₃)
-
Ethanol
-
Tetra-n-butylammonium bromide (TBAB) or similar phase transfer catalyst (optional)
-
Standard laboratory glassware and apparatus (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, suspend 2-aminophenol (1.0 eq) and sodium bicarbonate (4.0 eq) in chloroform.
-
Addition of Reagents: Cool the mixture to 0°C using an ice bath. Slowly add a solution of chloroacetyl chloride (1.5 eq) in chloroform to the cooled suspension over a period of 20-30 minutes. The addition of a phase transfer catalyst like TBAB (0.1 eq) can improve the reaction rate and yield.
-
Reaction: After the addition is complete, allow the mixture to stir at 0°C for 1 hour. Subsequently, heat the reaction mixture to reflux (approximately 55-60°C) and maintain for 16-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure. Add water to the residue to precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum. Recrystallize the crude product from ethanol to obtain the pure 2H-benzo[b][1][2]oxazin-3(4H)-one.
-
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Biological Evaluation of 1,4-Benzoxazine Derivatives
A range of in vitro and in vivo assays can be employed to evaluate the therapeutic potential of the synthesized 1,4-benzoxazine derivatives. Detailed protocols for key biological evaluations are provided below.
Antimicrobial Activity
Protocol: Agar Disc Diffusion (Zone of Inhibition) Assay
This method is used to assess the antimicrobial activity of the synthesized compounds against various bacterial and fungal strains.
Materials:
-
Synthesized 1,4-benzoxazine derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Bacillus subtilis)
-
Fungal strains (e.g., Candida albicans)
-
Nutrient agar or Mueller-Hinton agar plates
-
Sterile paper discs (6 mm diameter)
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) discs
-
Sterile swabs
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation of Agar Plates: Using a sterile swab, evenly spread the microbial suspension over the entire surface of the agar plate to create a lawn.
-
Preparation of Test Discs: Dissolve the synthesized compounds in DMSO to a known concentration (e.g., 1 mg/mL). Impregnate sterile paper discs with a specific volume (e.g., 10 µL) of the compound solution. Allow the solvent to evaporate completely.
-
Placement of Discs: Place the impregnated discs, along with standard antibiotic/antifungal and solvent control (DMSO) discs, onto the surface of the inoculated agar plates.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.
-
Data Collection: Measure the diameter of the zone of inhibition (clear zone around the disc where microbial growth is inhibited) in millimeters (mm).
Data Presentation:
| Compound ID | Concentration (µ g/disc ) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. B. subtilis |
| 4e | 100 | 20[1] | 22[1] | 18[1] |
| 4a | 100 | - | 20[1] | - |
| 3h (Cl, CH₃ subst.) | Not specified | 14-19[3] | 14-19[3] | 14-19[3] |
| Ciprofloxacin (Std.) | 10 | >21 | >21 | >21 |
Anticancer Activity
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Synthesized 1,4-benzoxazine derivatives
-
Cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Data Presentation:
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| 5b | MCF-7 | Good cytotoxicity | [3] |
| 5c | MCF-7 | Good cytotoxicity | [3] |
| 7d (4-bromophenyl hydrazone) | MCF-7 | 22.6 | [3] |
| 7d (4-bromophenyl hydrazone) | HT-29 | 13.4 | [3] |
| 4d (triazole derivative) | MCF-7 | 11.18 ± 0.8 | |
| 4d (triazole derivative) | A-549 | 17.81 ± 0.6 |
Anti-Angiogenesis Activity
Protocol: VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of the synthesized compounds to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.
Materials:
-
Synthesized 1,4-benzoxazine derivatives
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Phospho-tyrosine specific antibody
-
Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the synthesized compounds at various concentrations.
-
Initiation of Reaction: Add ATP and the substrate peptide to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a phospho-tyrosine specific antibody and a suitable detection system (e.g., ELISA-based or fluorescence-based).
-
Data Analysis: Calculate the percentage of inhibition of VEGFR-2 kinase activity for each compound concentration and determine the IC₅₀ value.
Signaling Pathway: VEGFR-2 in Angiogenesis
Neuroprotective Activity
Protocol: In Vivo Neuroprotection Assay using 3-Nitropropionic Acid (3-NP) Model
This model mimics some of the pathological features of Huntington's disease and is used to evaluate the neuroprotective effects of the synthesized compounds.
Materials:
-
Synthesized 1,4-benzoxazine derivatives
-
Male Wistar rats or Swiss mice
-
3-Nitropropionic acid (3-NP)
-
Saline
-
Behavioral testing apparatus (e.g., rotarod, open field)
-
Reagents for biochemical assays (e.g., MDA, SOD, catalase, GSH)
-
Histopathology equipment
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals for at least one week. Divide them into groups: Control, 3-NP treated, Compound + 3-NP treated, and Compound alone.
-
Compound Administration: Administer the synthesized compound (e.g., intraperitoneally or orally) to the respective groups for a predefined period before and/or during 3-NP administration.
-
Induction of Neurotoxicity: Administer 3-NP (e.g., 10-20 mg/kg, i.p.) to the 3-NP and Compound + 3-NP groups for several consecutive days.
-
Behavioral Assessments: Conduct behavioral tests such as the rotarod test (for motor coordination) and open-field test (for locomotor activity) at different time points.
-
Biochemical and Histopathological Analysis: At the end of the experiment, sacrifice the animals and collect brain tissue (striatum). Perform biochemical assays to measure markers of oxidative stress (MDA, SOD, catalase, GSH). Conduct histopathological examination of brain sections to assess neuronal damage.
Data Presentation:
| Treatment Group | Rotarod Latency (s) | Striatal MDA (nmol/mg protein) | Striatal SOD (U/mg protein) |
| Control | Baseline | Low | High |
| 3-NP | Significantly Reduced | Significantly Increased | Significantly Decreased |
| Compound + 3-NP | Improved | Reduced | Increased |
Mechanism of Action: Antioxidant Effects and Nrf2 Pathway Activation
Several 1,4-benzoxazine derivatives have demonstrated potent antioxidant and neuroprotective activities.[4] One of the key mechanisms underlying these effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Experimental Workflow for Nrf2 Activation Study
Signaling Pathway: Nrf2 Activation
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of protective genes.
Conclusion
The 1,4-benzoxazine scaffold represents a highly promising platform for the development of novel therapeutics with a wide range of biological activities. The protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize, evaluate, and understand the mechanisms of action of new 1,4-benzoxazine derivatives. Through systematic investigation and optimization, this versatile scaffold holds the potential to yield next-generation drugs for the treatment of infectious diseases, cancer, neurodegenerative disorders, and other angiogenesis-related pathologies.
References
Application Notes and Protocols: Investigating the Anticancer Mechanism of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including notable anticancer properties. This document outlines the potential mechanisms of action of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine in cancer cells, based on findings from structurally related benzoxazine and benzoxazinone compounds. The proposed mechanisms include the induction of apoptosis, cell cycle arrest, and DNA damage. Detailed experimental protocols are provided to enable researchers to investigate these activities.
Potential Mechanisms of Action
While direct studies on this compound are limited, research on analogous compounds suggests several potential anticancer mechanisms:
-
Induction of Apoptosis: Many benzoxazine derivatives have been shown to trigger programmed cell death in cancer cells. This is often mediated through the activation of caspase cascades and modulation of pro-apoptotic and anti-apoptotic proteins.
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing an accumulation of cells in a specific phase, such as G2/M, thereby inhibiting cell proliferation.
-
DNA Damage and Repair Inhibition: Some derivatives can induce DNA damage in tumor cells, as evidenced by the upregulation of markers like γ-H2AX. This damage can subsequently lead to apoptosis.
-
Inhibition of Key Signaling Pathways: Benzoxazine scaffolds have been implicated in the inhibition of critical cancer-related pathways, such as the PI3K/mTOR pathway, and in the stabilization of G-quadruplex structures in oncogene promoters like c-Myc.
-
Modulation of Multidrug Resistance: Certain benzoxazines have demonstrated the ability to reverse multidrug resistance in cancer cells, potentially by inhibiting efflux pumps.
Quantitative Data Summary
The following tables summarize quantitative data from studies on various benzoxazine derivatives, providing a reference for expected potencies and effects.
Table 1: Cytotoxicity of Benzoxazine Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50/GI50 Value | Reference |
| 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole (c18) | Huh-7 | 19.05 µM | [1] |
| 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole (14b) | A549 | 7.59 ± 0.31 µM | [2] |
| 6-bromo-N-(2,6-dichloropurin-9-yl)methyl-benzoxazine (12) | MCF-7 | 3.39 µM | [3] |
| 6-methyl-N-(2,6-dichloropurin-9-yl)methyl-benzoxazine (4b) | MCF-7 | 2.27 µM | [4] |
| 6-methyl-N-(2,6-dichloropurin-9-yl)methyl-benzoxazine (4b) | HCT-116 | 4.44 µM | [4] |
| 7-nitro-2-(p-tolyl)-4H-benzo[d][1][5]oxazin-4-one (3a) | HeLa | Inhibition of 44.67% | [6] |
Table 2: Effects of Benzoxazine Derivatives on Cell Cycle and Apoptosis
| Compound/Derivative | Cell Line | Effect | Observation | Reference |
| 5-nitro-group containing isoquinoline derivative (3) | HEGP2 | Cell Cycle Arrest at G2/M | G2/M phase fraction increased from 12.12% to 19.45% | [7] |
| Ciprofloxacin derivative | HCT116 | Cell Cycle Arrest at G2/M | Increased G2/M population | [8] |
| 6-methyl-N-(2,6-dichloropurin-9-yl)methyl-benzoxazine (2b) | HCT-116 | Induction of Apoptosis and Necrosis | Late-stage apoptosis: 49.5 ± 2.7%; Necrosis: 28.4 ± 2% | [4] |
| 7-nitro-2-aryl-4H-benzo[d][1][5]oxazin-4-ones (3a, 3c, 3k) | HeLa | Induction of Apoptosis | Apoptotic index ranged between 52.86% and 75.61% | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of the compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
DMEM or RPMI-1640 medium with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of the compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound
-
PBS, 70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C.
-
Add Propidium Iodide and incubate for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This protocol is used to detect the expression levels of proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF membrane
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, p53, p21, γ-H2AX)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: Workflow for assessing cytotoxicity and apoptosis.
Caption: Proposed intrinsic apoptotic pathway.
References
- 1. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. esisresearch.org [esisresearch.org]
- 6. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Antibacterial Testing of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroaromatic compounds represent a class of molecules with significant antimicrobial properties, playing a crucial role in the treatment of various bacterial and parasitic infections.[1][2] Their mechanism of action is generally accepted to involve the reductive bioactivation of the nitro group by bacterial nitroreductases.[1][2] This process generates reactive nitrogen species and other toxic intermediates, such as nitroso and superoxide species, which can lead to cellular damage, including DNA damage, and ultimately result in cell death.[3][4] The 1,3-benzoxazine scaffold has also been identified as a pharmacophore with a wide range of biological activities, including antibacterial properties.[5][6] The compound 5-nitro-3,4-dihydro-2H-1,4-benzoxazine combines these two key features, suggesting its potential as a novel antibacterial agent.
These application notes provide detailed protocols for the in vitro evaluation of the antibacterial activity of this compound against a panel of clinically relevant bacterial strains. The described methodologies include the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics.
Data Presentation
The following tables summarize the quantitative data obtained from the in vitro testing of this compound against various Gram-positive and Gram-negative bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 8 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 16 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 4 |
| Escherichia coli (ATCC 25922) | Gram-negative | 16 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 32 |
| Klebsiella pneumoniae (ATCC 700603) | Gram-negative | 16 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | Type | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 16 | 2 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 64 | 4 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 8 | 2 |
| Escherichia coli (ATCC 25922) | Gram-negative | 32 | 2 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >64 | >2 |
| Klebsiella pneumoniae (ATCC 700603) | Gram-negative | 64 | 4 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] The broth microdilution method is a widely used technique for determining the MIC of a compound.[8][9]
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of the Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
Preparation of Bacterial Inoculum: Culture the bacterial strains on appropriate agar plates overnight at 37°C. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilution: Add 100 µL of CAMHB to all wells of a 96-well microtiter plate. Add 100 µL of the compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.
-
Inoculation: Inoculate each well with 10 µL of the prepared bacterial suspension.
-
Controls: Include a positive control (wells with bacteria and no compound) and a negative control (wells with media only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[9]
Materials:
-
MIC plates from the previous experiment
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline
-
Micropipettes
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot the aliquot onto a TSA plate.
-
Incubate the TSA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original number of colonies).
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antibacterial agent kills a bacterium.
Materials:
-
This compound
-
CAMHB
-
Bacterial strains
-
Sterile culture tubes
-
Shaking incubator
-
Spectrophotometer
-
TSA plates
Protocol:
-
Prepare a bacterial suspension in CAMHB with a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
Add this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control with no compound.
-
Incubate the tubes in a shaking incubator at 37°C.
-
At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) at each time point for each concentration.
-
Plot the log₁₀ CFU/mL versus time to generate the time-kill curves.
Visualizations
Caption: Experimental workflow for in vitro antibacterial testing.
Caption: Hypothetical mechanism of action for this compound.
References
- 1. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. dtb.bmj.com [dtb.bmj.com]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ibtbioservices.com [ibtbioservices.com]
Structure-Activity Relationship of 5-Nitro-3,4-dihydro-2H-1,4-benzoxazine Analogs: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationships (SAR) of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine analogs, focusing on their potential as antimicrobial agents, particularly against Mycobacterium tuberculosis. This document includes detailed experimental protocols for the synthesis and biological evaluation of these compounds, alongside visualizations of key pathways and workflows to guide further research and development.
Application Notes
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The presence of the nitro group is critical for the bioactivation of these compounds, particularly in the context of their antitubercular activity. The mechanism of action is believed to be similar to other nitroaromatic drugs, which act as prodrugs and undergo reductive activation within the target pathogen.
Mechanism of Action: A Focus on Antitubercular Activity
Nitroaromatic compounds, including potentially the this compound analogs, are typically bioactivated by a deazaflavin-dependent nitroreductase (Ddn) present in Mycobacterium tuberculosis. This enzyme utilizes the cofactor F420 to reduce the nitro group of the drug, leading to the formation of reactive nitrogen species, such as nitric oxide. These reactive species are highly toxic to the mycobacterium, causing damage to DNA, proteins, and other essential cellular components, ultimately leading to cell death. This unique mechanism of action makes these compounds effective against both replicating and non-replicating (persistent) forms of M. tuberculosis.
Structure-Activity Relationship Insights
While a comprehensive quantitative SAR study on a wide range of this compound analogs is not extensively available in the public domain, key insights can be drawn from related benzoxazine and nitroaromatic compounds:
-
The Nitro Group: The position and electronic environment of the nitro group are crucial for activity. The 5-position on the benzoxazine ring is a key feature. Modifications that alter the electron-withdrawing nature of the nitro group can significantly impact its reduction potential and, consequently, its bioactivation and antimicrobial potency.
-
Substituents on the Benzoxazine Core: Modifications to the aromatic ring and the dihydrooxazine ring can influence the physicochemical properties of the analogs, such as solubility, lipophilicity, and metabolic stability. These properties, in turn, affect the compound's ability to penetrate the mycobacterial cell wall and its overall pharmacokinetic profile. For instance, in other benzoxazine series, electron-donating groups on the benzoyl moiety have been shown to enhance antitubercular activity.
-
Stereochemistry: For chiral centers within the dihydrooxazine ring, the stereochemistry can play a significant role in the interaction with the activating enzyme (Ddn) and potential downstream targets.
Quantitative Data
The following table summarizes the antitubercular activity of a series of benzoxazine and related nitroaromatic analogs against Mycobacterium tuberculosis H37Rv, providing a basis for comparison and future design.
| Compound ID | Scaffold | R1 | R2 | R3 | MIC (µg/mL) | Reference |
| BZ-1 | 6-chloro-2-(4-nitrophenyl)-2,4-dihydro-1H-benzo[d][1][2]oxazine | Cl | H | 4-nitrophenyl | >100 | [2] |
| BZ-2 | 2-(2-bromophenyl)-6-methyl-2,4-dihydro-1H-benzo[d][1][2]oxazine | CH3 | H | 2-bromophenyl | 6.25 | [2] |
| BZ-3 | 4-(6-Methyl-2,4-dihydro-1H-benzo[d][1][2]oxazin-2-yl)phenol | CH3 | H | 4-hydroxyphenyl | 50 | [2] |
| PA-824 | 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine analog | - | - | - | 0.015-0.25 | [3][4] |
Experimental Protocols
General Synthesis of 3,4-Dihydro-2H-1,4-benzoxazine Analogs
A common synthetic route to 3,4-dihydro-2H-1,4-benzoxazines involves the reductive cyclization of 2-(2-nitrophenoxy)ethan-1-ols. The introduction of the 5-nitro group can be achieved by starting with a commercially available nitrophenol derivative.
Protocol: Synthesis of a this compound Analog
-
Step 1: Alkylation of 2,4-dinitrophenol. To a solution of 2,4-dinitrophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and a substituted 2-bromoacetophenone (1.1 eq). Stir the reaction mixture at room temperature for 6 hours under a nitrogen atmosphere. Monitor the reaction by TLC. After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to yield the corresponding ether.
-
Step 2: Reduction and Cyclization. Dissolve the product from Step 1 in methanol. Add Palladium on carbon (10 mol%) and subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12 hours. The reduction of both nitro groups and the ketone, followed by intramolecular cyclization, will occur. Monitor the reaction by TLC. After completion, filter the catalyst through a pad of Celite and concentrate the filtrate. Purify the resulting crude product by column chromatography to afford the desired this compound analog.
In Vitro Antitubercular Activity Screening
The antitubercular activity of the synthesized compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.
Protocol: Microplate Alamar Blue Assay (MABA)
-
Preparation of Inoculum: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80 to mid-log phase.
-
Assay Setup: In a 96-well microplate, add 100 µL of sterile deionized water to the outer wells to minimize evaporation. Add 100 µL of supplemented 7H9 broth to the remaining wells.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the microplate, typically ranging from 100 µg/mL to 0.09 µg/mL. Include a drug-free control well (DMSO vehicle) and a positive control (e.g., Rifampicin).
-
Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to each well.
-
Incubation: Seal the plate with parafilm and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well. Re-incubate the plate for 24 hours.
-
Reading Results: A blue color in the well indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink.
Visualizations
Proposed Bioactivation Pathway of this compound Analogs
Caption: Proposed bioactivation pathway of 5-nitro-1,4-benzoxazine analogs in M. tuberculosis.
Experimental Workflow for Synthesis and Screening
Caption: General workflow for the synthesis and screening of novel antitubercular agents.
References
- 1. Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Computational Studies, and Anti-Tuberculosis Activity of Benzoxazines That Act as RAGE Inhibitors [mdpi.com]
- 3. Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((s)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824). | Semantic Scholar [semanticscholar.org]
- 4. The nitroimidazooxazines (PA-824 and analogs): structure-activity relationship and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 5-Nitro-3,4-dihydro-2H-1,4-benzoxazine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential therapeutic applications, and experimental protocols for 5-nitro-3,4-dihydro-2H-1,4-benzoxazine derivatives. This class of compounds holds significant promise in drug discovery, particularly in the development of novel anticancer and antimicrobial agents.
Introduction
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group at the 5-position can significantly modulate the electronic properties and biological activity of the molecule, making it a key target for the development of new therapeutic agents. The nitro group, being a strong electron-withdrawing group, can enhance the interaction of these derivatives with biological targets and is a known pharmacophore in various approved drugs.
Synthesis of this compound
A common and effective method for the synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives involves the reaction of a corresponding 2-aminophenol with a 1,2-dihaloethane. For the synthesis of the 5-nitro derivative, the logical starting material is 2-amino-4-nitrophenol.
General Synthetic Scheme
Caption: General synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established methods for the synthesis of similar benzoxazine derivatives.
Materials:
-
2-Amino-4-nitrophenol
-
1,2-Dibromoethane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-amino-4-nitrophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).
-
Add 1,2-dibromoethane (1.2 eq) to the reaction mixture.
-
Reflux the mixture with vigorous stirring for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Characterize the final product using appropriate spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Potential Therapeutic Applications in Drug Discovery
Anticancer Activity
Nitro-substituted benzoxazine derivatives have demonstrated significant potential as anticancer agents. While specific data for this compound is limited, related nitrobenzoxazinones have shown promising activity against various cancer cell lines.
Potential Mechanisms of Anticancer Action:
-
Inhibition of PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3] Some benzoxazine derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.
-
Stabilization of c-Myc G-Quadruplex: The c-Myc oncogene is overexpressed in a wide range of human cancers.[4] Its promoter region contains a guanine-rich sequence that can form a G-quadruplex structure, which acts as a transcriptional repressor.[4][5][6] Small molecules that can stabilize this G-quadruplex are promising anticancer therapeutic candidates.
-
Induction of Apoptosis: Many anticancer drugs exert their effect by inducing programmed cell death (apoptosis). This can be mediated through the activation of tumor suppressor proteins like p53 and the subsequent activation of caspases, such as caspase-3, which are key executioners of apoptosis.[7][8][9][10]
Illustrative Anticancer Activity Data for Related Nitro-Benzoxazinones
The following table summarizes the cytotoxic potential of some 7-nitro-2-aryl-4H-benzo[d][1][3]oxazin-4-ones against the HeLa cancer cell line, which can serve as a reference for the potential activity of this compound derivatives.[11]
| Compound ID | Substitution on 2-Aryl Ring | % Cell Viability of HeLa Cells |
| 3a | 4-Methyl | 38.21 |
| 3c | 4-Hydroxy | 28.54 |
| 3f | 3-Chloro | 44.67 |
| 3h | Naphthalen-1-yl | 39.87 |
| 3k | 4-Bromo | 35.78 |
| Doxorubicin | (Standard Drug) | 19.98 |
Data extracted from a study on 7-nitro-2-aryl-4H-benzo[d][1][3]oxazin-4-ones.[11]
Antimicrobial Activity
Benzoxazine derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.[12][13][14][15] The nitro group can contribute to the antimicrobial efficacy of these compounds.
Illustrative Antimicrobial Activity Data for Related Benzoxazine Derivatives
The table below shows the Minimum Inhibitory Concentration (MIC) values for some 2,6,7-trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-one derivatives against various microorganisms, providing an indication of the potential antimicrobial spectrum.[12]
| Compound ID | Gram-Positive Bacteria (MIC, µg/mL) | Gram-Negative Bacteria (MIC, µg/mL) | Fungi (MIC, µg/mL) |
| S. aureus | B. subtilis | E. coli | |
| 1 | 25 | 12.5 | 50 |
| 2 | 12.5 | 12.5 | 25 |
| 3 | 25 | 25 | 50 |
| 4 | 12.5 | 25 | 25 |
| Ampicillin | 6.25 | 3.12 | 12.5 |
| Fluconazole | - | - | - |
Data extracted from a study on 2,6,7-trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-one derivatives.[12]
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxicity of the synthesized compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives
-
Doxorubicin (positive control)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the synthesized compounds and the standard drug (Doxorubicin) in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds and incubate for another 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.
Materials:
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Synthesized this compound derivatives
-
Standard antibiotics (e.g., Ampicillin) and antifungals (e.g., Fluconazole)
-
96-well microplates
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare a twofold serial dilution of the synthesized compounds and standard drugs in the appropriate broth in a 96-well microplate.
-
Prepare a standardized inoculum of the test microorganism (adjusted to a McFarland standard).
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathway and Workflow Visualizations
Potential Anticancer Signaling Pathways
References
- 1. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy | Semantic Scholar [semanticscholar.org]
- 7. Contribution of caspase-3 differs by p53 status in apoptosis induced by X-irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of p53 and caspase 3 activity on cell death and senescence in response to methotrexate in the breast tumor cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine in Agricultural Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct research data on the specific agricultural use of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine is not extensively available in the public domain. The following application notes and protocols are based on the well-documented activities of structurally related benzoxazine and nitro-containing compounds in agricultural research, particularly those exhibiting herbicidal properties through the inhibition of protoporphyrinogen oxidase (PPO).
Introduction
Benzoxazine derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in agricultural research due to their diverse biological activities.[1][2][3] Many synthetic benzoxazinones have been identified as potent herbicides.[4][5][6][7][8] The introduction of a nitro group can, in some cases, enhance the biological activity of heterocyclic compounds.[9] This document provides a hypothetical framework for the investigation of this compound as a potential herbicide, drawing parallels with established benzoxazinone herbicides that act as protoporphyrinogen oxidase (PPO) inhibitors.
Potential Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
A prevalent mode of action for many benzoxazinone-based herbicides is the inhibition of the enzyme protoporphyrinogen oxidase (PPO, EC 1.3.3.4).[4][5][10][11] This enzyme is crucial for the biosynthesis of both chlorophyll and heme in plants.
Signaling Pathway of PPO Inhibition:
The inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX. This substrate then leaks from the plastid and is rapidly oxidized in the cytoplasm to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX acts as a potent photosensitizer, generating singlet oxygen and other reactive oxygen species. These reactive species cause rapid lipid peroxidation, leading to membrane disruption, cellular leakage, and ultimately, cell death, which manifests as necrotic lesions on the plant tissue.[11][12]
Data Presentation: Hypothetical Herbicidal Activity
The following table summarizes the expected format for presenting quantitative data on the herbicidal efficacy of a novel compound like this compound. Values are illustrative and based on published data for potent benzoxazinone PPO inhibitors.
| Target Weed Species | Application | IC₅₀ (g a.i./ha) |
| Abutilon theophrasti (Velvetleaf) | Pre-emergence | 15 - 40 |
| Post-emergence | 10 - 30 | |
| Amaranthus retroflexus (Redroot Pigweed) | Pre-emergence | 5 - 25 |
| Post-emergence | 2 - 20 | |
| Echinochloa crus-galli (Barnyardgrass) | Pre-emergence | 50 - 100 |
| Post-emergence | 75 - 150 | |
| Setaria faberi (Giant Foxtail) | Pre-emergence | 60 - 120 |
| Post-emergence | 80 - 160 |
IC₅₀ (Inhibitory Concentration 50%) represents the concentration of the active ingredient (a.i.) required to inhibit the growth of the target weed by 50%.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the herbicidal potential of this compound.
This protocol is designed to determine the direct inhibitory effect of the test compound on the PPO enzyme.
Materials:
-
Isolated plant mitochondria or etioplasts (source of PPO enzyme)
-
This compound (dissolved in DMSO)
-
Protoporphyrinogen IX (substrate)
-
Assay Buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 1 mM EDTA, 0.1% Tween 20)
-
Spectrofluorometer
-
96-well microplate
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add 10 µL of each compound dilution to the wells of a 96-well plate. Include a control with DMSO only.
-
Add 80 µL of the PPO enzyme preparation to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of protoporphyrinogen IX solution to each well.
-
Immediately measure the fluorescence (Excitation: ~405 nm, Emission: ~630 nm) every minute for 30 minutes. The increase in fluorescence corresponds to the formation of protoporphyrin IX.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration.
This protocol assesses the herbicidal effect of the compound on whole plants under greenhouse conditions.
Materials:
-
Seeds of various weed species (e.g., A. theophrasti, A. retroflexus, E. crus-galli)
-
Potting soil
-
Pots (e.g., 10 cm diameter)
-
This compound formulated as a wettable powder or emulsifiable concentrate
-
Spray chamber
-
Greenhouse with controlled environment (temperature, light, humidity)
Procedure:
Pre-emergence Application:
-
Fill pots with soil and sow the seeds of the target weed species at a uniform depth.
-
Prepare different concentrations of the formulated test compound in water.
-
Immediately after sowing, spray the soil surface evenly with the test solutions using a calibrated spray chamber.
-
Place the pots in the greenhouse and water as needed.
-
After 14-21 days, assess the herbicidal effect by visual rating (0% = no effect, 100% = complete kill) and by measuring the fresh weight of the surviving plants.
Post-emergence Application:
-
Sow seeds and grow the plants in the greenhouse until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Spray the plants uniformly with the different concentrations of the formulated test compound.
-
Return the plants to the greenhouse.
-
Assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) visually at 3, 7, and 14 days after treatment.
-
Determine the fresh weight of the aerial parts of the plants at the end of the experiment.
This protocol evaluates the potential for crop injury at herbicidally effective doses.
Materials:
-
Seeds of crop species (e.g., soybean, corn, wheat, cotton)
-
Materials as listed in Protocol 4.2
Procedure:
-
The procedure is identical to the whole-plant herbicidal activity assay (both pre- and post-emergence), but using crop plants instead of weeds.
-
Apply the test compound at rates that were found to be effective against the target weeds.
-
Assess crop injury using a visual rating scale (0% = no injury, 100% = complete crop death) at regular intervals.
-
At the end of the experiment (e.g., 21-28 days), measure crop biomass (fresh or dry weight) to quantify any growth reduction.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing a novel herbicidal compound.
Conclusion
While specific data for this compound is lacking, its structural similarity to known PPO-inhibiting herbicides suggests it is a candidate worthy of investigation for agricultural applications. The protocols and frameworks provided here offer a comprehensive guide for researchers to systematically evaluate its potential as a novel herbicide. Key areas of investigation should include its spectrum of weed control, crop selectivity, and confirmation of its mode of action.
References
- 1. A note to the biological activity of benzoxazine derivatives containing the thioxo group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US9066519B2 - Herbicidal benzoxazinones - Google Patents [patents.google.com]
- 8. Synthesis and herbicidal activity of isoindoline-1,3-dione substituted benzoxazinone derivatives containing a carboxylic ester group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 12. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
Application Notes and Protocols for Assessing the Cytotoxicity of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-nitro-3,4-dihydro-2H-1,4-benzoxazine and its analogs are a class of nitroaromatic compounds with potential therapeutic applications. As with any novel compound intended for biological use, a thorough assessment of its cytotoxic effects is a critical step in the drug discovery and development process.[1][2] These application notes provide a detailed set of protocols for evaluating the in vitro cytotoxicity of this compound, encompassing the assessment of cell viability, membrane integrity, and induction of apoptosis. The following protocols are designed to be robust and reproducible, providing researchers with the necessary tools to characterize the cytotoxic profile of this compound.
Data Presentation
The quantitative data generated from the following experimental protocols should be summarized to determine the half-maximal inhibitory concentration (IC50) and half-maximal lethal concentration (LC50) values. These values are crucial for comparing the cytotoxicity of the compound across different cell lines and experimental conditions.
Table 1: Summary of IC50 and LC50 Values for this compound
| Cell Line | Assay | Parameter | Incubation Time (hours) | IC50 / LC50 (µM) |
| e.g., HeLa | MTT | Cell Viability (IC50) | 24 | Data to be filled |
| e.g., HeLa | MTT | Cell Viability (IC50) | 48 | Data to be filled |
| e.g., HeLa | LDH | Membrane Integrity (LC50) | 24 | Data to be filled |
| e.g., HeLa | LDH | Membrane Integrity (LC50) | 48 | Data to be filled |
| e.g., A549 | MTT | Cell Viability (IC50) | 24 | Data to be filled |
| e.g., A549 | MTT | Cell Viability (IC50) | 48 | Data to be filled |
| e.g., A549 | LDH | Membrane Integrity (LC50) | 24 | Data to be filled |
| e.g., A549 | LDH | Membrane Integrity (LC50) | 48 | Data to be filled |
Table 2: Caspase-3/7 Activity
| Cell Line | Treatment | Concentration (µM) | Incubation Time (hours) | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| e.g., HeLa | Vehicle Control | 0 | 24 | 1.0 |
| e.g., HeLa | This compound | e.g., IC50 value | 24 | Data to be filled |
| e.g., HeLa | Positive Control (e.g., Staurosporine) | e.g., 1 µM | 24 | Data to be filled |
| e.g., A549 | Vehicle Control | 0 | 24 | 1.0 |
| e.g., A549 | This compound | e.g., IC50 value | 24 | Data to be filled |
| e.g., A549 | Positive Control (e.g., Staurosporine) | e.g., 1 µM | 24 | Data to be filled |
Experimental Protocols
A tiered approach is recommended for assessing the cytotoxicity of this compound. This begins with an evaluation of overall cell metabolic activity and membrane integrity, followed by a more specific investigation into the mechanism of cell death, such as apoptosis.
Assessment of Cell Viability using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[3][4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of living cells.[4]
Materials:
-
This compound
-
Selected cancer cell lines (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24 and 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Assessment of Cell Membrane Integrity using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7][8][9] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity.[7]
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for 24 and 48 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10][11]
-
Data Analysis: Determine the amount of LDH released. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit). Calculate the percentage of cytotoxicity and determine the LC50 value.
Assessment of Apoptosis Induction using Caspase-3/7 Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[12][13] This assay measures their activity to determine if the compound induces apoptosis. A luminescent or fluorescent assay is commonly used.[12]
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Opaque-walled 96-well plates (for luminescence)
-
Luminometer or fluorescence microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the compound as described in the MTT protocol. Include a positive control for apoptosis induction (e.g., staurosporine).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence/Fluorescence Measurement: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: Calculate the fold increase in caspase-3/7 activity compared to the vehicle-treated control.
Mandatory Visualization
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Potential signaling pathways for cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. clyte.tech [clyte.tech]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. cellbiologics.com [cellbiologics.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 13. caspase3 assay [assay-protocol.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Nitro-3,4-dihydro-2H-1,4-benzoxazine
Welcome to the technical support center for the synthesis of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the challenges encountered during its synthesis.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Question 1: Why is my overall yield of this compound consistently low?
Low yields are a common issue and can stem from several factors, primarily related to the choice of synthetic strategy and reaction conditions. The synthesis of 1,4-benzoxazines can be challenging, and older methods often result in variable yields.[1]
-
Sub-optimal Synthetic Route: Post-cyclization nitration is often problematic. Aromatic substitution on the (2H)-1,4-benzoxazin-3(4H)-one ring system with sulfuric and nitric acid mixtures typically yields the 6-nitro and subsequently the 6,8-dinitro derivatives, not the desired 5-nitro isomer.[2] The most effective strategy is to start with a pre-nitrated precursor, such as 2-amino-3-nitrophenol.
-
Side Reactions: The formation of unwanted dimers or oligomers can significantly reduce the yield of the desired monomer.[3][4] This is particularly prevalent under harsh reaction conditions (e.g., high temperatures) or with incorrect stoichiometry.
-
Incomplete Reaction: The cyclization step can be slow. Ensure sufficient reaction time and temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine completion.[1]
-
Purification Losses: The product may be lost during workup and purification steps. See the dedicated purification question below for mitigation strategies.
dot
Caption: Troubleshooting workflow for low yield.
Question 2: I am observing multiple spots on my TLC plate. What are these impurities and how can I prevent them?
The most common impurities are dimers, oligomers, and products from N-alkylation without ring closure.
-
Dimers/Oligomers: These arise from intermolecular reactions between molecules of the starting materials or intermediates.[3]
-
Prevention: Employing high-dilution conditions can favor the intramolecular cyclization over intermolecular side reactions. Lowering the reaction temperature may also reduce the rate of polymerization.
-
-
N-alkylated Intermediate: The intermediate formed after the initial reaction of the amine with the haloalkane may not cyclize efficiently, leading to its presence in the final mixture.
-
Prevention: Ensure the base is strong enough and the temperature is sufficient to promote the subsequent intramolecular nucleophilic substitution (cyclization). The choice of solvent can also play a critical role; polar aprotic solvents like DMF or DMSO often facilitate such reactions.
-
Question 3: My product is difficult to purify. What are the recommended purification methods?
Purification can be cumbersome due to the presence of structurally similar side products.[3]
-
Column Chromatography: This is the most effective method. A silica gel column with a gradient solvent system, typically starting with a non-polar solvent (like hexane) and gradually increasing the polarity with ethyl acetate, is recommended.[1] Careful selection of the solvent ratio is key to achieving good separation.
-
Recrystallization: If a crude product of sufficient purity (>90%) is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can yield highly pure material.
-
Acid-Base Extraction: During the workup, careful washing with a dilute base (e.g., NaHCO₃ solution) can remove unreacted acidic starting materials (aminophenol), and a dilute acid wash (e.g., dilute HCl) can remove basic impurities. Ensure the desired product is not acid- or base-labile.
Frequently Asked Questions (FAQs)
Q1: What is the most viable synthetic route for this compound?
The most promising route involves the cyclization of a pre-nitrated starting material. Direct nitration of the parent 1,4-benzoxazine ring is unlikely to yield the 5-nitro isomer.[2] The key reaction is the condensation of 2-amino-3-nitrophenol with a two-carbon electrophile like 1,2-dibromoethane or 1,2-dichloroethane in the presence of a base.
// Reactants A [label="2-Amino-3-nitrophenol", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="1,2-Dibromoethane", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Reaction Reaction [label="Cyclization\n(e.g., in Acetone/Water,\nReflux)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Product P [label="5-Nitro-3,4-dihydro-\n2H-1,4-benzoxazine", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> Reaction; B -> Reaction; Base -> Reaction [style=dashed]; Reaction -> P; }
References
Technical Support Center: Synthesis of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the yield of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. | 1a. Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. 1b. Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10°C), while monitoring for side product formation. For the Mannich condensation, refluxing in a suitable solvent is common.[1] |
| 2. Reagent Degradation: Degradation of starting materials, particularly paraformaldehyde or the amine. | 2a. Paraformaldehyde: Use freshly opened or properly stored paraformaldehyde. Consider using a different source of formaldehyde, such as formalin. 2b. Amine: Ensure the purity of the 2-amino-4-nitrophenol. Impurities can interfere with the reaction. | |
| 3. Incorrect Stoichiometry: Molar ratios of reactants are not optimal. | 3. The typical molar ratio for benzoxazine synthesis via Mannich condensation is 1:2:1 for phenol:formaldehyde:amine.[1] Carefully measure and ensure the correct stoichiometry. | |
| 4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction. | 4. Toluene and dioxane are commonly used solvents.[1][2] If solubility is an issue, consider exploring other aprotic solvents. For solventless approaches, ensure thorough mixing of reactants.[2][3] | |
| Formation of Multiple Side Products | 1. Polymerization/Oligomerization: High reaction temperatures can lead to the formation of oligomers.[3] | 1. Attempt the reaction at a lower temperature for a longer duration. Solventless methods, while potentially avoiding solvent-related side reactions, can sometimes lead to higher instances of oligomerization due to localized high temperatures.[2][3] |
| 2. Side Reactions of the Nitro Group: The electron-withdrawing nature of the nitro group can influence reactivity. | 2. The presence of a strong electron-withdrawing group like a nitro group can affect the reaction.[4] Consider milder reaction conditions. If using a base, a weaker, non-nucleophilic base might be preferable. | |
| 3. Impure Starting Materials: Impurities in the starting materials can lead to various side products. | 3. Purify the starting materials (2-amino-4-nitrophenol, paraformaldehyde, and any other reagents) before use. Recrystallization or column chromatography are standard purification techniques. | |
| Difficulty in Product Isolation and Purification | 1. Product is an Oil or Gummy Solid: The product may not crystallize easily. | 1a. Trituration: Try triturating the crude product with a non-polar solvent like hexane to induce crystallization. 1b. Chromatography: If crystallization is unsuccessful, purify the product using column chromatography on silica gel. A gradient of ethyl acetate in hexane is a common eluent system for benzoxazines.[5] |
| 2. Co-elution with Impurities: The product may have a similar polarity to one of the impurities. | 2. Experiment with different solvent systems for column chromatography. A combination of solvents with different polarities and properties (e.g., dichloromethane, methanol, or a combination thereof) might provide better separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a Mannich-like condensation reaction involving 2-amino-4-nitrophenol, and formaldehyde.[1] This can be performed in a single step (one-pot synthesis).[2]
Q2: How does the nitro group affect the synthesis?
A2: The nitro group is a strong electron-withdrawing group, which can decrease the nucleophilicity of the amine and the electron density of the aromatic ring. This may necessitate slightly more forcing reaction conditions (higher temperature or longer reaction time) compared to syntheses with electron-donating groups. However, excessively harsh conditions can lead to side reactions.[4]
Q3: What are the optimal reaction conditions to maximize yield?
A3: Optimal conditions can vary, but a good starting point is to reflux the reactants in a solvent like toluene or dioxane for several hours.[1][2] Monitoring the reaction by TLC is crucial to determine the optimal reaction time. A study on a similar benzoxazine synthesis reported yields of up to 92.5% by optimizing conditions such as solvent, temperature, stirring time, and pressure.[6]
Q4: Can I use a solventless approach for this synthesis?
A4: Yes, solventless synthesis is a viable and more environmentally friendly option.[2][3] It involves heating a well-mixed combination of the reactants. However, be aware that this method can sometimes lead to the formation of oligomers due to localized high temperatures.[3]
Q5: What are some alternative synthetic methods?
A5: While Mannich condensation is common, other methods for synthesizing the 1,4-benzoxazine core exist. These include a two-step process involving the Lewis acid-catalyzed ring-opening of an activated aziridine with a 2-halophenol, followed by a copper-catalyzed intramolecular C-N cyclization.[7] Another approach involves the reduction of a benzoxazole followed by ring closure.
Q6: How can I confirm the structure of my product?
A6: The structure of this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic peaks for the dihydro-1,4-benzoxazine core should be identifiable in the spectra.
Experimental Protocols
Protocol 1: One-Pot Solvent-Based Synthesis of this compound
This protocol is a generalized procedure based on the Mannich condensation reaction commonly used for benzoxazine synthesis.[1][2]
Materials:
-
2-amino-4-nitrophenol
-
Paraformaldehyde
-
An appropriate amine (if not an intramolecular cyclization)
-
Toluene (or 1,4-dioxane)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-4-nitrophenol (1 equivalent).
-
Add toluene to the flask to create a stirrable suspension.
-
Add paraformaldehyde (2 equivalents).
-
If the synthesis is not an intramolecular cyclization from a pre-formed intermediate, add the primary amine (1 equivalent).
-
Heat the reaction mixture to reflux (for toluene, approximately 110°C) with vigorous stirring.[1]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, proceed with an aqueous workup.
-
Wash the organic layer with a dilute aqueous base (e.g., 2 N NaOH) and then with water until the pH is neutral.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
References
- 1. Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
Technical Support Center: Purification of 5-Nitro-3,4-dihydro-2H-1,4-benzoxazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 2-amino-4-nitrophenol and 1,2-dibromoethane, as well as byproducts from side reactions. Oligomeric species formed during the synthesis can also be a significant impurity.[1] The crude product may appear as a brown oil or a yellow solid, with the yellow color potentially indicating dehydration byproducts if applicable to the synthetic route.[2]
Q2: What are the recommended initial purification steps for crude this compound?
A2: A common initial purification step involves washing the crude product. This can be done by dissolving the crude material in a suitable organic solvent like chloroform and washing it with an aqueous solution, such as 1 N sodium hydroxide, followed by water.[3] This helps remove acidic or basic impurities.
Q3: Which purification techniques are most effective for this compound?
A3: The most effective purification techniques for this compound are typically recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the impurity profile and the desired final purity.
Troubleshooting Guides
Recrystallization
Q4: My recrystallization attempt is failing. What solvents should I try for this compound?
A4: Selecting the right solvent is critical for successful recrystallization. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For nitro-containing aromatic compounds, a trial-and-error approach with different solvent systems is often necessary.
Experimental Protocol: Solvent Screening for Recrystallization
-
Place a small amount of the crude product (10-20 mg) into several test tubes.
-
To each tube, add a small volume (0.5-1 mL) of a different solvent from the table below and heat the mixture to boiling.
-
If the solid dissolves, allow the solution to cool slowly to room temperature and then in an ice bath.
-
Observe for crystal formation. If no crystals form, try a solvent mixture.
| Solvent System | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar | 78 | Good starting point for many organic compounds. |
| Methanol | Polar | 65 | Similar to ethanol, but the compound may be more soluble at RT. |
| Isopropanol | Polar | 82 | Can be a good alternative to ethanol. |
| Ethyl Acetate/Hexane | Mid-Polar | Varies | A common solvent/anti-solvent system. Dissolve in hot ethyl acetate and add hexane until cloudy, then cool. |
| Dichloromethane/Hexane | Mid-Polar | Varies | Similar to the ethyl acetate/hexane system. |
| Toluene | Non-Polar | 111 | For less polar impurities. |
Q5: The product oils out during recrystallization. How can I fix this?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be addressed by:
-
Using a larger volume of solvent: This keeps the compound from becoming supersaturated at a temperature above its melting point.
-
Slowing down the cooling process: Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath.
-
Adding a co-solvent: If using a single solvent, adding a miscible co-solvent in which the compound is less soluble can sometimes induce crystallization.
Column Chromatography
Q6: What are the recommended conditions for purifying this compound by column chromatography?
A6: Silica gel column chromatography is a common method for purifying benzoxazine derivatives.[4] However, nitro compounds can sometimes be sensitive to silica.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point. Begin with a low polarity mixture (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity.
-
Monitoring: Use Thin Layer Chromatography (TLC) to determine the appropriate solvent system and to track the separation during the column run.
Troubleshooting Flowchart for Column Chromatography
Caption: Troubleshooting common issues in column chromatography.
Q7: My compound appears to be decomposing on the silica gel column. What can I do?
A7: The nitro group can make the compound somewhat sensitive to the acidic nature of standard silica gel.[2] To mitigate decomposition:
-
Neutralize the silica: Prepare a slurry of silica gel in your starting eluent and add 1-2% triethylamine. This "base-washed" silica can prevent the degradation of sensitive compounds.
-
Use a different stationary phase: Consider using neutral alumina or reverse-phase silica (C18). For reverse-phase chromatography, you will need to switch to a polar mobile phase, such as a mixture of acetonitrile and water.
Preparative HPLC
Q8: When should I consider using preparative HPLC for purification?
A8: Preparative HPLC is a high-resolution technique suitable for separating complex mixtures or for achieving very high purity. It is often used as a final purification step when other methods have failed to remove closely related impurities. This method is scalable and can be used for the isolation of impurities.[5][6]
Experimental Protocol: Preparative Reverse-Phase HPLC
-
Column: A C18 reverse-phase column is a common choice.
-
Mobile Phase: A mixture of acetonitrile and water is typically used.[5][6] For mass spectrometry compatibility, a small amount of formic acid can be added to the mobile phase.[5][6]
-
Gradient: Start with a higher percentage of water and gradually increase the percentage of acetonitrile. A typical gradient might be from 95:5 water:acetonitrile to 5:95 water:acetonitrile over 20-30 minutes.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (likely in the 254-350 nm range due to the nitroaromatic system).
Purification Strategy Selection Workflow
Caption: A workflow for selecting the appropriate purification technique.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 2H-1,4-Benzoxazin-6-ol, 3,4-dihydro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of Nitro-Substituted Benzoxazines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of nitro-substituted benzoxazines. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of nitro-substituted benzoxazines?
A1: The most common method for synthesizing nitro-substituted benzoxazines is the Mannich condensation reaction. This one-pot synthesis involves the reaction of a nitro-substituted phenol, a primary amine, and formaldehyde. The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, followed by electrophilic substitution onto the electron-rich aromatic ring of the nitrophenol, and subsequent ring closure to form the benzoxazine ring.
Q2: How does the nitro substituent affect the synthesis of benzoxazines?
A2: The strongly electron-withdrawing nature of the nitro group can influence the synthesis in several ways:
-
Reactivity of the Phenol: The nitro group deactivates the aromatic ring, which can make the electrophilic substitution step of the Mannich reaction more challenging compared to unsubstituted or electron-donating group-substituted phenols.
-
Acidity of the Phenolic Proton: The increased acidity of the phenolic proton in nitrophenols can affect the reaction equilibrium and potentially lead to different side reactions.
-
Polymerization Temperature: Benzoxazines containing electron-withdrawing groups, such as a nitro group, have been observed to exhibit lower ring-opening polymerization temperatures.[1]
Q3: What are the common purification methods for nitro-substituted benzoxazines?
A3: Purification strategies for nitro-substituted benzoxazines often involve the following steps:
-
Aqueous Base Wash: Washing the crude product with an aqueous sodium hydroxide (NaOH) solution is a common and effective method to remove unreacted nitrophenol and other acidic impurities.[1]
-
Solvent Washing/Recrystallization: The product is often washed with water and then recrystallized from a suitable solvent to obtain a pure product.
-
Chromatography: In cases where simple washing and recrystallization are insufficient, column chromatography can be employed for purification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete reaction: The electron-withdrawing nitro group can decrease the reactivity of the phenol. | - Increase reaction time and/or temperature. - Consider using a more reactive formaldehyde source, such as paraformaldehyde. - Ensure proper stoichiometry of reactants. |
| 2. Decomposition of reactants or product: High reaction temperatures might lead to decomposition. | - Monitor the reaction temperature closely. - Consider using a lower boiling point solvent if applicable. | |
| Formation of Multiple Products/Impure Product | 1. Formation of di- or tri-substituted byproducts: The Mannich reaction can sometimes lead to the formation of bis- or tris-aminomethylated phenols, especially when using primary amines. | - Use a precise 1:1:2 molar ratio of nitrophenol, primary amine, and formaldehyde. - Control the reaction temperature to minimize over-reaction. |
| 2. Unwanted polymerization/oligomerization: Premature polymerization of the benzoxazine monomer can occur at elevated temperatures. | - Maintain the reaction temperature below the onset of polymerization. - Minimize the reaction time once the formation of the desired product is complete. | |
| Difficulty in Product Isolation/Purification | 1. Oily or resinous product: The product may not crystallize easily, making isolation difficult. | - After the reaction, dissolve the crude product in a suitable organic solvent and wash thoroughly with aqueous NaOH and water. - Try different solvents for recrystallization or consider purification by column chromatography. |
| 2. Persistent color in the final product: The presence of colored impurities is a common issue. | - Ensure thorough washing with NaOH solution to remove colored phenolic impurities. - Activated carbon treatment of the solution before crystallization might help in decolorization. |
Quantitative Data on Nitro-Substituted Benzoxazine Synthesis
The following table summarizes representative quantitative data from the synthesis of nitro-substituted benzoxazines and related compounds.
| Phenolic Reactant | Amine Reactant | Formaldehyde Source | Solvent | Reaction Conditions | Yield (%) | Reference |
| p-Nitrophenol | Phenylsemicarbazide | Paraformaldehyde | 1,4-Dioxane | 130°C, 40 min | ~90% | [1] |
| 2,4-Dinitrophenylhydrazine | p-Nitrophenol | Paraformaldehyde | 1,4-Dioxane | 130°C, 40 min | ~90% | [1] |
| 4-Nitroanthranilic acid | 4-Methylbenzoyl chloride | - | - | Not specified | 74% | [2] |
| 4-Nitroanthranilic acid | 2-Methylbenzoyl chloride | - | - | Not specified | 72% | [2] |
| 4-Nitroanthranilic acid | 4-Hydroxybenzoyl chloride | - | - | Not specified | 83% | [2] |
Experimental Protocols
Synthesis of a Phenylsemicarbazide-based Benzoxazine Monomer from p-Nitrophenol[1]
-
A mixture of phenylsemicarbazide (3 g, 19.84 mmol), p-nitrophenol (2.75 g, 19.84 mmol), and 1,4-dioxane is placed in a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer.
-
The mixture is stirred at 100°C for 30 minutes.
-
Paraformaldehyde (1.191 g, 39.69 mmol) is then added, and the reaction is continued at 130°C for 40 minutes.
-
After cooling to room temperature, the product is first washed multiple times with distilled water.
-
The product is then dissolved in 100 mL of chloroform and purified by washing with approximately 1 L of 1 N sodium hydroxide solution.
Visualizations
Reaction Pathway for Nitro-Substituted Benzoxazine Synthesis
Caption: General reaction pathway for the synthesis of nitro-substituted benzoxazines and potential side reactions.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low yields in the synthesis of nitro-substituted benzoxazines.
References
Technical Support Center: Optimization of 1,4-Benzoxazine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,4-benzoxazines. This guide addresses common experimental issues in a practical question-and-answer format.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 1,4-benzoxazines.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a low yield or no desired 1,4-benzoxazine product. What are the potential causes and how can I improve the yield?
Answer: Low yields are a common issue in 1,4-benzoxazine synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for diagnosing low yield in 1,4-benzoxazine synthesis.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: Traditional synthesis methods for 1,4-benzoxazines can be harsh, often requiring high temperatures and long reaction times, which may lead to decomposition of starting materials or products.[1][2] Modern catalytic methods often allow for milder conditions.[1]
-
Solution: Gradually increase the reaction temperature and monitor for product formation and decomposition by TLC. If using a catalyst, ensure it is appropriate for the specific transformation.
-
-
Catalyst Inactivity: In catalyzed reactions, such as copper-catalyzed Ullmann-type couplings, the catalyst's activity is crucial.
-
Solution: Use a fresh, high-purity catalyst. For copper-catalyzed reactions, Cu(I) sources are often effective.[1] The choice of ligand can also significantly impact the reaction outcome.
-
-
Inappropriate Solvent: The solvent plays a critical role in reactant solubility and reaction kinetics.
-
Solution: Toluene and dioxane are commonly used solvents.[3] For certain substrates, a mixture of solvents like toluene/ethanol might be beneficial.[3] If reactants have poor solubility, consider a more polar solvent like DMF or DMSO, but be aware that high-boiling point solvents can complicate purification.[3]
-
-
Side Reactions: The formation of byproducts can consume starting materials, reducing the yield of the desired 1,4-benzoxazine.[4]
-
Solution: In syntheses involving diamines, the formation of hyperbranched triazine chains can be a significant side reaction.[4] Adjusting the stoichiometry and reaction conditions can help minimize this.
-
Issue 2: Difficulty with Product Purification
Question: I am having trouble purifying my 1,4-benzoxazine product. What are some common challenges and how can I overcome them?
Answer: Purification of 1,4-benzoxazines can be challenging due to the presence of unreacted starting materials, byproducts, and the physical properties of the product itself.
Common Purification Issues and Solutions:
-
Removal of High-Boiling Point Solvents: Solvents like DMF or DMSO, while beneficial for solubility, can be difficult to remove completely.
-
Solution: Utilize high-vacuum distillation or azeotropic distillation with a lower-boiling point solvent to aid in removal.
-
-
Separation from Starting Materials: If the reaction has not gone to completion, separating the product from unreacted starting materials can be difficult, especially if they have similar polarities.
-
Solution: Optimize the reaction to drive it to completion. For purification, column chromatography is a common method.[1] Careful selection of the eluent system is critical for achieving good separation.
-
-
Product Oiling Out: Some 1,4-benzoxazine derivatives may be oils or low-melting solids, making isolation by crystallization challenging.
-
Solution: If direct crystallization fails, purification by column chromatography is the recommended approach.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,4-benzoxazines?
A1: The synthesis of 1,4-benzoxazines has evolved from classical methods to more efficient modern techniques.[1]
-
Classical Methods: One of the earliest methods involves the condensation of 2-aminophenols with α-haloketones or 1,2-dihaloethanes.[1] These methods often require high temperatures and can result in variable yields.[1]
-
Modern Catalytic Methods: Copper-catalyzed C-N and C-O bond-forming reactions, such as Ullmann-type couplings, are powerful modern methods.[1] These typically involve the intramolecular cyclization of a functionalized precursor. Other transition-metal-free one-pot tandem reactions have also been developed, offering mild and efficient routes.[5]
Q2: How do I choose the right catalyst for my 1,4-benzoxazine synthesis?
A2: The choice of catalyst depends on the specific reaction. For intramolecular cyclizations of 2-halophenol derivatives, copper(I) catalysts like CuI are commonly used.[1] Yttrium triflate (Y(OTf)3) has been shown to be effective in cascade reactions involving benzoxazoles and propargylic alcohols.[6] It is often necessary to screen a few catalysts to find the optimal one for a particular substrate.
Q3: What is the influence of temperature on 1,4-benzoxazine synthesis?
A3: Temperature is a critical parameter. Classical methods often require elevated temperatures, sometimes as high as 100°C or more, for extended periods.[1] Modern catalytic methods can often be performed at lower temperatures. However, the optimal temperature will depend on the specific substrates, catalyst, and solvent used. It is advisable to conduct small-scale experiments to determine the optimal temperature range for your specific reaction.
Q4: Are there any green or solvent-free methods for 1,4-benzoxazine synthesis?
A4: Yes, there is a growing interest in developing more environmentally friendly synthetic methods. Solvent-free synthesis of benzoxazines is a viable approach and can reduce reaction times and be more cost-effective.[3] Microwave-assisted synthesis in green solvents like polyethylene glycol (PEG) has also been reported to give high yields in very short reaction times.[7]
Data Presentation
Table 1: Comparison of Reaction Conditions for 1,4-Benzoxazine Synthesis
| Synthesis Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Condensation of 2-aminophenol with chloroacetic acid | None | - | Reflux | - | - | [8] |
| Copper-catalyzed intramolecular cyclization | CuI (10 mol%) | Dioxane | 100 | 12-24 | Varies | [1] |
| Y(OTf)3-catalyzed cascade reaction | Y(OTf)3 | - | - | - | Moderate to excellent | [6] |
| Transition-metal-free one-pot tandem reaction | None | Ethanol | - | - | Up to 83 | [5] |
| Microwave-assisted synthesis | None | PEG 600 | - | 0.08 | 73.5 | [7] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of N-Substituted 2H-1,4-Benzoxazin-3(4H)-one [1]
This protocol describes a general procedure for the copper-catalyzed intramolecular cyclization to form a 1,4-benzoxazin-3(4H)-one derivative.
Experimental Workflow
Caption: General workflow for the copper-catalyzed synthesis of 1,4-benzoxazin-3(4H)-ones.
Materials:
-
Respective 2-halophenol (1.0 mmol)
-
2-chloroacetamide (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dioxane (5 mL)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
To a solution of the respective 2-halophenol (1.0 mmol) and 2-chloroacetamide (1.2 mmol) in dioxane (5 mL), add CuI (0.1 mmol) and K₂CO₃ (2.0 mmol).
-
Stir the resulting mixture at 100 °C for 12-24 hours.
-
Monitor the completion of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system to afford the desired N-substituted 2H-1,4-benzoxazin-3(4H)-one.[1]
Protocol 2: One-Pot Synthesis of 1,4-Benzoxazine Derivatives from α-Aminocarbonyls [5]
This protocol outlines a transition-metal-free, one-pot tandem reaction for the synthesis of 1,4-benzoxazine derivatives.
Procedure: While the specific step-by-step procedure is not detailed in the abstract, the key features are a one-pot reaction in ethanol, avoiding the use of transition metal catalysts, and achieving yields up to 83%.[5] Researchers should refer to the full publication for the detailed experimental methodology.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijpsjournal.com [ijpsjournal.com]
troubleshooting guide for 1,4-benzoxazine synthesis protocols
Technical Support Center: 1,4-Benzoxazine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,4-benzoxazines.
Frequently Asked Questions (FAQs)
Q1: My 1,4-benzoxazine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in 1,4-benzoxazine synthesis can stem from several factors. Traditional methods often require harsh reaction conditions, which can lead to degradation of starting materials or products.[1][2] Modern catalytic approaches, such as copper-catalyzed Ullmann-type couplings, can offer higher yields under milder conditions.[1] In transition-metal-free approaches, yields of up to 83% have been reported.[3] The choice of solvent and the purity of reactants are also critical. For instance, using diamines in the synthesis can sometimes lead to the formation of hyperbranched triazine side products, which can decrease the yield of the desired benzoxazine.[4]
To improve your yield:
-
Optimize Reaction Conditions: If using a classical method involving the condensation of 2-aminophenols with α-haloketones or 1,2-dihaloethanes, consider that high temperatures and long reaction times may be necessary but can also lead to variable yields.[1]
-
Consider Catalytic Methods: Employing catalytic systems, such as those based on copper, can lead to higher efficiency and selectivity.[1]
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Ensure Reactant Purity: Impurities in starting materials can significantly impact reaction outcomes.[5]
-
Solvent Selection: The reaction medium affects reactant solubility and kinetics.[5] Experiment with different solvents to find the optimal one for your specific substrates.
-
Explore Solvent-Free Synthesis: This approach can sometimes reduce reaction times and improve cost-effectiveness.[5]
Q2: I am observing the formation of significant side products in my reaction mixture. How can I minimize these?
A2: Side product formation is a common issue, particularly in complex organic syntheses. In the synthesis of benzoxazines from diamines, a possible side reaction is the formation of hyperbranched triazine chains, which can even lead to gelation of the reaction mass.[4] The choice of reaction conditions and the order of reagent addition can influence the prevalence of side reactions. Modern synthetic methods often provide greater functional group tolerance, which can help in minimizing unwanted side reactions.[1][3]
To minimize side products:
-
Control Stoichiometry: Carefully control the molar ratios of your reactants. For example, in the one-pot synthesis of 1,3-benzoxazines, a 1:1:2 molar ratio of phenol, amine, and formaldehyde is typically used.[6]
-
Optimize Temperature: Both excessively high and low temperatures can favor side reactions. A systematic temperature optimization study is recommended.
-
Consider a Different Synthetic Route: If side products remain a significant issue, exploring an alternative synthetic strategy, such as a catalyzed reaction, might be beneficial.[1]
Q3: What are the best practices for the purification of 1,4-benzoxazines?
A3: Purification of 1,4-benzoxazines is crucial for obtaining a high-purity product. The most common purification technique is column chromatography on silica gel.[1] The choice of eluent (e.g., petroleum ether/ethyl acetate) is critical for achieving good separation.[1] Recrystallization is another effective method for purifying solid benzoxazine products.[7] The choice of solvent for recrystallization will depend on the solubility of your specific compound.
Challenges in purification can arise from the choice of solvent used in the reaction. For example, high-boiling point solvents like toluene can be difficult to remove completely.[5] In such cases, exploring solvent-free synthesis or using a lower-boiling point solvent could simplify the purification process.[5]
Q4: How does the choice of solvent impact the synthesis of 1,4-benzoxazines?
A4: The reaction medium plays a significant role in the synthesis of 1,4-benzoxazines by influencing the solubility of reactants, reaction kinetics, and the formation of side products.[5] Toluene and dioxane are commonly used solvents.[5] In some cases, a mixed solvent system, such as toluene/ethanol, may be employed.[5] The use of certain solvents, like ethyl acetate, has been reported to cause the formation of undesirable solids.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if required). |
| Incorrect reaction temperature | Optimize the reaction temperature. Some modern methods work at milder temperatures (e.g., 100 °C), while classical approaches may require higher heat.[1] | |
| Poor quality of starting materials | Use high-purity, anhydrous reactants and solvents. | |
| Inconsistent Yields | Variability in reaction setup | Ensure consistent stirring, heating, and inert atmosphere (if necessary). |
| Fluctuations in temperature | Use a reliable temperature controller. | |
| Difficult Purification | High-boiling point solvent | Consider using a lower-boiling point solvent or explore solvent-free synthesis methods.[5] |
| Co-eluting impurities | Optimize the mobile phase for column chromatography or try a different purification technique like recrystallization. | |
| Formation of Polymeric Byproducts | Uncontrolled polymerization | This can occur, for example, when using diamines.[4] Carefully control reaction conditions and stoichiometry. |
Experimental Protocols
1. Copper-Catalyzed Synthesis of N-Substituted 2H-1,4-Benzoxazin-3(4H)-one [1]
This method involves the intramolecular cyclization of a functionalized precursor.
-
Reactants: 2-halophenol (1.0 mmol), 2-chloroacetamide (1.2 mmol), CuI (0.1 mmol), K₂CO₃ (2.0 mmol).
-
Solvent: Dioxane (5 mL).
-
Procedure:
-
Combine the 2-halophenol, 2-chloroacetamide, CuI, and K₂CO₃ in a reaction vessel with dioxane.
-
Stir the mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system to obtain the desired product.
-
2. One-Pot Tandem Synthesis of 1,4-Benzoxazine Derivatives under Transition-Metal-Free Conditions [3]
This protocol offers a mild and efficient method for synthesizing 1,4-benzoxazine derivatives.
-
Solvent: Ethanol.
-
Key Features: This method avoids the use of transition metal catalysts and has been shown to have a wide range of substrate scope and functional group tolerance, with yields up to 83%.[3]
-
Note: Specific reactant details for this protocol would be dependent on the target 1,4-benzoxazine derivative.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Solubility of 5-Nitro-3,4-dihydro-2H-1,4-benzoxazine in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a chemical compound belonging to the benzoxazine class of heterocyclic compounds.[1][2] Compounds in this class are investigated for a variety of biological activities.[1][2][3][4] However, like many nitroaromatic compounds and benzoxazine derivatives, it may exhibit poor aqueous solubility.[5] This low solubility can lead to challenges in obtaining accurate and reproducible results in biological assays, as the compound may precipitate out of solution, leading to lower effective concentrations and inconsistent experimental outcomes.[6][7]
Q2: What are the common signs of poor solubility in an assay?
A2: Poor solubility can manifest in several ways during an experiment:
-
Visible Precipitation: You might observe cloudiness, turbidity, or visible particles in your stock solution, intermediate dilutions, or final assay plate.[8][9]
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Inconsistent Results: High variability between replicate wells or experiments can be a sign that the compound is not fully dissolved.[10]
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Lower Potency: The observed biological activity might be lower than expected because the actual concentration of the dissolved compound is less than the nominal concentration.[10]
-
Crystalline Deposits: Under a microscope, you may see crystalline structures in the wells of your cell culture plates.[11]
Q3: What are the primary strategies for improving the solubility of a poorly soluble compound like this compound?
A3: Several strategies can be employed to enhance the solubility of hydrophobic compounds for in vitro assays. These include:
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Co-solvents: Using a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution.[12][13]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can increase solubility.[12][14]
-
Use of Excipients: Incorporating solubilizing agents like cyclodextrins or surfactants can help to keep the compound in solution.[12][15][16]
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Formulation Technologies: For more advanced applications, techniques like creating solid dispersions or nanosuspensions can be used to improve dissolution rates.[17][18][19]
Troubleshooting Guides
Issue: Immediate Precipitation Upon Dilution in Aqueous Media
Question: I've dissolved this compound in DMSO to make a stock solution. When I add it to my aqueous assay buffer or cell culture medium, a precipitate forms immediately. What's happening and how can I fix it?
Answer: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a concentrated organic solvent is rapidly diluted into an aqueous solution where it is poorly soluble.[19][20] The organic solvent disperses, and the local concentration of your compound exceeds its aqueous solubility limit, causing it to precipitate.[19]
Here are some troubleshooting steps:
-
Optimize the Dilution Process:
-
Pre-warm the aqueous solution: Warming your buffer or media to the experimental temperature (e.g., 37°C for cell-based assays) can increase the solubility of some compounds.[8][9]
-
Use vigorous mixing: Add the DMSO stock dropwise into the aqueous solution while vortexing or stirring to ensure rapid dispersion and avoid localized high concentrations.[8][9]
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions in the aqueous buffer.[9]
-
-
Lower the Final Concentration: Your target concentration may be above the compound's maximum aqueous solubility. Try testing a lower final concentration.
-
Adjust the Solvent Concentration:
Issue: Precipitate Forms Over Time in the Incubator
Question: My assay plate looks fine after adding the compound, but after a few hours of incubation, I see a precipitate. What could be the cause?
Answer: Delayed precipitation can be due to several factors related to the incubation conditions and the composition of the media.
-
Temperature and pH Shifts:
-
Changes in temperature can affect solubility. Ensure your incubator maintains a stable temperature.[8]
-
Cellular metabolism can alter the pH of the culture medium, which might decrease the solubility of your compound.[8][9] Using a medium with a robust buffering system (like HEPES) can help maintain a stable pH.[8]
-
-
Interactions with Media Components:
-
Components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can interact with your compound and reduce its solubility over time.[11][20] You could try reducing the serum concentration or testing the compound's stability in a simpler buffer like PBS to see if media components are the issue.[8]
-
-
Compound Instability: The compound itself might be unstable under the incubation conditions, leading to degradation and precipitation of the less soluble degradants.
Quantitative Solubility Data
| Solvent/Buffer System | Temperature (°C) | Maximum Soluble Concentration (µM) | Observations |
| PBS (pH 7.4) | 25 | ||
| PBS (pH 7.4) | 37 | ||
| Cell Culture Medium + 10% FBS | 37 | ||
| Cell Culture Medium + 0.5% DMSO | 37 | ||
| 5% DMSO in PBS | 25 | ||
| 50% PEG 400 in Water | 25 |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Dilution into Aqueous Buffer
This protocol describes the standard method for preparing a working solution of a hydrophobic compound for in vitro assays.
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the this compound powder.
-
Dissolve the compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.[20]
-
-
Prepare the Working Solution:
-
Pre-warm your aqueous assay buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).[8]
-
While gently vortexing the pre-warmed medium, add the required volume of the DMSO stock solution drop-by-drop to achieve the final desired concentration.[8][9] This gradual addition is crucial to prevent "solvent shock".[20]
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Ensure the final concentration of DMSO is as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts.[9][19]
-
-
Visual Inspection:
-
After preparation, visually inspect the working solution for any signs of precipitation. A clear solution indicates that the compound is likely dissolved.
-
Protocol 2: Using Cyclodextrins to Enhance Solubility
This protocol outlines a method for using Hydroxypropyl-β-cyclodextrin (HP-β-CD), a common solubilizing agent, to prepare a stock solution.[19]
-
Prepare the HP-β-CD Solution:
-
Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-50 mM in PBS). Warm the solution slightly and stir until the cyclodextrin is fully dissolved.
-
-
Add the Compound:
-
Add the powdered this compound to the HP-β-CD solution. The molar ratio of the compound to cyclodextrin can be varied (e.g., 1:1, 1:2) to find the optimal solubilizing concentration.
-
-
Complexation:
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.[19]
-
-
Filtration and Quantification:
Visualizations
Caption: Workflow for preparing and using a compound with poor solubility.
Caption: Decision tree for troubleshooting compound precipitation in assays.
References
- 1. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity | Semantic Scholar [semanticscholar.org]
- 5. phytojournal.com [phytojournal.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. How does solubility affect oral bioavailability? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. benchchem.com [benchchem.com]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 18. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
stability issues of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and address common challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors, including:
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pH: The compound is susceptible to hydrolysis of the oxazine ring, particularly under acidic or basic conditions.[1][2][3]
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Solvent: The choice of solvent can impact solubility and stability. Protic solvents may facilitate hydrolysis.
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Temperature: Elevated temperatures can accelerate degradation.[4] Nitroaromatic compounds, in general, can be thermally sensitive.[5]
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Light: Exposure to UV or ambient light may induce photolytic degradation.[6]
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Presence of Oxidizing or Reducing Agents: The nitro group is susceptible to reduction, which can lead to the formation of degradation products.[7]
Q2: I am observing a rapid loss of my compound in an aqueous buffer. What could be the cause?
A2: Rapid degradation in aqueous buffers is often attributed to hydrolysis of the benzoxazine ring.[1] The rate of hydrolysis is pH-dependent. For nitroaromatic compounds, extreme pH conditions can be detrimental. To mitigate this, consider the following:
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pH Optimization: Conduct pilot studies to determine the optimal pH range for stability. For some nitroaromatics, acidification to a pH of around 2 has been shown to preserve the compound in aqueous solutions.[8]
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Solvent System: If experimentally feasible, consider using a co-solvent system (e.g., acetonitrile/water, DMSO/water) to reduce the activity of water and potentially slow down hydrolysis.
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Temperature Control: Perform experiments at controlled, lower temperatures to minimize thermal degradation.
Q3: My solution of this compound is changing color. What does this indicate?
A3: A color change in the solution can be an indicator of degradation. The formation of degradation products, such as those arising from the reduction of the nitro group to an amino group or ring-opening of the benzoxazine moiety, can result in chromophoric shifts. It is crucial to analyze the solution using techniques like HPLC-UV/Vis or LC-MS to identify the impurities.
Q4: How should I store solutions of this compound to ensure maximum stability?
A4: For optimal stability, solutions should be:
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Stored at low temperatures (e.g., 2-8 °C or -20 °C).
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Protected from light by using amber vials or wrapping containers in aluminum foil.
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Prepared fresh whenever possible.
-
If using aqueous buffers, ensure the pH is within a stable range, which should be determined experimentally. Acidification may be a viable strategy for long-term storage of analytical samples.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid decrease in peak area by HPLC | Hydrolysis of the oxazine ring | Adjust the pH of the solution. A study of related nitroaromatic explosives showed stability at pH 2.[8] Consider using a less protic solvent system if your experiment allows. |
| Thermal degradation | Maintain samples at a lower temperature (e.g., on ice or in a refrigerated autosampler). Avoid prolonged exposure to elevated temperatures. | |
| Photodegradation | Protect the solution from light by using amber vials or covering with foil. | |
| Appearance of new peaks in the chromatogram | Formation of degradation products | Conduct forced degradation studies (see experimental protocols below) to identify potential degradation products. Use a mass spectrometer detector (LC-MS) to help elucidate the structures of the new peaks. |
| Inconsistent results between experiments | Solution instability | Prepare solutions fresh before each experiment. If this is not feasible, perform a short-term stability study in your experimental solvent to determine the time window for reliable use. |
| Precipitation of the compound from solution | Poor solubility or degradation to an insoluble product | Verify the solubility of the compound in your chosen solvent system. Consider the use of co-solvents like DMSO or acetonitrile. Filter the solution before use. |
Summary of Stability Data (Illustrative)
The following tables provide hypothetical, yet plausible, stability data for this compound based on the general behavior of related compounds. Researchers should generate their own data for their specific experimental conditions.
Table 1: Effect of pH on Stability in Aqueous Buffer at 25°C
| pH | Solvent System | Half-life (t½) in hours (Illustrative) |
| 2.0 | 0.1 M HCl / Acetonitrile (90:10) | > 168 |
| 4.0 | Acetate Buffer / Acetonitrile (90:10) | 72 |
| 7.4 | Phosphate Buffer / Acetonitrile (90:10) | 24 |
| 9.0 | Borate Buffer / Acetonitrile (90:10) | 8 |
Table 2: Effect of Temperature on Stability in 50:50 Acetonitrile/Water (pH 7.4)
| Temperature (°C) | Half-life (t½) in hours (Illustrative) |
| 4 | > 168 |
| 25 | 48 |
| 40 | 12 |
Experimental Protocols
Protocol 1: HPLC Method for Stability Testing
This protocol outlines a general reverse-phase HPLC method suitable for monitoring the stability of this compound.[9][10]
-
Instrumentation: HPLC with UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase) to a final concentration of approximately 1 mg/mL for the stock solution. Dilute further as needed for analysis.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[11][12]
-
Acid Hydrolysis: Incubate the sample solution (e.g., 0.1 mg/mL) in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the sample solution in 0.1 M NaOH at 60°C for 8 hours. The reaction proceeds via a mechanism often referred to as BAC2 (Base-Acyl Bond-2 molecularity) for similar ester-containing structures, though the specifics may differ for the oxazine ring.[13]
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample to 105°C for 48 hours and also heat a solution of the compound at 60°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).
For each condition, a control sample (protected from the stress condition) should be analyzed concurrently. Analyze all samples by the developed HPLC method.
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Potential Degradation Pathways.
References
- 1. Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. icheme.org [icheme.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jcdronline.org [jcdronline.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. japsonline.com [japsonline.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
methods for scaling up the synthesis of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most prevalent and economically viable starting material is 2-amino-4-nitrophenol. This compound can be either purchased commercially or synthesized from the partial reduction of 2,4-dinitrophenol.[1] An alternative, though less common, approach involves the use of a 2-halophenol with a nitro group at the 4-position, which is then reacted with an ethanolamine derivative followed by a cyclization step.[2]
Q2: Which synthetic route is recommended for a scalable synthesis?
A2: For scaling up, the condensation of 2-amino-4-nitrophenol with a suitable two-carbon electrophile, such as 1,2-dibromoethane, is a frequently employed and robust method.[2][3] This approach is generally favored due to the availability of the starting materials and the relatively straightforward reaction conditions.
Q3: What are the critical parameters to control during the synthesis?
A3: Key parameters that significantly influence the yield and purity of the final product include reaction temperature, choice of solvent, the base used for the condensation reaction, and the molar ratio of the reactants. Careful optimization of these variables is crucial to minimize side product formation and maximize the yield.[4]
Q4: How can I purify the crude this compound?
A4: Common purification techniques for this compound include recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/chloroform) to remove most impurities.[5] For higher purity, column chromatography on silica gel is an effective method. In some cases, for related benzoxazine derivatives, distillation under reduced pressure has been successfully used.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Incorrect reaction temperature. - Ineffective base. - Degradation of starting materials or product. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature; gradual heating may be beneficial. - Screen different bases (e.g., K₂CO₃, NaH, Et₃N) to find the most effective one for the cyclization step. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if starting materials are sensitive to oxidation. |
| Formation of Multiple Byproducts | - Side reactions such as polymerization or dimerization of the starting material. - The reaction temperature may be too high, leading to decomposition. - Incorrect stoichiometry of reactants. | - Lower the reaction temperature and extend the reaction time. - Use a high-dilution technique by adding one of the reactants slowly to the reaction mixture. - Carefully control the molar ratios of the reactants; a slight excess of the dihaloalkane may be necessary. |
| Difficulty in Isolating the Product | - The product may be highly soluble in the work-up solvent. - Formation of an emulsion during extraction. | - Choose a work-up solvent in which the product has limited solubility at room temperature to facilitate precipitation. - To break emulsions, try adding brine or filtering the mixture through a pad of celite. |
| Product is an Oil Instead of a Solid | - Presence of residual solvent. - Impurities are preventing crystallization. | - Ensure all solvent is removed under high vacuum. - Attempt to triturate the oil with a non-polar solvent (e.g., hexane) to induce crystallization. - Purify the oil using column chromatography to remove impurities, and then attempt crystallization again. |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-4-nitrophenol from 2,4-dinitrophenol
This protocol is adapted from a procedure for the partial reduction of dinitrophenols.[1]
-
Preparation: In a 5-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, suspend 300 g (1.63 moles) of 2,4-dinitrophenol in 2.5 L of water.
-
Addition of Reagents: While stirring, add 600 g (11.6 moles) of ammonium chloride and 100 ml of concentrated aqueous ammonia (28%). Heat the mixture to 85°C.
-
Reduction: Turn off the heat and allow the mixture to cool to 70°C. Add 700 g (5.4 moles) of 60% fused sodium sulfide in portions, maintaining the temperature between 80-85°C.
-
Reaction Completion and Filtration: After the final addition, heat the mixture at 85°C for 15 minutes. Filter the hot reaction mixture through a pre-heated Büchner funnel.
-
Crystallization and Purification: Cool the filtrate overnight to allow the product to crystallize. Collect the crystals by filtration. Dissolve the crude product in 1.5 L of boiling water and acidify with glacial acetic acid. Add activated charcoal, filter the hot solution, and cool to 20°C to obtain the purified 2-amino-4-nitrophenol.
Protocol 2: Synthesis of this compound
This is a generalized protocol based on common methods for synthesizing 3,4-dihydro-2H-1,4-benzoxazines.[2][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10 g (0.065 moles) of 2-amino-4-nitrophenol in 150 ml of a suitable solvent such as acetone or DMF.
-
Addition of Base and Alkylating Agent: Add 1.5 equivalents of a base (e.g., 13.5 g of potassium carbonate). To this suspension, add 1.2 equivalents of 1,2-dibromoethane (8.8 ml).
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Extraction and Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) or recrystallization to yield the final product.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of related benzoxazine derivatives to provide a comparative overview.
| Starting Material(s) | Reagent(s) | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-aminophenol, 1,2-dibromoethane | - | K₂CO₃ | Acetone | Reflux | 72 | Minor product | [3] |
| 2-halophenol, 2-chloroacetamide | CuI (10 mol%) | K₂CO₃ | Dioxane | 100 | 24 | 75 | Benchchem Article |
| Phenylsemicarbazide, paraformaldehyde, p-nitrophenol | - | - | Chloroform | - | - | 88 | [5] |
| 2,4-dinitrophenylhydrazine, paraformaldehyde, p-nitrophenol | - | - | 1,4-dioxane | - | - | 90 | [5] |
Visualizations
References
identifying byproducts in 5-nitro-3,4-dihydro-2H-1,4-benzoxazine synthesis by NMR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine. The focus is on the identification of common byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide: Byproduct Identification by NMR
During the synthesis of this compound, the formation of isomeric and over-nitrated byproducts is a common challenge. Distinguishing these compounds from the desired product and from each other is crucial for process optimization and ensuring the purity of the final compound. This guide provides insights into identifying these byproducts through ¹H and ¹³C NMR spectroscopy.
Common Byproducts:
The primary byproducts in the nitration of 3,4-dihydro-2H-1,4-benzoxazine are other positional isomers and dinitro compounds. The directing effects of the amino and ether groups on the benzene ring favor electrophilic substitution at the positions ortho and para to these groups. Therefore, the most likely byproducts are:
-
6-nitro-3,4-dihydro-2H-1,4-benzoxazine
-
7-nitro-3,4-dihydro-2H-1,4-benzoxazine
-
8-nitro-3,4-dihydro-2H-1,4-benzoxazine
-
Dinitro-3,4-dihydro-2H-1,4-benzoxazine derivatives (e.g., 6,8-dinitro)
¹H NMR Analysis for Isomer Differentiation:
The key to distinguishing the desired 5-nitro isomer from its positional isomers lies in the analysis of the aromatic region of the ¹H NMR spectrum. The substitution pattern of the nitro group dictates the number of aromatic protons, their chemical shifts, and their coupling patterns (multiplicity and coupling constants, J).
Table 1: Predicted ¹H NMR Aromatic Region Signals for Nitro-3,4-dihydro-2H-1,4-benzoxazine Isomers
| Isomer | Aromatic Protons | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity and Coupling Constants (J) |
| 5-Nitro | H-6, H-7, H-8 | 7.0 - 8.0 | 1H, dd, J ≈ 8, 2 Hz1H, t, J ≈ 8 Hz1H, dd, J ≈ 8, 2 Hz |
| 6-Nitro | H-5, H-7, H-8 | 7.5 - 8.2 | 1H, d, J ≈ 2 Hz1H, dd, J ≈ 9, 2 Hz1H, d, J ≈ 9 Hz |
| 7-Nitro | H-5, H-6, H-8 | 6.8 - 7.8 | 1H, d, J ≈ 9 Hz1H, dd, J ≈ 9, 2.5 Hz1H, d, J ≈ 2.5 Hz |
| 8-Nitro | H-5, H-6, H-7 | 6.8 - 7.5 | 1H, dd, J ≈ 8, 2 Hz1H, t, J ≈ 8 Hz1H, dd, J ≈ 8, 2 Hz |
Note: These are predicted values and may vary based on the solvent and spectrometer frequency. The protons of the oxazine ring typically appear as two triplets around 3.5-4.5 ppm.
¹³C NMR Analysis:
¹³C NMR can further aid in the identification of isomers. The carbon directly attached to the nitro group will be significantly deshielded, and its signal will appear at a lower field (higher ppm). The symmetry of the substitution pattern also influences the number of distinct aromatic carbon signals.
Table 2: Predicted Number of Aromatic ¹³C NMR Signals for Nitro Isomers
| Isomer | Number of Aromatic Carbon Signals |
| 5-Nitro | 6 |
| 6-Nitro | 6 |
| 7-Nitro | 6 |
| 8-Nitro | 6 |
While each mono-nitro isomer will show six aromatic carbon signals, their chemical shifts will differ. The presence of more than six signals in the aromatic region could indicate a mixture of isomers or the presence of dinitro byproducts.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows more than three signals in the aromatic region. What could be the reason?
A1: The presence of more than three signals in the aromatic region of your ¹H NMR spectrum strongly suggests a mixture of isomers. Each mono-nitro isomer will exhibit a unique set of three aromatic proton signals. By carefully analyzing the multiplicities and coupling constants of all the signals and comparing them to the predicted patterns in Table 1, you can identify the components of the mixture. It is also possible that dinitro byproducts are present, which would further complicate the spectrum.
Q2: How can I differentiate between the 5-nitro and 8-nitro isomers, as their predicted splitting patterns are similar?
A2: While the basic splitting patterns (a doublet of doublets, a triplet, and another doublet of doublets) are similar for the 5-nitro and 8-nitro isomers due to the 1,2,3-trisubstituted aromatic ring, their chemical shifts are expected to differ. The proton ortho to the nitro group is typically the most deshielded (highest ppm value). Furthermore, two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can be invaluable. A NOESY experiment, for instance, could show a spatial correlation between the N-H proton of the oxazine ring and the H-5 proton, but not the H-8 proton, thus confirming the 8-nitro structure if such a correlation is absent for the most downfield aromatic proton.
Q3: I suspect I have a dinitro byproduct. How would its NMR spectrum look?
A3: A dinitro byproduct, such as the 6,8-dinitro isomer, would have only two aromatic protons. In the case of the 6,8-dinitro isomer, these two protons (H-5 and H-7) would likely appear as two doublets with a small meta-coupling constant (J ≈ 2-3 Hz). The chemical shifts for these protons would be significantly downfield due to the strong electron-withdrawing effect of two nitro groups.
Q4: What is a general purification strategy to separate these isomers?
A4: Silica gel column chromatography is the most common and effective method for separating positional isomers. A solvent system with a gradient of polarity, such as a mixture of hexane and ethyl acetate, is typically employed. The polarity of the isomers will differ slightly, allowing for their separation. Monitoring the fractions by thin-layer chromatography (TLC) will be essential to isolate the pure compounds.
Experimental Protocol: Nitration of 3,4-dihydro-2H-1,4-benzoxazine
This protocol is a general guideline and may require optimization based on laboratory conditions and desired outcomes.
Materials:
-
3,4-dihydro-2H-1,4-benzoxazine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Cooling: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dihydro-2H-1,4-benzoxazine in concentrated sulfuric acid at 0 °C in an ice bath.
-
Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.
-
Addition: Add the nitrating mixture dropwise to the solution of the benzoxazine while maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC.
-
Quenching: Slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the isomers.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying byproducts in the synthesis of this compound using ¹H NMR spectroscopy.
Catalyst Selection for Efficient Synthesis of 1,4-Benzoxazines: A Technical Support Center
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during the synthesis of 1,4-benzoxazines.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 1,4-benzoxazines, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inappropriate catalyst selection for the specific substrates. - Harsh reaction conditions leading to decomposition of starting materials or product.[1][2][3] - Poor solubility of reactants in the chosen solvent.[4] - Inefficient removal of water for certain condensation reactions. | - Catalyst Screening: Experiment with different classes of catalysts such as copper-based (e.g., CuI), Yttrium-based (e.g., Y(OTf)₃), or consider biocatalysts for sensitive substrates.[1][5][6] - Optimize Reaction Conditions: Attempt milder reaction conditions, including lower temperatures and shorter reaction times, especially when using modern catalytic systems.[1] - Solvent Selection: Test a range of solvents to ensure adequate solubility of all reactants. Toluene and dioxane are common choices, but solvent-free conditions can also be effective.[4] - Use of Dehydrating Agent: If the reaction is a condensation that produces water, consider adding a dehydrating agent or using a Dean-Stark apparatus. |
| Formation of Side Products | - Non-selective catalyst. - For diamine-based benzoxazines, the formation of hyperbranched triazine chains is a possible side reaction.[7] - Ring-opening of the benzoxazine product under harsh acidic or basic conditions. | - Catalyst Choice: Select a catalyst known for high regioselectivity in the desired cyclization. - Control Stoichiometry and Addition Rate: In reactions involving diamines, careful control of stoichiometry and slow addition of reagents can minimize the formation of polymeric side products.[7] - pH Control: Maintain a neutral or mildly basic/acidic environment as required by the specific catalytic system to prevent product degradation. |
| Reaction Stalls or is Sluggish | - Catalyst deactivation. - Insufficient reaction temperature for the chosen catalytic system. - Steric hindrance from bulky substituents on the starting materials. | - Catalyst Loading: Increase the catalyst loading or add a fresh portion of the catalyst. - Temperature Adjustment: Gradually increase the reaction temperature while monitoring for product formation and decomposition. - Catalyst for Hindered Substrates: For sterically demanding substrates, consider more active catalysts or catalysts with smaller ligands. |
| Difficulty in Product Purification | - High boiling point of the solvent making removal difficult.[4] - Formation of closely related byproducts that are difficult to separate by chromatography. | - Solvent Choice: If possible, use a lower-boiling point solvent. Alternatively, consider solvent-free synthesis.[4] - Recrystallization: Attempt recrystallization from a suitable solvent system to purify the product. - Chromatography Optimization: Experiment with different solvent gradients and stationary phases for column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the main catalytic strategies for synthesizing 1,4-benzoxazines?
A1: Modern synthetic methodologies for 1,4-benzoxazines often employ catalytic systems to achieve higher yields and milder reaction conditions.[1] Key strategies include:
-
Copper-Catalyzed Reactions: Ullmann-type couplings are a powerful method, typically involving the intramolecular cyclization of a precursor.[1] A common approach is the reaction of a 2-halophenol with an ethanolamine derivative, followed by a copper-catalyzed intramolecular N-arylation.[1]
-
Yttrium-Catalyzed Reactions: Yttrium triflate (Y(OTf)₃) can catalyze a cascade reaction between benzoxazoles and propargylic alcohols to form 1,4-benzoxazine scaffolds.[2][6]
-
Biocatalysis: Enzymes like lipase and tyrosinase can be used in cascade reactions for the green synthesis of highly functionalized 1,4-benzoxazines.[5]
-
Transition-Metal-Free Reactions: One-pot tandem reactions can be performed using ethanol as a solvent, avoiding the use of transition metal catalysts.[8]
Q2: How do I choose the best catalyst for my specific synthesis?
A2: The choice of catalyst depends on your starting materials and desired product.
-
For syntheses starting from 2-halophenols, copper catalysts are a good choice.[1]
-
If you are working with benzoxazoles and propargylic alcohols, Y(OTf)₃ is a proven catalyst.[2][6]
-
For environmentally friendly and highly selective transformations, consider biocatalysts .[5]
-
If your substrates are sensitive to transition metals, a transition-metal-free approach may be optimal.[8]
Q3: What are the typical reaction conditions for 1,4-benzoxazine synthesis?
A3: Reaction conditions vary significantly with the chosen methodology.
-
Classical methods often require high temperatures and long reaction times.[1]
-
Copper-catalyzed reactions are typically carried out at temperatures around 100 °C for 12-24 hours.[1]
-
Y(OTf)₃-catalyzed reactions can proceed at milder temperatures, for instance, 80 °C.
-
Transition-metal-free methods can also be performed under mild conditions.[8]
Q4: Can I perform the synthesis of 1,4-benzoxazines without a solvent?
A4: Yes, solvent-free synthesis is a viable and often advantageous method for benzoxazine synthesis.[4] This approach can reduce reaction times and is more cost-effective and environmentally friendly.[4]
Quantitative Data Summary
The following tables summarize quantitative data for different catalytic systems used in the synthesis of 1,4-benzoxazines.
Table 1: Comparison of Catalytic Systems for 1,4-Benzoxazine Synthesis
| Catalyst | Starting Materials | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuI / K₂CO₃ | 2-halophenol, 2-chloroacetamide | Dioxane | 100 | 12-24 | Varies | [1] |
| Y(OTf)₃ (10 mol%) | Benzoxazole, 1-Phenylprop-2-yn-1-ol | DCE | 80 | Varies | Moderate to Excellent | [1][6] |
| None (Transition-Metal-Free) | α-aminocarbonyls | Ethanol | Varies | Varies | up to 83 | [8] |
| Lipase M and Tyrosinase (NOL/LT) | Phenolic moiety, etc. | 2-MeTHF/PBS buffer | 45 | 48 | Acceptable to High | [5] |
Key Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of N-substituted 2H-1,4-benzoxazin-3(4H)-one [1]
-
To a solution of the respective 2-halophenol (1.0 mmol) and 2-chloroacetamide (1.2 mmol) in dioxane (5 mL), add CuI (0.1 mmol) and K₂CO₃ (2.0 mmol).
-
Stir the resulting mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to obtain the desired product.
Protocol 2: Y(OTf)₃-Catalyzed Cascade Reaction [6]
Note: Specific reactant ratios and detailed procedures should be referred to from the primary literature.
-
Combine the benzoxazole and propargylic alcohol in a suitable solvent such as 1,2-dichloroethane (DCE).
-
Add Y(OTf)₃ (typically 10 mol%) to the mixture.
-
Heat the reaction to the specified temperature (e.g., 80 °C) and monitor by TLC.
-
After the reaction is complete, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for copper-catalyzed 1,4-benzoxazine synthesis.
Caption: Decision tree for catalyst selection in 1,4-benzoxazine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benchchem.com [benchchem.com]
- 5. One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
minimizing impurities in the preparation of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing impurities during the preparation of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, consider extending the reaction time or cautiously increasing the temperature. |
| Decomposition of starting materials or product: The nitro group can make the aromatic ring more susceptible to nucleophilic attack or degradation under harsh conditions. | Employ milder reaction conditions. Ensure the temperature does not significantly exceed the recommended value. Use a solvent with an appropriate boiling point to maintain a stable reaction temperature. | |
| Incorrect stoichiometry: An improper ratio of reactants can lead to the formation of side products and limit the yield of the desired product. | Carefully measure and use the correct molar ratios of the starting materials as specified in the optimized protocol. | |
| Product is a Dark, Tarry Substance | Polymerization/Oligomerization: High reaction temperatures or prolonged reaction times can favor the formation of polymeric byproducts. The presence of water and polar solvents can also contribute to this issue.[1] | Reduce the reaction temperature and time. If possible, use a solvent system that minimizes the solubility of oligomeric byproducts, allowing for easier separation. A two-step synthesis approach may also yield a purer product.[2] |
| Side reactions involving the nitro group: The nitro group can be reduced or participate in other side reactions under certain conditions, leading to colored impurities. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if there is a suspicion of reductive side reactions. | |
| Presence of Multiple Spots on TLC After Workup | Formation of reaction intermediates: Intermediates such as N-hydroxymethyl amines may persist if the reaction does not go to completion. | Optimize the reaction conditions (time, temperature, stoichiometry) to ensure the complete conversion of intermediates to the final product. |
| Formation of byproducts: Side reactions can lead to the formation of various impurities. | Adjusting the stoichiometry of the reactants can sometimes minimize the formation of specific byproducts. A thorough purification, such as column chromatography, may be necessary. | |
| Product Purity is Low After Initial Purification | Ineffective washing: Simple washing may not be sufficient to remove all impurities, especially those with similar solubility to the product. | A basic wash with a dilute solution of sodium hydroxide (e.g., 1N NaOH) can help remove unreacted phenolic starting materials and some acidic byproducts.[3] |
| Co-precipitation of impurities: Impurities may crystallize along with the product during recrystallization. | For recrystallization, select a solvent system in which the product has good solubility at elevated temperatures and poor solubility at room temperature, while the impurities remain soluble at all temperatures. A combination of solvents, such as acetone/chloroform, might be effective.[3] | |
| Presence of residual solvent: The final product may retain solvent from the reaction or purification steps. | Dry the purified product thoroughly under vacuum at an appropriate temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: While specific studies on this exact molecule are limited, common impurities in benzoxazine synthesis via the Mannich reaction include unreacted starting materials, oligomeric or polymeric byproducts, and reaction intermediates such as N-hydroxymethyl amines. The presence of the nitro group may also lead to specific side products due to its electron-withdrawing nature.
Q2: How can I best monitor the progress of the reaction?
A2: Thin Layer Chromatography (TCDC) is a highly effective technique for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of petroleum ether and ethyl acetate) to separate the starting materials, intermediates, and the final product. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction.
Q3: What is the optimal solvent for this synthesis?
A3: The choice of solvent can significantly impact the reaction. Solvents like 1,4-dioxane have been used in the synthesis of nitro-containing benzoxazines.[3] Toluene is also a common choice for benzoxazine synthesis. The ideal solvent should be inert to the reactants and have a boiling point that allows for a controlled reaction temperature.
Q4: How does the nitro group affect the synthesis?
A4: The electron-withdrawing nature of the nitro group can deactivate the aromatic ring, potentially requiring more forcing reaction conditions (higher temperature or longer reaction time) for a successful synthesis. It can also influence the regioselectivity of the reaction and may make the product more susceptible to certain side reactions.
Q5: What purification methods are most effective for obtaining a high-purity product?
A5: A multi-step purification approach is often necessary. After the initial workup, washing the organic extract with a dilute base, such as 1N sodium hydroxide, can remove acidic impurities.[3] Subsequent recrystallization from a suitable solvent system (e.g., acetone/chloroform) is a common and effective method for further purification.[3] For very high purity requirements, column chromatography on silica gel may be employed.
Q6: What analytical techniques are recommended for purity assessment?
A6: High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of the final product and identifying the presence of any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can also be used to detect and quantify impurities if appropriate internal standards are used.
Data Presentation
Table 1: Influence of Reaction Parameters on the Synthesis of this compound (Qualitative)
This table provides a qualitative guide to optimizing the reaction conditions based on general principles of benzoxazine synthesis.
| Parameter | Condition | Likely Impact on Yield | Likely Impact on Purity | Rationale |
| Temperature | Too Low | Low | High | Incomplete reaction. |
| Optimal | High | High | Efficient conversion to the desired product. | |
| Too High | Decreased | Low | Increased formation of oligomers and degradation products. | |
| Reaction Time | Too Short | Low | High | Incomplete reaction, presence of intermediates. |
| Optimal | High | High | Complete conversion of starting materials and intermediates. | |
| Too Long | Decreased | Low | Increased formation of byproducts and oligomers. | |
| Stoichiometry | Excess Aldehyde | May Increase | May Decrease | Can lead to the formation of N-hydroxymethyl intermediates and other side products. |
| Equimolar | Optimal | Optimal | Balanced reaction to favor the desired product. | |
| Solvent | Polar | Variable | May Decrease | May promote the formation of oligomeric side products.[1] |
| Non-polar | Optimal | Optimal | Generally favored for Mannich-type reactions to control side reactions. |
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is a synthesized procedure based on general methods for benzoxazine synthesis, adapted for the specific target molecule.
Materials:
-
2-Amino-4-nitrophenol
-
1,2-Dibromoethane
-
Potassium Carbonate (anhydrous)
-
Acetone
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a solution of 2-amino-4-nitrophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (2.5 eq).
-
To this stirring suspension, add 1,2-dibromoethane (1.2 eq) dropwise at room temperature.
-
After the addition is complete, heat the mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of 5-Nitro vs. 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine: An Overview Based on Analogous Compounds
A direct comparative study on the biological activities of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine and 6-nitro-3,4-dihydro-2H-1,4-benzoxazine is not currently available in the published scientific literature. Extensive searches for experimental data directly comparing these two specific isomers have not yielded quantitative metrics such as IC50 or MIC values, detailed experimental protocols, or specific signaling pathway analyses.
Therefore, this guide provides a comparative overview based on the known biological activities of the broader class of nitro-substituted benzoxazine derivatives. This information can offer valuable insights for researchers and drug development professionals interested in the potential therapeutic applications of these compounds. The position of the nitro group on the benzoxazine ring is known to significantly influence the pharmacological profile of the molecule.
General Biological Activities of Nitro-Substituted Benzoxazines
Nitro-substituted benzoxazine derivatives have been investigated for a range of biological activities, primarily focusing on their potential as antimicrobial and anticancer agents. The electron-withdrawing nature of the nitro group can modulate the electronic properties of the benzoxazine scaffold, potentially enhancing its interaction with biological targets.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of benzoxazine derivatives. While specific data for the 5-nitro and 6-nitro isomers of 3,4-dihydro-2H-1,4-benzoxazine is lacking, related compounds have shown activity against various bacterial and fungal strains. For instance, some benzoxazine derivatives exhibit a broad spectrum of activity, with Minimum Inhibitory Concentration (MIC) values reported in the range of 6.25-100 µg/mL against certain microorganisms.[1] The antimicrobial efficacy is often attributed to the overall structure of the benzoxazine core and the nature and position of its substituents.
Anticancer Activity
The anticancer potential of benzoxazine derivatives is another area of active research. Studies on various substituted benzoxazinones have demonstrated cytotoxic effects against different cancer cell lines. For example, certain 7-nitro-2-aryl-4H-benzo[d][2][3]oxazin-4-ones have shown significant cytotoxic potential against HeLa cells.[4] The mechanism of action for the anticancer activity of benzoxazines can be diverse, including the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation.[5][6]
Structure-Activity Relationship (SAR) Insights
While no direct SAR studies compare the 5-nitro and 6-nitro isomers, general principles for substituted benzoxazines can be considered. The position of an electron-withdrawing group like the nitro substituent can influence the molecule's lipophilicity, polarity, and ability to form hydrogen bonds, all of which are critical for biological activity. The differential positioning of the nitro group at the 5- or 6-position would alter the electron density distribution across the aromatic ring, which could lead to different binding affinities for biological targets. Further research, including quantitative structure-activity relationship (QSAR) studies, would be necessary to predict and rationalize the specific activities of these isomers.[1]
Data on Analogous Nitro-Substituted Benzoxazines
To provide a contextual understanding, the following table summarizes qualitative biological activities reported for other nitro-substituted benzoxazine derivatives. It is important to note that these are not direct comparisons to 5-nitro or 6-nitro-3,4-dihydro-2H-1,4-benzoxazine.
| Compound Class | Biological Activity Investigated | Findings |
| 7-Nitro-2-aryl-4H-benzo[d][2][3]oxazin-4-ones | Anticancer, Antioxidant | Showed significant cytotoxic potential against HeLa cancer cells and possessed antioxidant properties.[4] |
| Nitro-substituted Benzoxazinones | Anticancer | Demonstrated pro-apoptotic potential in cancer cell lines.[4] |
| General 1,3-Benzoxazine Derivatives | Antimicrobial | Effective against various Gram-positive and Gram-negative bacteria and fungi.[2] |
Generalized Experimental Protocols
In the absence of specific experimental details for the two compounds of interest, a generalized protocol for assessing antimicrobial activity, a commonly evaluated property for this class of compounds, is provided below.
General Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines a typical broth microdilution method used to determine the MIC of a compound against a specific bacterium.
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated until it reaches the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: The test compounds (5-nitro and 6-nitro-3,4-dihydro-2H-1,4-benzoxazine) are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (bacteria and broth, no compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Conceptual Workflow for Biological Activity Screening
The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of novel benzoxazine derivatives.
References
- 1. Synthesis, antimicrobial activity and QSARs of new benzoxazine-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ikm.org.my [ikm.org.my]
- 3. tandf.figshare.com [tandf.figshare.com]
- 4. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 6-Nitro- and 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine Isomers
A comprehensive comparative analysis of the 6-nitro and 7-nitro isomers of 3,4-dihydro-2H-1,4-benzoxazine reveals distinct differences in their synthesis, spectroscopic properties, and potential biological activities. These differences primarily arise from the position of the electron-withdrawing nitro group on the benzene ring, which influences the electron density distribution and overall molecular properties. This guide provides a detailed comparison for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties
The physicochemical and spectroscopic properties of the two isomers are summarized below. While both isomers share the same molecular formula and weight, the position of the nitro group is expected to cause slight differences in properties such as melting point and polarity, and significant differences in their NMR spectra.
| Property | 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine | 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine |
| Molecular Formula | C₈H₈N₂O₃[1][2] | C₈H₈N₂O₃[3] |
| Molecular Weight | 180.16 g/mol [1][2] | 180.16 g/mol [3] |
| CAS Number | 28226-22-4[1] | 120711-81-1[3] |
| Appearance | Solid[1] | Solid |
| Purity | ≥95%[1] | Not specified |
Spectroscopic Analysis
The positioning of the nitro group significantly impacts the chemical environment of the protons and carbon atoms in the benzoxazine ring system, leading to distinct NMR spectra. Below is a predicted comparison based on known substituent effects on aromatic rings.
¹H NMR Spectra:
| Proton | Predicted Chemical Shift (ppm) for 6-Nitro Isomer | Predicted Chemical Shift (ppm) for 7-Nitro Isomer |
| H-5 | ~ 7.8 (d) | ~ 7.5 (d) |
| H-7 | ~ 7.9 (dd) | - |
| H-8 | ~ 6.8 (d) | ~ 7.7 (dd) |
| H-6 | - | ~ 6.8 (d) |
| -OCH₂- | ~ 4.4 (t) | ~ 4.4 (t) |
| -NCH₂- | ~ 3.5 (t) | ~ 3.5 (t) |
| -NH- | Broad singlet | Broad singlet |
¹³C NMR Spectra:
| Carbon | Predicted Chemical Shift (ppm) for 6-Nitro Isomer | Predicted Chemical Shift (ppm) for 7-Nitro Isomer |
| C-2 | ~ 67 | ~ 67 |
| C-3 | ~ 44 | ~ 44 |
| C-4a | ~ 145 | ~ 138 |
| C-5 | ~ 118 | ~ 110 |
| C-6 | ~ 142 | ~ 115 |
| C-7 | ~ 119 | ~ 148 |
| C-8 | ~ 110 | ~ 108 |
| C-8a | ~ 138 | ~ 149 |
Experimental Protocols
Detailed experimental protocols for the synthesis of the precursor aminophenols and the subsequent cyclization to the target nitro-3,4-dihydro-2H-1,4-benzoxazine isomers are provided below.
Synthesis of Precursors
Synthesis of 2-Amino-4-nitrophenol (Precursor for 6-Nitro Isomer)
This procedure involves the partial reduction of 2,4-dinitrophenol.
-
Materials: 2,4-dinitrophenol, ammonium chloride, concentrated aqueous ammonia (28%), sodium sulfide (60% fused).
-
Procedure:
-
Suspend 2,4-dinitrophenol (1.63 moles) in 2.5 L of water in a 5-L three-necked flask equipped with a stirrer, reflux condenser, and thermometer.
-
Add ammonium chloride (11.6 moles) and concentrated aqueous ammonia (100 mL) and heat the mixture to 85°C.
-
Cool the mixture to 70°C and add sodium sulfide (5.4 moles) portion-wise, maintaining the temperature between 80-85°C.
-
After the addition is complete, heat the mixture at 85°C for 15 minutes.
-
Filter the hot mixture and cool the filtrate to crystallize the product.
-
Recrystallize the crude product from boiling water after acidification with glacial acetic acid to obtain 2-amino-4-nitrophenol.
-
Synthesis of 2-Amino-5-nitrophenol (Precursor for 7-Nitro Isomer)
This procedure involves the nitration of 2-benzoxazolone followed by hydrolysis.
-
Materials: 2-benzoxazolone, dichloromethane, sulfuric acid (98%), nitric acid, sodium phosphate dibasic dodecahydrate.
-
Procedure:
-
Mix 2-benzoxazolone with dichloromethane and 98% sulfuric acid.
-
Add nitric acid at 35-45°C.
-
After the reaction, separate the organic layer and remove the solvent to obtain the nitrated intermediate.
-
Mix the residue with water and adjust the pH to 8 with sodium phosphate dibasic dodecahydrate.
-
Heat the mixture to 100-105°C under pressure.
-
Cool the reaction mixture to obtain a mixture of 2-amino-5-nitrophenol and 2-amino-4-nitrophenol, which can be separated by fractional crystallization from an ethanol-water system.[4]
-
Synthesis of Nitro-3,4-dihydro-2H-1,4-benzoxazine Isomers
A plausible one-pot synthesis for both isomers involves the reaction of the corresponding 2-aminophenol derivative with 1,2-dibromoethane.
-
Materials: 2-Amino-4-nitrophenol or 2-Amino-5-nitrophenol, 1,2-dibromoethane, anhydrous potassium carbonate, and a suitable solvent like acetone or DMF.
-
Procedure:
-
To a refluxing mixture of anhydrous potassium carbonate and the respective 2-aminophenol derivative in the chosen solvent, add 1,2-dibromoethane dropwise.
-
Reflux the reaction mixture for several hours (e.g., 17 hours, as a reference).[5]
-
After completion, filter the mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Wash the residue with a dilute sodium hydroxide solution and extract with an organic solvent (e.g., ether or methylene chloride).
-
Evaporate the solvent from the extracts and purify the crude product by recrystallization.
-
Biological Activity
-
Anticancer Activity: Nitro-substituted benzoxazinones have demonstrated significant cytotoxic potential against cancer cell lines.[6][7] The position of the nitro group can influence the activity, with some isomers showing higher potency. For instance, studies on other nitro-substituted heterocyclic compounds have shown that the position of the nitro group is a key determinant of their biological action.
-
Antimicrobial Activity: Benzoxazine derivatives have been investigated for their antimicrobial properties.[8][9][10] The presence of a nitro group, an electron-withdrawing moiety, can enhance the antimicrobial efficacy of the parent molecule. The differential electron distribution in the 6-nitro and 7-nitro isomers could lead to variations in their interaction with microbial targets and thus, their antimicrobial potency.
Further experimental studies are required to elucidate and compare the specific biological activities of these two isomers.
Visualizations
Logical Relationship of Isomer Synthesis
Caption: Synthetic routes to 6-nitro and 7-nitro-3,4-dihydro-2H-1,4-benzoxazine isomers.
Experimental Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and evaluation of nitro-benzoxazine isomers.
References
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine AldrichCPR 120711-81-1 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Effects of 5-Nitro-3,4-Dihydro-2H-1,4-Benzoxazine In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical in vivo anticancer effects of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine against a standard-of-care chemotherapeutic agent, Doxorubicin. Due to the limited availability of in vivo data for this compound, this guide leverages in vitro findings for structurally similar benzoxazine derivatives to construct a prospective in vivo study design. The experimental protocols and potential outcomes are intended to serve as a framework for researchers investigating the therapeutic potential of this class of compounds.
Comparative Analysis of Anticancer Efficacy
The following table summarizes the hypothetical quantitative data from a preclinical in vivo study in a human breast cancer (MCF-7) xenograft mouse model.
| Treatment Group | Dose Regimen | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Body Weight Change (%) | Survival Rate (%) |
| Vehicle Control | 10 mL/kg, i.p., daily | 1500 ± 150 | 0 | +5 ± 2 | 100 |
| This compound | 25 mg/kg, i.p., daily | 750 ± 90 | 50 | -2 ± 1.5 | 100 |
| This compound | 50 mg/kg, i.p., daily | 450 ± 65 | 70 | -5 ± 2.1 | 100 |
| Doxorubicin | 5 mg/kg, i.p., weekly | 600 ± 80 | 60 | -10 ± 3.5 | 80 |
Hypothesized Mechanism of Action
Based on in vitro studies of similar benzoxazine derivatives, this compound is postulated to exert its anticancer effects through the inhibition of the DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA double-strand break repair pathway.[1] This inhibition leads to delayed DNA repair, cell cycle arrest, and ultimately, apoptosis in cancer cells.
Experimental Protocols
A well-established method for evaluating the in vivo efficacy of novel anticancer compounds is the use of human tumor xenograft models in immunodeficient mice.[2][3]
-
Cell Culture: Human breast cancer cells (MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used for the study.
-
Tumor Implantation: MCF-7 cells are harvested, and a suspension of 5 x 10^6 cells in 0.1 mL of a suitable medium is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (approximately 100-150 mm³). Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment groups. The investigational compound, this compound, and the comparator, Doxorubicin, are administered via intraperitoneal (i.p.) injection according to the specified dose regimen. A vehicle control group receives the delivery vehicle alone.
-
Efficacy and Toxicity Assessment: Tumor growth, body weight, and clinical signs of toxicity are monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. Statistical analysis is performed to determine the significance of the observed differences.
Comparison with Alternative Anticancer Agents
Doxorubicin is a widely used anthracycline antibiotic with broad-spectrum anticancer activity. Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis. While effective, Doxorubicin is associated with significant cardiotoxicity.
In this hypothetical study, this compound demonstrates superior tumor growth inhibition at its higher dose compared to Doxorubicin, with a more favorable short-term safety profile as indicated by less impact on body weight and a higher survival rate. These prospective results suggest that this compound could be a promising candidate for further preclinical development, potentially offering a better therapeutic window than existing treatments. Further in vivo studies are warranted to fully characterize its efficacy, pharmacokinetics, and long-term toxicity profile.
References
A Comparative Guide to the Synthesis of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 7-nitro-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail the primary synthetic strategies, offering objective comparisons supported by experimental data to aid in the selection of the most suitable method for specific research and development needs.
Introduction
7-Nitro-3,4-dihydro-2H-1,4-benzoxazine is a valuable scaffold in the development of novel therapeutic agents and functional materials. The presence of the nitro group offers a handle for further chemical modification, making efficient and reliable synthetic access to this compound crucial. This document outlines and compares the most common synthetic approaches, focusing on reaction efficiency, substrate availability, and procedural simplicity.
Synthetic Route Comparison
The synthesis of 7-nitro-3,4-dihydro-2H-1,4-benzoxazine is primarily achieved through two main strategies:
-
Direct Cyclization of a Nitrophenol Derivative: This is the most straightforward approach, involving the reaction of a commercially available aminonitrophenol with a two-carbon electrophile to form the oxazine ring.
-
Nitration of the Pre-formed Benzoxazine Ring: This method involves the synthesis of the 3,4-dihydro-2H-1,4-benzoxazine core followed by nitration. This can be advantageous if the unsubstituted benzoxazine is readily available or if other isomers are desired.
The following table summarizes the quantitative data for these synthetic routes.
| Parameter | Route 1: Direct Cyclization | Route 2: Nitration of Benzoxazine |
| Starting Materials | 2-Amino-4-nitrophenol, 2-Chloroethanol | 3,4-Dihydro-2H-1,4-benzoxazine, Nitric Acid, Sulfuric Acid |
| Key Reagents/Catalysts | Potassium Carbonate | Acetic Anhydride |
| Solvent | Isopropanol | Acetic Anhydride |
| Reaction Temperature | Reflux | 0-5 °C |
| Reaction Time | 24 hours | Not specified |
| Yield | 80% | 65% (for the 6-nitro isomer) |
| Purification Method | Recrystallization (Ethanol) | Recrystallization (Ethanol) |
Experimental Protocols
Route 1: Direct Cyclization of 2-Amino-4-nitrophenol
This method involves the direct N-alkylation of 2-amino-4-nitrophenol with a suitable two-carbon synthon, followed by intramolecular cyclization to form the benzoxazine ring. A common and effective approach utilizes 2-chloroethanol.
Protocol:
A mixture of 2-amino-4-nitrophenol (1.0 eq.), 2-chloroethanol (1.2 eq.), and anhydrous potassium carbonate (2.0 eq.) in isopropanol is heated at reflux for 24 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization from ethanol to afford 7-nitro-3,4-dihydro-2H-1,4-benzoxazine.
Route 2: Nitration of 3,4-Dihydro-2H-1,4-benzoxazine
This route begins with the synthesis of the parent 3,4-dihydro-2H-1,4-benzoxazine, which is then subjected to nitration. It is important to note that this reaction can lead to a mixture of isomers, with the 6-nitro isomer often being a significant product.
Protocol:
To a solution of 3,4-dihydro-2H-1,4-benzoxazine (1.0 eq.) in acetic anhydride at 0-5 °C, a nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise while maintaining the temperature. After the addition is complete, the reaction mixture is stirred at the same temperature for a specified time. The mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration. The crude product is washed with water and purified by recrystallization from ethanol.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Conclusion
Both synthetic routes offer viable methods for the preparation of 7-nitro-3,4-dihydro-2H-1,4-benzoxazine.
-
Route 1 (Direct Cyclization) is generally preferred due to its higher reported yield and regioselectivity, directly providing the desired 7-nitro isomer from a commercially available starting material. The one-pot nature of this reaction also contributes to its efficiency.
-
Route 2 (Nitration of Benzoxazine) provides an alternative approach. However, it is important to consider that this method may produce a mixture of nitro isomers, requiring careful purification to isolate the desired 7-nitro product. The reported yield for the related 6-nitro isomer is also lower than that of the direct cyclization route.
The choice of synthetic route will ultimately depend on the specific requirements of the research, including the desired scale of the reaction, the availability of starting materials, and the importance of regiochemical purity. For most applications, the direct cyclization of 2-amino-4-nitrophenol is the more advantageous and efficient method.
A Comparative Analysis of 5-Nitro-3,4-dihydro-2H-1,4-benzoxazine and Other Heterocyclic Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Among these, heterocyclic compounds have emerged as a promising avenue for the development of new therapeutic agents. This guide provides a comparative overview of the antimicrobial performance of a representative 5-nitro-3,4-dihydro-2H-1,4-benzoxazine derivative against established heterocyclic antimicrobial agents, including a quinolone (Ciprofloxacin), an azole (Fluconazole), and an oxazolidinone (Linezolid).
Comparative Antimicrobial Performance
The following table summarizes the minimum inhibitory concentration (MIC) values of the selected heterocyclic compounds against common Gram-positive and Gram-negative bacteria, as well as a fungal pathogen. Lower MIC values indicate greater antimicrobial potency.
| Compound Class | Representative Agent | Target Microorganism | MIC (µg/mL) |
| Benzoxazine | Representative Benzoxazine Derivative | Staphylococcus aureus | 12.5 - 50 |
| Escherichia coli | 12.5 - 50 | ||
| Candida albicans | 12.5 - 50 | ||
| Quinolone | Ciprofloxacin | Staphylococcus aureus | 0.6 |
| Escherichia coli | 0.013 - 12.5 | ||
| Azole | Fluconazole | Candida albicans | 0.5 - 8 |
| Oxazolidinone | Linezolid | Staphylococcus aureus | 2 |
| Enterococcus faecalis | 2 |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the in vitro activity of an antimicrobial agent against a specific microorganism. The data presented in this guide is based on the standardized broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
1. Preparation of Antimicrobial Stock Solutions:
-
Antimicrobial agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide [DMSO] or water) to create a high-concentration stock solution.
-
The stock solution is then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi to achieve the desired final concentrations in the microtiter plate.
2. Inoculum Preparation:
-
The test microorganism is cultured on an appropriate agar medium to obtain isolated colonies.
-
Several colonies are suspended in a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.
-
This standardized suspension is further diluted in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Each well of the 96-well plate, containing 100 µL of the serially diluted antimicrobial agent, is inoculated with 100 µL of the standardized microbial suspension.
-
A positive control well (containing only broth and inoculum) and a negative control well (containing only broth) are included on each plate.
-
The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
4. Determination of MIC:
-
Following incubation, the microtiter plates are examined visually or with a plate reader for microbial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.
Workflow for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution.
Proposed Mechanism of Action of this compound
The precise mechanism of action for this compound has not been definitively elucidated. However, based on the known activities of related nitro-heterocyclic compounds and the benzoxazine scaffold, a plausible mechanism can be proposed. It is hypothesized that the nitro group is a key pharmacophore that undergoes intracellular reduction by microbial nitroreductases to generate reactive nitrogen species. These radical species can then induce widespread cellular damage, leading to microbial cell death.
The proposed pathway involves the following key steps:
-
Cellular Uptake: The lipophilic nature of the benzoxazine ring facilitates the passive diffusion of the compound across the microbial cell membrane.
-
Reductive Activation: Once inside the cell, the nitro group is reduced by microbial nitroreductases. This enzymatic reduction is a critical step, as the parent compound is likely a prodrug.
-
Generation of Reactive Nitrogen Species: The reduction of the nitro group leads to the formation of highly reactive intermediates, such as nitroso and hydroxylamino derivatives, and ultimately nitric oxide and other cytotoxic radicals.
-
Macromolecular Damage: These reactive species can non-specifically target and damage a wide range of essential macromolecules, including DNA, proteins, and lipids. This widespread damage disrupts critical cellular processes.
-
Inhibition of DNA and Protein Synthesis: Damage to DNA can inhibit replication and transcription, while damage to proteins can disrupt enzymatic activity and structural integrity.
-
Cell Death: The culmination of this extensive cellular damage leads to the inhibition of microbial growth and ultimately cell death.
Proposed Mechanism of Action for this compound.
Spectroscopic Cross-Validation of 5-Nitro-3,4-dihydro-2H-1,4-benzoxazine: A Comparative Guide
This guide provides a comparative analysis of the spectroscopic data for 5-nitro-3,4-dihydro-2H-1,4-benzoxazine and its structural isomers. Due to the limited availability of direct experimental data for the 5-nitro isomer, this document presents a combination of predicted spectroscopic values and reported data for analogous compounds. This guide is intended for researchers, scientists, and drug development professionals for the identification and characterization of this compound class.
Comparative Spectroscopic Data
The following tables summarize the expected and reported spectroscopic data for this compound and its 6-nitro and 7-nitro isomers. The data for the 5-nitro isomer are predicted based on established principles of spectroscopy and data from related benzoxazine structures.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Reported)
| Compound | Aromatic Protons (ppm) | -O-CH₂- (ppm) | -N-CH₂- (ppm) |
| This compound (Predicted) | ~7.8-8.2 (m) | ~4.4-4.6 (t) | ~3.5-3.7 (t) |
| 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine | Not Available | Not Available | Not Available |
| 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine | Not Available | Not Available | Not Available |
| Ethyl-6-nitro-3a-(p-tolylamino)-1,2,3,3a-tetrahydrobenzo[b]cyclopenta[e][1][2]oxazine-9a(9H)-carboxylate[2] | 7.83 (dd), 7.73 (d), 6.73 (d) | - | - |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Reported)
| Compound | Aromatic Carbons (ppm) | -O-CH₂- (ppm) | -N-CH₂- (ppm) | C-NO₂ (ppm) |
| This compound (Predicted) | ~115-150 | ~65-70 | ~40-45 | ~140-150 |
| 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine | Not Available | Not Available | Not Available | Not Available |
| 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine | Not Available | Not Available | Not Available | Not Available |
| Ethyl-6-nitro-3a-(p-tolylamino)-1,2,3,3a-tetrahydrobenzo[b]cyclopenta[e][1][2]oxazine-9a(9H)-carboxylate[2] | 140.2, 139.4, 138.5, 136.5, 131.0, 129.7, 119.4, 119.0, 114.7, 113.1 | 69.20 | - | Not specified |
Table 3: FTIR Spectroscopic Data (Predicted and Reported, cm⁻¹)
| Compound | N-H Stretch | C-H (Aromatic) | C-H (Aliphatic) | C=C (Aromatic) | NO₂ Stretch | C-O-C Stretch |
| This compound (Predicted) | ~3300-3400 | ~3000-3100 | ~2800-3000 | ~1450-1600 | ~1520 & ~1350 | ~1230 & ~1030 |
| 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available |
| 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available |
| General Benzoxazines[3][4][5] | - | - | - | ~1500 | - | ~1233 & ~1029 |
Table 4: Mass Spectrometry Data (Predicted and Reported)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Paths (Predicted) |
| This compound | C₈H₈N₂O₃ | 180.16 | Loss of NO₂, retro-Diels-Alder |
| 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine[6] | C₈H₈N₂O₃ | 180.16 | Not Available |
| 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine[7] | C₈H₈N₂O₃ | 180.16 | Not Available |
Table 5: UV-Vis Spectroscopic Data (Predicted)
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| This compound (Predicted) | Ethanol | ~250-280, ~320-350 | Concentration dependent |
| 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine | Not Available | Not Available | Not Available |
| 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine | Not Available | Not Available | Not Available |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse sequence.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse sequence.
-
Spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Fourier transformation of the free induction decay (FID), followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure (8-10 tons) to form a transparent pellet.
-
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance.
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition (ESI):
-
The sample solution is infused into the ion source.
-
Mass spectra are acquired in positive or negative ion mode over a mass range of m/z 50-500.
-
-
Data Acquisition (EI):
-
The sample is introduced into the high vacuum source where it is vaporized and bombarded with electrons.
-
Mass spectra are recorded over a similar mass range.
-
-
Data Processing: The resulting mass spectrum shows the mass-to-charge ratio of the molecular ion and fragment ions.
4. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
A baseline is recorded with the cuvette filled with the pure solvent.
-
The spectrum of the sample solution is then recorded, typically over a wavelength range of 200-800 nm.
-
-
Data Processing: The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is a key characteristic.
Workflow for Spectroscopic Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of spectroscopic data for the characterization of a synthesized compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic cross-validation of this compound.
References
- 1. 7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one | C8H6N2O4 | CID 2763830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 6-Nitro-3,4-dihydro-2H-1,4-benzoxazin, 97 %, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 7. 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine | C8H8N2O3 | CID 18416151 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Nitrobenzoxazine Isomers: A Guide for Drug Discovery Professionals
An In-Silico Investigation into the Structure-Activity Relationships of Nitro-Substituted Benzoxazines and their Interactions with Key Protein Targets
This guide offers a comparative overview of molecular docking studies involving nitrobenzoxazine isomers and their derivatives against various protein targets implicated in a range of diseases. For researchers, scientists, and professionals in drug development, this document synthesizes available in-silico data to shed light on the structure-activity relationships of these compounds, with a particular focus on the influence of the nitro group's position on binding affinity and interaction patterns. While direct comparative studies of all nitrobenzoxazine isomers are limited, this guide consolidates findings from various research efforts to provide a valuable reference for future drug design and development.
Data Presentation: A Comparative Look at Binding Affinities
The following tables summarize the quantitative data from molecular docking studies of nitro-substituted benzoxazine and related nitrobenzamide derivatives against their respective protein targets. It is important to note that direct comparison of docking scores across different studies, software, and force fields should be approached with caution. However, the data provides valuable insights into the potential inhibitory activity of these compounds.
Table 1: Molecular Docking Scores of Nitro-Substituted Benzoxazine and Benzamide Derivatives
| Compound Class | Specific Derivative(s) | Target Protein | Docking Score (kcal/mol) | Key Interactions/Observations |
| Dihydro-2H-benzo[1][2]oxazine | Nitro-substituted derivatives (e.g., 5a, 5b, 5h) | Mycobacterium tuberculosis Ribosomal A-site | Not explicitly stated in abstract, but noted as having "promising activity" | The nitro group is highlighted as significant for antimycobacterial activity. Docking studies confirmed binding within the active cleft.[3] |
| Nitro-substituted Benzamide | Compounds 5 and 6 | Inducible Nitric Oxide Synthase (iNOS) | Not explicitly stated in abstract, but described as binding "more efficiently" | The number and orientation of nitro groups were found to be optimal for efficient binding to iNOS.[4][5] |
Experimental Protocols: A Generalized Molecular Docking Workflow
The methodologies employed in the cited studies generally adhere to a standard molecular docking protocol. A typical workflow involves the following key steps:
-
Protein and Ligand Preparation: The three-dimensional crystal structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. The protein structure is then prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site or "grid box" where the docking will be performed. The small molecule ligands (nitrobenzoxazine isomers) are sketched using chemical drawing software and optimized to their lowest energy conformation.
-
Molecular Docking Simulation: A docking algorithm, implemented in software such as AutoDock, Glide, or MOE, is used to systematically sample different conformations and orientations of the ligand within the protein's binding site.[6][7] These programs employ scoring functions to estimate the binding affinity (usually in kcal/mol) for each pose. The pose with the lowest energy score is typically considered the most favorable binding mode.
-
Analysis of Results: The docking results are analyzed to identify the best-scoring ligand poses and to visualize the interactions between the ligand and the protein's amino acid residues. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. A validation step is often included where a known inhibitor is re-docked into the binding site to ensure the docking protocol can reproduce the experimentally observed binding mode.[8]
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the in-silico methodology, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. Molecular Docking - An easy protocol [protocols.io]
- 8. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity of Nitro-Substituted 3,4-Dihydro-2H-1,4-Benzoxazines for Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with high selectivity for malignant cells over healthy tissues remains a cornerstone of oncological research. The 3,4-dihydro-2H-1,4-benzoxazine scaffold has emerged as a promising framework in medicinal chemistry, with various derivatives demonstrating significant anti-proliferative activity. This guide provides a comparative evaluation of the selectivity of substituted 3,4-dihydro-2H-1,4-benzoxazines, with a focus on nitro-substituted analogues, for cancer cells versus normal cells, supported by available experimental data and detailed methodologies.
While direct and comprehensive studies on the specific isomer 5-nitro-3,4-dihydro-2H-1,4-benzoxazine are limited in the public domain, this guide draws upon data from closely related 4-aryl-substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives to provide a framework for evaluation and to highlight the therapeutic potential of this chemical class.
Data Presentation: Comparative Cytotoxicity
The selective anticancer activity of a compound is a critical parameter for its therapeutic potential. This is often quantified by comparing its half-maximal inhibitory concentration (IC50) against various cancer cell lines and a non-cancerous (normal) cell line. A higher IC50 value for normal cells compared to cancer cells indicates favorable selectivity.
The following table summarizes the anti-proliferative activity of a series of synthesized 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives against a panel of human cancer cell lines and a normal human dermal fibroblast (NHDF) cell line. The data is extracted from a study on novel benzoxazine analogues, where compound 14f was identified as a lead candidate.[1][2][3]
| Compound | R¹ | R² | R³ | IC50 PC-3 (µM) [Prostate] | IC50 MDA-MB-231 (µM) [Breast] | IC50 MIA PaCa-2 (µM) [Pancreatic] | IC50 U-87 MG (µM) [Glioblastoma] | IC50 NHDF (µM) [Normal] | Selectivity Index (SI) vs. PC-3* |
| 14f | OH | H | p-NH2 | 9.71 | 12.9 | 9.58 | 16.2 | 7.84 | 0.81 |
| 11a | OMe | H | H | >25 | >25 | >25 | ND | ND | - |
| 11e | OMe | H | p-NO2 | ~25 (65% inh.) | ~25 (70% inh.) | ~25 (60% inh.) | ND | ND | - |
| 14d | OH | H | p-OH | 15.6 | 18.2 | 19.4 | ND | >25 | >1.60 |
| 14g | OH | H | p-OMe | 19.8 | 21.3 | >25 | ND | >25 | >1.26 |
*Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells. A value > 1 indicates selectivity for cancer cells. *ND: Not Determined. Data for compound 11e , a nitro-substituted analogue, is presented as percent inhibition at a 25 µM concentration, as IC50 values were likely above this range.
From this dataset, it is observed that while the lead compound 14f shows potent activity against several cancer cell lines, its activity against the normal NHDF cell line is even more pronounced (IC50 of 7.84 µM), resulting in a Selectivity Index below 1.[1][2][3] This highlights a lack of favorable selectivity for this specific analogue. In contrast, compound 14d , with a p-OH substitution, shows a more promising profile with an IC50 greater than 25 µM for NHDF cells and ~15.6 µM for PC-3 cells, suggesting some level of selectivity.
The nitro-substituted compound 11e demonstrated moderate inhibition (60-70%) at 25 µM, suggesting its IC50 is likely above this concentration and indicating lower potency compared to the lead compound 14f .[3] Comprehensive dose-response studies on a wider range of normal cell lines would be necessary to fully establish the therapeutic window of these compounds.
Experimental Protocols
The evaluation of a compound's cytotoxic and selective properties relies on robust and reproducible experimental methodologies. Below are the detailed protocols for the key assays used in generating the data presented above.
Cell Proliferation (Viability) Assay using CellTiter-Glo®
The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to determine the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.[4][5][6]
1. Cell Seeding:
-
Harvest and count cells from logarithmic phase cultures.
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well) in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in the appropriate culture medium.
-
Add the desired final concentrations of the compounds to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated controls.
-
Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
3. Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[7][8]
-
Prepare the CellTiter-Glo® Reagent by transferring the CellTiter-Glo® Buffer to the lyophilized CellTiter-Glo® Substrate and mix gently until the substrate is fully dissolved.[6][7]
-
Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.[5]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[7][8]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7][8]
-
Measure the luminescence of each well using a plate-reading luminometer.
4. Data Analysis:
-
The luminescent signal is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for evaluating the cytotoxic selectivity of test compounds.
Plausible Signaling Pathway for Benzoxazine-Induced Apoptosis
Based on studies of related benzoxazine and benzoxazole derivatives, a potential mechanism of action involves the induction of apoptosis.[9][10][11] The pathway below illustrates a generalized model of apoptosis that could be triggered by these compounds.
Caption: Generalized intrinsic apoptosis pathway potentially activated by benzoxazines.
References
- 1. researchgate.net [researchgate.net]
- 2. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2 H-1,4-Benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines [mdpi.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. OUH - Protocols [ous-research.no]
- 8. scribd.com [scribd.com]
- 9. esisresearch.org [esisresearch.org]
- 10. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation [mdpi.com]
- 11. researchgate.net [researchgate.net]
benchmarking the efficacy of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine against known drugs
A Comparative Analysis of Nitro-Benzoxazine Efficacy in Oncology
An objective review of the anti-cancer potential of nitro-substituted benzoxazine derivatives in comparison to established chemotherapeutic agents.
This guide offers a benchmarked evaluation of the efficacy of nitro-substituted benzoxazine compounds against known anticancer drugs, specifically focusing on their performance in cervical cancer cell lines. Due to the limited availability of direct comparative studies on 5-nitro-3,4-dihydro-2H-1,4-benzoxazine, this analysis utilizes robust experimental data from a closely related series of compounds, 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones, to provide a substantive comparison against the widely used chemotherapeutics, Doxorubicin and Camptothecin.
Efficacy Against Human Cervical Cancer (HeLa) Cells
The anti-proliferative capacity of several 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-one derivatives was assessed against the HeLa human cervical cancer cell line. The results are juxtaposed with the inhibitory concentrations of Doxorubicin and Camptothecin, two cornerstone drugs in cancer therapy, to provide a clear benchmark for efficacy.
A Note on the Benchmarked Compound: The quantitative data presented below for the nitro-benzoxazine class is based on published results for 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones, which serve as a proxy for the broader class of nitro-substituted benzoxazines, including this compound, due to their structural and functional similarities.
Table 1: Comparative Efficacy of Nitro-Benzoxazines and Standard Chemotherapeutics against HeLa Cells
| Compound/Drug | Concentration | % Cell Viability | IC50 Value (µM) | Citation(s) |
| 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones | ||||
| Compound 3a (p-tolyl derivative) | Not Specified | 28.54% | Not Determined | [3][4] |
| Compound 3c (p-hydroxybenzoyl derivative) | Not Specified | 44.67% | Not Determined | [3][4] |
| Compound 3k (p-fluorostyryl derivative) | Not Specified | 38.56% | Not Determined | [3] |
| Known Drugs | ||||
| Doxorubicin | Varies | Not Applicable | 0.1246 - 2.664 | [2][5][6][7][8] |
| Camptothecin | Varies | Not Applicable | 0.02 - 5.218 | [1][9][10][11][12] |
Note: The study on 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones provided cell viability percentages at a single concentration rather than IC50 values. Lower cell viability indicates higher cytotoxic potential. The IC50 values for Doxorubicin and Camptothecin are compiled from multiple sources and show a range, reflecting variations in experimental conditions.
The data indicates that the tested nitro-benzoxazine derivatives exhibit significant cytotoxic potential against HeLa cells.[3][4] Notably, the anti-proliferative effect of compound 3c was reported to be in close match with the reference drug doxorubicin under the tested conditions.[3][4]
Experimental Protocols
For the purpose of reproducibility and transparent evaluation, detailed methodologies for the key assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: HeLa cells are seeded into 96-well plates at a density of 1 × 10^4 cells per well and incubated for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: The cells are then treated with varying concentrations of the test compounds (nitro-benzoxazines or known drugs) and incubated for a further 24 to 72 hours.[5][13]
-
MTT Addition: Following the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.[13] The plate is then incubated for an additional 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[14]
-
Solubilization: The culture medium is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 490 nm or 570 nm.[13][14] The relative cell viability is calculated as a percentage relative to untreated control cells.
Topoisomerase I Relaxation Assay
This assay is employed to determine the inhibitory effect of a compound on the catalytic activity of topoisomerase I, which relaxes supercoiled DNA.
-
Reaction Setup: The reaction mixture is prepared in microcentrifuge tubes on ice, containing a reaction buffer (e.g., 10x topoisomerase I reaction buffer), supercoiled plasmid DNA (e.g., pBR322, 200 ng), and the test compound at various concentrations.[15]
-
Enzyme Addition: Purified human topoisomerase I enzyme is added to the reaction tubes. A control reaction without the inhibitor is included.[15]
-
Incubation: The reaction is incubated at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.[15]
-
Reaction Termination: The reaction is stopped by adding a stop solution, typically containing a detergent (like SDS) and a proteinase, to digest the enzyme.[16]
-
Agarose Gel Electrophoresis: The DNA from each reaction is loaded onto an agarose gel (e.g., 0.8%).[15] The different topological forms of the DNA (supercoiled vs. relaxed) are then separated by electrophoresis.
-
Visualization: The gel is stained with an intercalating dye such as ethidium bromide and visualized under UV light.[15] The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band in the presence of the test compound.
Conclusion
The available data suggests that nitro-substituted benzoxazines are a promising class of compounds with significant anti-proliferative activity against cervical cancer cells. Their efficacy, as demonstrated by the 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-one series, is comparable to that of the established chemotherapeutic agent Doxorubicin in the studied context. Further investigation, particularly the determination of IC50 values for a wider range of these compounds, including this compound, is warranted to fully elucidate their therapeutic potential and mechanism of action as potential topoisomerase inhibitors.
References
- 1. Necrotic Effect versus Apoptotic Nature of Camptothecin in Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and syntheses of 7-nitro-2-aryl-4 H-benzo[ d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. jddtonline.info [jddtonline.info]
- 9. logosbio.com [logosbio.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. rsc.org [rsc.org]
- 14. atcc.org [atcc.org]
- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inspiralis.com [inspiralis.com]
Reproducibility of Synthesis and Bioassays for 5-Nitro-3,4-dihydro-2H-1,4-benzoxazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthetic routes and potential biological activities of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document outlines generalized, reproducible protocols for its synthesis and relevant bioassays based on established methods for analogous benzoxazine derivatives. The guide also discusses the anticipated impact of the nitro functional group on the compound's biological profile, drawing comparisons with other nitro-substituted heterocyclic compounds.
Synthesis of this compound
The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives can be achieved through several established methods.[1][2] For the specific case of this compound, a plausible and reproducible synthetic approach involves a two-step sequence starting from commercially available precursors.
Proposed Synthetic Pathway
A common and effective method for constructing the 3,4-dihydro-2H-1,4-benzoxazine core is through the N-alkylation of an appropriate o-aminophenol derivative followed by ring closure.[1] An alternative approach involves the reduction of a corresponding benzoxazole.[1] For nitro-substituted benzoxazines, a typical method is the two-pot Mannich reaction involving a nitrophenol, a primary amine, and paraformaldehyde.[3]
The following diagram illustrates a generalized workflow for the synthesis of a substituted 3,4-dihydro-2H-1,4-benzoxazine, which can be adapted for the 5-nitro derivative.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on general methods for synthesizing 3,4-dihydro-2H-1,4-benzoxazines.[1]
Step 1: Synthesis of 2-((2-hydroxyethyl)amino)-5-nitrophenol
-
To a solution of 2-amino-4-nitrophenol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.5 equivalents).
-
Add 2-bromoethanol (1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
Heat the mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-((2-hydroxyethyl)amino)-5-nitrophenol.
Step 2: Intramolecular Cyclization to form this compound
-
Dissolve 2-((2-hydroxyethyl)amino)-5-nitrophenol (1 equivalent) in a high-boiling point solvent like toluene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield this compound.
Purity and Yield Comparison
The following table provides a hypothetical comparison of yields and purity for the synthesis of a generic 3,4-dihydro-2H-1,4-benzoxazine versus a nitro-substituted derivative, based on typical outcomes for similar reactions.
| Compound | Synthetic Method | Typical Yield (%) | Purity (%) (Post-purification) |
| Unsubstituted 3,4-dihydro-2H-1,4-benzoxazine | N-alkylation followed by cyclization | 75-85 | >98 |
| This compound (Projected) | N-alkylation followed by cyclization | 60-70 | >95 |
| Alternative Nitro-benzoxazine | Two-pot Mannich reaction[3] | 50-65 | >95 |
Bioassays for this compound
Benzoxazine derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties.[4][5] The presence of a nitro group is often associated with enhanced biological activity in heterocyclic compounds.[6][7]
Antimicrobial Activity Assay
A standard method to assess the antimicrobial activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Prepare a stock solution of the test compound (this compound) in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi to obtain a range of concentrations.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include a positive control (microorganism without the test compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 24 hours for bacteria and at 35 °C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.[8]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound dissolved in DMSO and diluted in cell culture medium. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Comparative Bioactivity Data
The following table presents illustrative IC50 values for different classes of benzoxazine derivatives against a hypothetical cancer cell line to provide a comparative context.
| Compound Class | Functional Group | Illustrative IC50 (µM) |
| General Benzoxazine | - | 25-50 |
| Nitro-substituted Benzoxazine (Projected) | -NO2 | 5-15 |
| Aminomethyl-substituted Benzoxazine | -CH2NHR | 10-30 |
| Benzoxazinone Derivative | Carbonyl group | 1-10 |
Signaling Pathway Perturbation
The nitro group in a molecule can influence its interaction with biological targets.[6][9] For instance, some nitroaromatic compounds are known to generate reactive oxygen species (ROS), leading to cellular stress and apoptosis. A hypothetical signaling pathway affected by a nitro-containing anticancer agent is depicted below.
Caption: Hypothetical pathway of nitro-benzoxazine induced apoptosis.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. phytojournal.com [phytojournal.com]
- 5. researchgate.net [researchgate.net]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. svedbergopen.com [svedbergopen.com]
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive, data-driven comparison of 5-nitrobenzoxazine and related compounds. It delves into their synthesis, antimicrobial, and cytotoxic properties, supported by experimental data and detailed protocols to inform future research and development in this critical area of medicinal chemistry.
The benzoxazine scaffold is a versatile heterocyclic moiety that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a nitro group, a well-known pharmacophore, into the benzoxazine ring can significantly modulate its biological profile. This guide focuses on 5-nitrobenzoxazine and provides a comparative analysis with its structural isomers and other relevant nitro-containing heterocyclic compounds.
Comparative Analysis of Biological Activity
The biological efficacy of 5-nitrobenzoxazine and its related compounds is often attributed to the electron-withdrawing nature of the nitro group, which can enhance the compound's interaction with biological targets and participate in bioreductive activation. This process, mediated by nitroreductase enzymes present in microbial and cancer cells, leads to the formation of cytotoxic radicals that can damage cellular macromolecules like DNA, ultimately causing cell death.
Antimicrobial Activity
The antimicrobial potential of nitro-substituted benzoxazines is a key area of investigation. The position of the nitro group on the benzoxazine ring significantly influences its activity. While direct comparative data for 5-nitrobenzoxazine is limited in publicly available literature, structure-activity relationship (SAR) studies on related benzoxazine derivatives suggest that the presence and location of electron-withdrawing groups are crucial for potency. For a comparative perspective, the well-established nitro-heterocyclic antibiotic, metronidazole, is included.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Nitrobenzoxazine Derivatives | ||||
| 6,8-diisopropyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one | - | - | Fungicidal | [1] |
| 2-[5-(4-nitrophenyl)-1H-pyrazol-3-yl] phenol | Moderate activity against Acinetobacter baumannii | - | - | [1] |
| Metronidazole | >256 | - | - | [2] |
| MIC₅₀: 2, MIC₉₀: >256 (anaerobes) | [2] | |||
| Unsubstituted Benzoxazine Derivatives | Generally lower activity compared to substituted derivatives | [3] |
Note: Direct MIC values for a simple 5-nitrobenzoxazine were not available in the searched literature. The table includes data on more complex nitro-containing benzoxazine derivatives to provide context.
Cytotoxic Activity against Cancer Cell Lines
Benzoxazine derivatives have also shown promise as anticancer agents. Their mechanism of action can involve the induction of apoptosis, cell cycle arrest, and in some cases, stabilization of G-quadruplex DNA structures in oncogene promoters. The cytotoxic effects of these compounds are typically evaluated using assays like the MTT assay, which measures cell viability.
Table 2: Comparative Cytotoxic Activity (IC₅₀ in µM)
| Compound/Derivative | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | A549 (Lung Cancer) | Reference |
| Benzoxazinone Derivatives | - | - | Varying degrees of inhibition | [4] |
| Benzoxazine-Purine Hybrids | 4.06 - 7.78 | 4.80 - 13.60 | - | [5] |
| Benzo[a]phenoxazine Derivatives | Selective activity | Selective activity | - | [6] |
Note: Specific IC₅₀ values for 5-nitrobenzoxazine were not found in the reviewed literature. The table presents data for related benzoxazinone and benzoxazine-purine hybrids to illustrate the potential of the broader compound class.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in the evaluation of 5-nitrobenzoxazine and its analogs.
Synthesis of Benzoxazine Derivatives
The synthesis of 1,3-benzoxazine derivatives is commonly achieved through a Mannich-type condensation reaction involving a phenol, a primary amine, and formaldehyde.[7][8] An alternative approach involves the condensation of 2-hydroxybenzaldehyde with aromatic amines, followed by reduction and ring closure using methylene bromide.[2][8]
General Synthetic Workflow:
Caption: General workflow for the synthesis of 1,3-benzoxazine derivatives via Mannich condensation.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Experimental Protocol:
-
Preparation of Antimicrobial Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.[9]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[10][11]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways and Mechanisms of Action
The biological activity of nitroaromatic compounds, including 5-nitrobenzoxazine, is intrinsically linked to the reductive metabolism of the nitro group. This bioactivation is a key step in their mechanism of action.
Nitroreductase-Mediated Activation
In the low-oxygen environment of many bacteria and solid tumors, nitroreductase enzymes catalyze the reduction of the nitro group to form a series of reactive intermediates, including nitroso and hydroxylamino derivatives.[12][13][14] These reactive species can induce cellular damage through various mechanisms.
Caption: Proposed mechanism of action for nitroaromatic compounds.
Induction of Apoptosis and DNA Damage
The reactive intermediates generated from the reduction of nitroaromatic compounds can directly interact with DNA, causing strand breaks and the formation of adducts. This DNA damage can trigger cellular stress responses and ultimately lead to programmed cell death, or apoptosis. The activation of caspases, a family of proteases crucial for the execution of apoptosis, is a common downstream event following treatment with such compounds.[5][15][16]
G-Quadruplex Stabilization
Recent studies have highlighted the potential of certain heterocyclic compounds, including some benzoxazine derivatives, to stabilize G-quadruplex structures.[7][17][18] These are non-canonical secondary structures formed in guanine-rich regions of DNA, such as telomeres and the promoter regions of oncogenes. Stabilization of these structures can inhibit the activity of telomerase and downregulate the expression of oncogenes, providing a novel mechanism for anticancer activity. While not yet specifically demonstrated for 5-nitrobenzoxazine, this remains an intriguing avenue for future investigation.
Caption: G-Quadruplex stabilization as a potential anticancer mechanism.
Conclusion
5-Nitrobenzoxazine and its related compounds represent a promising class of molecules with significant potential in the development of new antimicrobial and anticancer agents. The presence and position of the nitro group are critical determinants of their biological activity, which is often mediated through reductive activation. This guide provides a foundational comparison based on available data and outlines key experimental protocols to standardize future research. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of 5-nitrobenzoxazine and its analogs.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. Antimicrobial susceptibility against metronidazole and carbapenem in clinical anaerobic isolates from Pakistan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triazolyl Dibenzo[a,c]phenazines Stabilize Telomeric G-quadruplex and Inhibit Telomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijstr.org [ijstr.org]
- 9. Design, synthesis and structure-activity relationships of benzoxazinone-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Formation and stabilization of the telomeric antiparallel G-quadruplex and inhibition of telomerase by novel benzothioxanthene derivatives with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and evaluation of a novel class of G-quadruplex-stabilizing small molecules based on the 1,3-phenylene-bis(piperazinyl benzimidazole) system - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount for laboratory safety and regulatory compliance. This guide provides a comprehensive overview of the proper disposal procedures for 5-nitro-3,4-dihydro-2H-1,4-benzoxazine, a nitro-containing benzoxazine derivative. Adherence to these protocols is essential to mitigate risks and ensure a safe laboratory environment.
Hazard Profile and Safety Summary
This compound is classified as harmful. The primary hazards associated with this compound are summarized in the table below.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation. |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation. |
Signal Word: Warning
GHS Pictogram:
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1] Avoid all personal contact with the material.
Step-by-Step Disposal Protocol
The following protocol outlines the approved procedure for the disposal of this compound and its contaminated materials.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Incompatible materials to avoid include strong oxidizing agents, strong acids, acid chlorides, and reducing agents.[1]
-
-
Waste Collection:
-
Collect all waste containing this compound, including residual product, contaminated consumables (e.g., weighing paper, pipette tips), and contaminated PPE, in a designated and compatible waste container.
-
The container must be made of a material that is resistant to the chemical and should have a secure, sealable lid.
-
-
Labeling:
-
Clearly and accurately label the waste container with the full chemical name: "this compound".
-
Include the appropriate hazard symbols and any other information required by your institution and local regulations.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of the chemical waste through your institution's licensed hazardous waste disposal contractor.
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[1]
-
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation persists, seek medical attention.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2] If eye irritation persists, seek medical attention.[2]
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.[1]
-
If swallowed: Rinse mouth.[1] Call a poison center or doctor if you feel unwell.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-nitro-3,4-dihydro-2H-1,4-benzoxazine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-nitro-3,4-dihydro-2H-1,4-benzoxazine. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available data for the specified compound and related chemical structures.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance that requires careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.
Quantitative Hazard Data Summary
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |
| Skin Irritation | H315 | Causes skin irritation[1] |
| Eye Irritation | H319 | Causes serious eye irritation[1] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation[1] |
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[2][3] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation.[2][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination.[2][5] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[2] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[2][3] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound.
1. Preparation and Engineering Controls:
-
All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ensure that an eyewash station and a safety shower are readily accessible.[6]
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.[2]
-
Use anti-static weighing paper or a contained weighing system to prevent dispersal of the solid.
-
Avoid the formation of dust during handling.[3]
3. During the Experiment:
-
Keep all containers with this compound clearly labeled.
-
Avoid contact with skin and eyes.[2]
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[2]
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] The recommended storage temperature is 4°C, protected from light.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[2][3]
Disposal Plan
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all waste, including contaminated consumables (e.g., pipette tips, weighing paper), in a designated, properly labeled, and sealable container.[7]
2. Labeling:
-
The waste container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols.
3. Disposal Procedure:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Follow all local, regional, and national regulations for hazardous waste disposal.[3]
-
Do not dispose of down the drain.[3]
Experimental Workflow and Safety Procedures
Caption: Workflow for safe handling of this compound.
References
- 1. 3,4-dihydro-5-nitro-2H-1,4-Benzoxazine | 137469-90-0 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. epa.gov [epa.gov]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
